Technical Documentation Center

3-Methylazetidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylazetidine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methylazetidine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery

This guide provides a comprehensive overview of 3-Methylazetidine-2-carboxylic acid, a valuable and versatile chiral building block for researchers, scientists, and professionals in drug development. We will delve into i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 3-Methylazetidine-2-carboxylic acid, a valuable and versatile chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, stereoselective synthesis, and its emerging applications in medicinal chemistry, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[1] Specifically, azetidine-2-carboxylic acids, as constrained analogs of proline, are of particular interest for their ability to introduce specific turns and conformations in peptides and peptidomimetics, thereby influencing their biological activity.[2] The introduction of a methyl group at the 3-position of the azetidine ring provides an additional stereocenter, offering finer control over the molecule's spatial orientation and its interaction with biological targets.

Core Compound Identification and Properties

3-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid. Due to the presence of two stereocenters at the C2 and C3 positions, it can exist as four possible stereoisomers. The properties of the most commonly available or synthesized isomers are detailed below.

CAS Numbers and Stereoisomers

The specific stereochemistry of 3-Methylazetidine-2-carboxylic acid is crucial for its biological activity and application. The two most relevant enantiomeric pairs are:

  • (2R,3S)-3-methylazetidine-2-carboxylic acid: This isomer is commercially available and is often used in the synthesis of novel chemical entities.

  • (2S,3R)-3-Methylazetidine-2-carboxylic acid: This enantiomer is also a key building block in synthetic chemistry.

StereoisomerCAS Number
(2R,3S)-3-methylazetidine-2-carboxylic acid929562-82-3
(2S,3R)-3-Methylazetidine-2-carboxylic acid1932255-43-0[3]
Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 3-Methylazetidine-2-carboxylic acid. It is important to note that experimental data for specific isomers can be limited, and some properties may be predicted or sourced from supplier data.

PropertyValueSource
Molecular Formula C₅H₉NO₂[3]
Molecular Weight 115.13 g/mol [3]
Physical Form Solid
Purity Typically ≥97% (commercially available)
Storage Temperature Refrigerated storage is recommended.
Spectral Data

While specific spectra are proprietary, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for the stereoisomers of 3-Methylazetidine-2-carboxylic acid.[3] These analytical techniques are essential for confirming the structure and purity of the synthesized or purchased compound. A representative ¹³C NMR chemical shift for an α-methyl azetidine derivative has been reported, which can be a useful reference.[4]

Stereoselective Synthesis of 3-Methylazetidine-2-carboxylic Acid

The controlled synthesis of specific stereoisomers of 3-Methylazetidine-2-carboxylic acid is a critical aspect of its application. A plausible and efficient method for the stereoselective synthesis can be adapted from established procedures for similar 3-substituted azetidine-2-carboxylic acids, often starting from readily available chiral precursors like amino acids. A potential synthetic route starting from L-allothreonine is outlined below.

Synthetic Workflow

The following diagram illustrates a conceptual workflow for the stereoselective synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid from L-allothreonine.

G cluster_0 Synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid A L-allothreonine B N-Protection (e.g., Boc or Fmoc) A->B Protection of amine C Esterification B->C Protection of carboxylic acid D Activation of Hydroxyl Group (e.g., Tosylation) C->D Selective activation E Intramolecular Cyclization D->E Base-mediated ring closure F Deprotection E->F Removal of protecting groups G (2S,3R)-3-Methylazetidine-2-carboxylic acid F->G Final product

Caption: Conceptual workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for the synthesis of azetidine derivatives.[5] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: N-Protection of L-allothreonine

  • Dissolve L-allothreonine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate or triethylamine) to the solution.

  • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or Fmoc-Cl for Fmoc protection) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by extraction and purify the product by column chromatography to obtain N-protected L-allothreonine.

Step 2: Esterification

  • Dissolve the N-protected L-allothreonine in an appropriate solvent (e.g., dichloromethane or methanol).

  • Add an esterifying agent (e.g., diazomethane for methyl ester or isobutylene for tert-butyl ester) in the presence of a suitable catalyst if required.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to obtain the corresponding ester.

Step 3: Activation of the Hydroxyl Group

  • Dissolve the protected amino ester in a dry aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 4: Intramolecular Cyclization

  • Dissolve the activated intermediate in a suitable polar aprotic solvent (e.g., DMF or THF).

  • Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture until the cyclization is complete.

  • Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the azetidine derivative and purify by column chromatography.

Step 5: Deprotection

  • For Boc deprotection, treat the protected azetidine with a strong acid (e.g., trifluoroacetic acid in dichloromethane).

  • For Fmoc deprotection, use a mild base (e.g., piperidine in DMF).

  • For ester hydrolysis, use a base (e.g., lithium hydroxide in a THF/water mixture) followed by acidic workup.

  • After deprotection, purify the final product, 3-Methylazetidine-2-carboxylic acid, by recrystallization or ion-exchange chromatography.

Applications in Drug Discovery and Development

The rigid framework of 3-Methylazetidine-2-carboxylic acid makes it an attractive building block for the design of novel therapeutic agents. Its incorporation into peptides or small molecules can lead to improved metabolic stability, enhanced receptor binding affinity, and favorable pharmacokinetic profiles.

Role as a Proline Mimetic in Peptidomimetics

As a constrained analog of proline, 3-Methylazetidine-2-carboxylic acid can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions or enzyme active sites. The methyl group at the 3-position can provide additional steric hindrance or favorable hydrophobic interactions, further modulating the biological activity.

Use in the Synthesis of Bioactive Molecules

The azetidine scaffold is present in several approved drugs and clinical candidates.[6][7] Derivatives of 3-Methylazetidine-2-carboxylic acid can serve as key intermediates in the synthesis of complex molecules with a wide range of biological activities, including but not limited to:

  • Enzyme Inhibitors: The constrained ring can orient functional groups in a precise manner to interact with the active site of enzymes.

  • Receptor Agonists and Antagonists: The rigid structure can lead to high-affinity binding to G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Antimicrobial Agents: The unique structural features of azetidines have been explored in the development of novel antibiotics.

Illustrative Signaling Pathway Involvement

The incorporation of 3-Methylazetidine-2-carboxylic acid derivatives into drug candidates can impact various signaling pathways. For instance, a hypothetical peptide-based drug targeting a specific kinase pathway could have its efficacy enhanced by the conformational constraints imposed by the azetidine ring.

G cluster_1 Hypothetical Kinase Inhibition Pathway Ligand Peptidomimetic with 3-Methylazetidine-2-carboxylic acid Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Perspectives

3-Methylazetidine-2-carboxylic acid represents a class of chiral building blocks with significant potential in modern drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic properties. The continued development of efficient and stereoselective synthetic routes will further expand its accessibility and application in the creation of next-generation therapeutics. As our understanding of the structure-activity relationships of complex biological systems grows, the demand for such conformationally constrained building blocks is expected to increase, solidifying the importance of 3-Methylazetidine-2-carboxylic acid in the pharmaceutical sciences.

References

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. [Link]

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. PubChem. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). ResearchGate. [Link]

  • Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. UQ eSpace. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Horticulture Research. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Archives. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]

Sources

Exploratory

Structure-activity relationship of 3-methylazetidine-2-carboxylic acid as a proline analogue

Part 1: Executive Summary & Chemical Space Definition 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) represents a critical scaffold in the design of conformationally restricted peptidomimetics. As a lower homologue of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Space Definition

3-Methylazetidine-2-carboxylic acid (3-Me-Aze) represents a critical scaffold in the design of conformationally restricted peptidomimetics. As a lower homologue of 3-methylproline and a substituted analogue of azetidine-2-carboxylic acid (Aze), it occupies a unique chemical space defined by high ring strain (~25 kcal/mol) and rigidified


 (phi) torsional angles.

Unlike Proline, which retains significant conformational flexibility in the pyrrolidine ring (endo/exo puckering), the 4-membered azetidine ring of 3-Me-Aze is kinetically locked. The introduction of the methyl group at the C3 position acts as a "steric lever," dictating the ring pucker and, consequently, the cis/trans equilibrium (


) of the preceding peptide bond.
Core Utility in Drug Design
  • Turn Inducers: Forces

    
    -turn geometries in short peptides.
    
  • Proteolytic Stability: The steric bulk of the C3-methyl group hinders access to the scissile bond by peptidases.

  • Efflux Evasion: Reduces the hydrogen bond donor count (secondary amine incorporated into ring) and alters lipophilicity profiles compared to linear amino acids.

Part 2: Conformational Analysis & SAR

The structure-activity relationship (SAR) of 3-Me-Aze is governed by the relative stereochemistry between the C2-carboxylate and the C3-methyl group.

The Ring Strain and Pucker Effect

The azetidine ring is not perfectly planar; it adopts a slight pucker to relieve torsional strain.

  • Aze (Unsubstituted): Flexible between puckers, though less so than Proline.

  • 3-Me-Aze: The C3-methyl group locks the conformation to avoid steric clashes with the N-substituent (N-acyl group in peptides).

Modulation of Amide Bond Geometry ( )

The peptide bond preceding proline analogues exists in equilibrium between trans (major) and cis (minor) forms. 3-Me-Aze significantly perturbs this equilibrium.

AnalogueConfigurationDominant Pucker

(approx. in water)
Structural Consequence
L-Proline (2S)C

-endo / C

-exo
~ 4.0 (20% cis)Flexible Turn/Helix
L-Aze (2S)Planar/Slight Pucker~ 2.5 (30% cis)Destabilizes

-helix
(2S,3R)-3-Me-Aze Trans-relationshipPseudo-equatorial Me> 5.0 (Favor trans)Polyproline II helix mimic
(2S,3S)-3-Me-Aze Cis-relationshipPseudo-axial Me< 1.0 (Favor cis)Type VI

-turn inducer

Technical Insight: The (2S,3S) isomer places the methyl group on the same face as the carboxylate. To minimize steric clash with the N-acyl group of the preceding residue, the peptide bond is often forced into the cis conformation, making this scaffold a powerful tool for nucleating turns or disrupting


-sheets.
Pathway Visualization: Isomerization Dynamics

Isomerization Trans_State Trans-Amide (Major) Extended Conformation TS Transition State (Twisted Amide) Trans_State->TS Rotation (ω=90°) TS->Trans_State Cis_State Cis-Amide (Minor) Turn Conformation TS->Cis_State Cis_State->TS Steric_Lock 3-Methyl Steric Lock (Determines Barrier Height) Steric_Lock->Trans_State Stabilizes (2S,3R) Steric_Lock->Cis_State Stabilizes (2S,3S)

Caption: Kinetic control of peptide bond geometry by the C3-methyl substituent. The specific stereochemistry lowers or raises the energy barrier for cis/trans isomerization.

Part 3: Synthetic Protocol (High-Fidelity)

Synthesis of enantiopure 3-methylazetidine-2-carboxylic acid is challenging due to the high ring strain. The most robust method involves the cyclization of chiral


-functionalized 

-amino acid derivatives.

Target Molecule: (2S,3R)-N-Boc-3-methylazetidine-2-carboxylic acid. Precursor: L-Aspartic Acid derivative or L-Threonine derivative (for chirality transfer).

Reagents & Equipment
  • Starting Material: N-Boc-L-Aspartic acid

    
    -methyl ester (commercially available).
    
  • Reagents: LiHMDS, Methyl Iodide (MeI),

    
    , Mesyl Chloride (MsCl), NaH.
    
  • Solvents: Dry THF, DMF.

  • Analysis: 400 MHz NMR, LC-MS.

Step-by-Step Methodology
Stage 1: C3-Methylation (Stereocontrol)
  • Dissolution: Dissolve N-Boc-L-Aspartic acid

    
    -methyl ester (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C.
    
  • Enolization: Add LiHMDS (2.2 eq) dropwise over 20 mins. The dianion is formed.

  • Alkylation: Add MeI (1.1 eq) slowly. Stir at -78°C for 2h, then warm to 0°C.

    • Causality: The bulky Boc group and the carboxylate direct the electrophile (MeI) to the anti face, establishing the relative stereochemistry.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc).
    
Stage 2: Reduction to the Diol
  • Reduction: Treat the methylated diester with

    
     (3.0 eq) in THF at 0°C.
    
  • Result: This yields the N-Boc-3-methyl-1,4-butanediol derivative.

Stage 3: Ring Closure (The Critical Step)
  • Activation: Dissolve the diol in dry THF/TEA. Add MsCl (1.0 eq) carefully to selectively mesylate the primary alcohol (less hindered than the secondary amine-adjacent alcohol). Note: This requires careful stoichiometry.

  • Cyclization: Treat the mono-mesylate with NaH (2.5 eq) in dilute DMF (0.05 M) at 0°C -> RT.

    • Mechanism:[2][3][4] Intramolecular

      
       displacement of the mesylate by the carbamate nitrogen (or deprotonated amine).
      
    • Constraint: High dilution is mandatory to prevent intermolecular polymerization.

  • Oxidation (Recoupling the Acid): The resulting product is N-Boc-3-methyl-2-hydroxymethyl-azetidine. Oxidize using Jones Reagent or TEMPO/BAIB to regenerate the C2-carboxylic acid.

Synthetic Workflow Diagram

Synthesis Start N-Boc-Aspartic Ester Step1 1. LiHMDS (-78°C) 2. MeI (Methylation) Start->Step1 Inter1 Intermediate: C3-Methylated Diester Step1->Inter1 Step2 LiBH4 Reduction Inter1->Step2 Inter2 Intermediate: Amino Diol Step2->Inter2 Step3 1. Selective MsCl 2. NaH Cyclization Inter2->Step3 Final Target: (2S,3R)-3-Me-Aze Step3->Final

Caption: Stereoselective synthesis of 3-Me-Aze via alkylation of aspartic acid derivatives followed by reductive cyclization.

Part 4: Biological Implications & Toxicity[5]

Collagen Destabilization

Azetidine-2-carboxylic acid is known to be misincorporated into proteins in place of proline.[5][6] In collagen, the strict requirement for the Proline ring pucker to maintain the triple helix is violated by the rigid azetidine ring.

  • Mechanism: 3-Me-Aze introduces both ring strain and aberrant side-chain angles. If incorporated, it prevents the formation of the tight polyproline-II type helices required for collagen stability, leading to "kinked" proteins and potential cytotoxicity (teratogenicity).

Peptidomimetic Design

In controlled drug delivery, 3-Me-Aze is used deliberately to:

  • Block Metabolism: Peptides containing 3-Me-Aze are often resistant to Prolyl Oligopeptidase (POP).

  • Lock Bioactive Conformations: Used in GPCR ligands (e.g., Angiotensin II analogues) to freeze the receptor-bound conformation, thereby increasing potency and selectivity.

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in peptide chemistry.[6][7] Organic Preparations and Procedures International. Link

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990).[5] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[3][5][6][8] I. Conformations of the residue and of dipeptides.[5][8] Biopolymers.[5][6] Link

  • Hanessian, S., et al. (1993). Stereocontrolled synthesis of 3-substituted azetidine-2-carboxylic acids. Journal of Organic Chemistry.[9] Link

  • Rodgers, K. J., et al. (2025).[1][10] A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology.[1][11] Link

  • Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide bond geometry of azetidine-2-carboxylic acid derivatives. Journal of the American Chemical Society.[7] Link

Sources

Foundational

Phytochemical Profiling and Proteotoxic Mechanisms of Azetidine-2-Carboxylic Acid (Aze)

The following technical guide is structured to provide an authoritative, mechanism-first analysis of Azetidine-2-carboxylic acid (Aze). It deviates from standard templates to prioritize the "Trojan Horse" mechanism of to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of Azetidine-2-carboxylic acid (Aze). It deviates from standard templates to prioritize the "Trojan Horse" mechanism of toxicity and its dual-use potential in drug discovery.[1]

A Technical Guide for Drug Discovery & Toxicology

Executive Summary: The "Trojan Horse" Imino Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline.[1][2] Characterized by a four-membered nitrogen-containing ring (azetidine), it is a critical phytochemical occurring primarily in the Liliaceae and Chenopodiaceae families.[1]

For researchers in drug development and toxicology, Aze represents a biological paradox:

  • Toxicity: It acts as a "Trojan Horse," evading the proofreading mechanisms of prolyl-tRNA synthetases to misincorporate into nascent proteins, causing catastrophic misfolding (proteotoxicity).[1]

  • Therapeutic Utility: Its rigid ring structure serves as a valuable scaffold for peptidomimetics, allowing chemists to constrain peptide backbone conformations (specifically

    
     and 
    
    
    
    angles) to stabilize
    
    
    -turns in drug candidates.[1]

Chemical Ecology & Biosynthesis

Unlike proline, which is synthesized from glutamate, the biosynthesis of Aze is a unique metabolic diversion from the methionine salvage pathway.[1] This distinction is vital for developing specific assays that differentiate Aze from proline in complex plant matrices.[1]

The S-Adenosylmethionine (SAM) Pathway

Current biosynthetic models indicate that Aze is derived from S-adenosylmethionine (SAM). The reaction involves a rare intramolecular cyclization (4-exo-tet) that releases 5'-methylthioadenosine (MTA) as a byproduct.[1] This pathway is distinct from the glutamate


 pyrroline-5-carboxylate 

proline route, explaining why Aze accumulation does not always correlate with proline levels under stress.[1]
Figure 1: Biosynthetic Logic of Aze

Biosynthesis Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase Aze Azetidine-2-carboxylic Acid (Aze) SAM->Aze Aze Synthase (Cyclization) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Byproduct Pro L-Proline (Structural Analog) Pro->Aze Structural Mimicry

Caption: The unique biosynthesis of Aze from SAM involves a high-energy cyclization, distinct from the glutamate-derived proline pathway.[1]

Phytochemical Distribution

Aze is not ubiquitously distributed.[1] It accumulates in high concentrations in specific genera, acting as an allelopathic agent and anti-herbivory defense.[1][3]

Table 1: Primary Natural Sources of Aze
Plant FamilySpeciesCommon NameTissue ConcentrationRelevance
Asparagaceae Convallaria majalisLily of the ValleyHigh (Rhizomes/Leaves)Primary commercial source for isolation [1].
Asparagaceae Polygonatum multiflorumSolomon's SealModerate to HighCo-occurrence with toxic saponins.[1]
Amaranthaceae Beta vulgarisSugar Beet / Table BeetLow to ModerateCritical: Enters human food chain via processing byproducts [2].[1]
Fabaceae Delonix regiaRoyal PoincianaVariableDemonstrates evolutionary convergence in synthesis.[1]

Technical Note: In Beta vulgaris (beets), Aze can account for significant fractions of the free amino acid pool during stress, posing a risk of bioaccumulation in processed beet fiber supplements [3].[1]

Mechanism of Toxicity: The Proteotoxic Cascade

For toxicologists, the mechanism of Aze is a textbook example of molecular mimicry .[1]

The tRNA Evasion

The cytosolic prolyl-tRNA synthetase (ProRS) in most mammals cannot effectively discriminate between Proline (5-membered ring) and Aze (4-membered ring).

  • Charging: Aze is activated by ProRS and charged onto tRNA

    
    .[1][2]
    
  • Incorporation: The ribosome incorporates Aze into the polypeptide chain at codons designated for Proline.[1][2]

  • Conformational Collapse: The bond angle of the azetidine ring (

    
    ) is significantly more strained than the pyrrolidine ring of proline (
    
    
    
    ).[1] This alters the local backbone geometry, preventing the formation of correct
    
    
    -helices or polyproline II helices.[1]
The Unfolded Protein Response (UPR)

The accumulation of Aze-containing proteins triggers the Endoplasmic Reticulum (ER) stress response.

  • Pathway: Misfolded proteins

    
     BiP dissociation 
    
    
    
    PERK/IRE1 activation
    
    
    UPR.[1]
  • Outcome: If stress is unresolved, the cell initiates apoptosis.[1] This is the mechanism behind the teratogenic effects observed in livestock consuming Aze-rich forage [4].[1]

Analytical Methodology: LC-MS Quantification

Due to Aze's high polarity and lack of a chromophore, standard UV-HPLC is insufficient.[1] The following protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) with cation exchange cleanup, considered the gold standard for complex plant matrices.[1]

Protocol: Extraction and Quantification from Convallaria

Objective: Isolate and quantify free Aze while removing interfering sugars and proteins.[1]

Step 1: Extraction

  • Lyophilize plant tissue (rhizome/leaf) and grind to fine powder.[1]

  • Extract 100 mg powder with 5 mL 70% Methanol (aq) .

    • Rationale: Precipitates high MW proteins while solubilizing free amino acids.[1]

  • Vortex for 1 min; sonicate for 15 min at 4°C.

  • Centrifuge at 12,000 x g for 10 min. Collect supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Condition a Strong Cation Exchange (SCX) cartridge with MeOH followed by water.[1]

  • Load supernatant.[1] Wash with water to remove sugars and anionic compounds.[1]

  • Elute amino acids (including Aze) with 2M Ammonium Hydroxide .[1]

  • Evaporate eluate to dryness under nitrogen; reconstitute in 0.1% Formic Acid.

Step 3: LC-MS Analysis

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18-AQ (Polar end-capped).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][4]

    • B: Acetonitrile + 0.1% Formic Acid[4]

  • Detection: ESI (+) in MRM mode.

    • Transition: 102.1

      
       56.1 (Loss of COOH).[1]
      
Figure 2: Analytical Workflow

Workflow Sample Plant Tissue (Lyophilized) Extract Extraction (70% MeOH) Sample->Extract Solubilize AA SPE SPE Cleanup (Strong Cation Exchange) Extract->SPE Remove Sugars Elute Elution (2M NH4OH) SPE->Elute Select Amines LCMS LC-MS/MS Analysis (m/z 102 -> 56) Elute->LCMS Quantify

Caption: Step-by-step isolation of Aze utilizing cation exchange to remove matrix interferences.

Implications for Drug Discovery: Peptidomimetics

While Aze is a natural toxin, medicinal chemists utilize its structure to improve drug pharmacokinetics.[1]

Constraining Conformation

In peptide drug design, flexibility is often the enemy of specificity.[1] By replacing a Proline residue with Aze, chemists can:

  • Restrict

    
     and 
    
    
    
    angles:
    The 4-membered ring creates a more rigid constraint than the 5-membered proline ring.[1]
  • Stabilize

    
    -turns:  Aze is known to induce type I and type II 
    
    
    
    -turns, crucial for peptides binding to GPCRs.[1]
  • Resist Proteolysis: Mammalian proteases often fail to cleave peptide bonds involving Aze, increasing the half-life of the drug candidate [5].[1]

Structural Congeners

While Aze is the primary natural product, synthetic derivatives (e.g., N-acetyl-Aze) and structural analogues found in siderophores (like the azetidine ring in specific mugineic acid precursors) demonstrate the versatility of this scaffold in chemical biology.[1]

References

  • Fowden, L. (1956).[1] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants.[1][5] Biochemical Journal, 64(2), 323–332.[1] Link

  • Rubenstein, E., et al. (2006).[1][3] Azetidine-2-carboxylic acid in garden beets (Beta vulgaris).[1][6] Phytochemistry, 67(9), 898-903.[1] Link

  • Rubenstein, E. (2008).[1] Azetidine-2-carboxylic acid: A foodborne trigger for multiple sclerosis? Journal of Neuropathology & Experimental Neurology, 67(11), 1035-1040.[1] Link

  • Song, Y., et al. (2017).[1][3] Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid.[1] Nature Communications, 8, 1286.[1] Link

  • Couty, F., & Evano, G. (2006).[1][7] Azetidine-2-carboxylic acid: From lily of the valley to key pharmaceuticals.[1][7] Organic Preparations and Procedures International, 38(5), 427-465.[1][7] Link

Sources

Exploratory

Thermodynamic stability of the 3-methylazetidine ring system

An In-depth Technical Guide to the Thermodynamic Stability of the 3-Methylazetidine Ring System Abstract The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of the 3-Methylazetidine Ring System

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart rigidity, improve metabolic stability, and provide novel chemical vectors for drug candidates.[1][2][3] Its unique properties are intrinsically linked to its considerable ring strain, which dictates both its reactivity and conformational behavior.[1][4] This guide provides a detailed exploration of the thermodynamic stability of the 3-methylazetidine ring system, a fundamental substituted azetidine. We will dissect the conformational landscape, analyze the interplay of steric and torsional forces, and detail the state-of-the-art computational and experimental methodologies used to probe these properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important structural motif.

The Azetidine Scaffold: A Balance of Strain and Stability

The chemistry of azetidines is dominated by the inherent strain of the four-membered ring. With an estimated ring strain of approximately 25.4 kcal/mol, it occupies a unique energetic space between the highly reactive aziridines (~27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (~5.4 kcal/mol).[4] This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated for unique strain-release reactions under appropriate conditions.[1][5]

Unlike a planar cyclobutane, the azetidine ring is non-planar, adopting a "puckered" conformation to alleviate torsional strain between adjacent C-H bonds.[6][7][8] This puckering is a central determinant of the ring's thermodynamic stability and the spatial orientation of its substituents.

The Dynamics of the Azetidine Ring: Puckering and Inversion

The thermodynamic profile of any substituted azetidine is governed by two primary dynamic processes: ring puckering and nitrogen inversion.

  • Ring Puckering: Electron diffraction studies of azetidine itself reveal a puckered configuration with a dihedral angle of approximately 37°.[6] This puckering creates two distinct substituent positions on each carbon: pseudo-axial and pseudo-equatorial.

  • Nitrogen Inversion: The nitrogen atom in an amine undergoes rapid pyramidal inversion, often described as an "umbrella" motion, where the lone pair and the N-substituent flip through the plane of the other two substituents.[9][10] In an unsubstituted azetidine, this process, coupled with ring flipping, rapidly interconverts the N-H between pseudo-axial and pseudo-equatorial positions.

These two motions are not independent; they are coupled and create a complex potential energy surface that is profoundly influenced by substitution on both the nitrogen and the carbon atoms of the ring.

cluster_puckering Ring Puckering & Nitrogen Inversion A Puckered Conformer 1 (N-H axial) B Planar Transition State (Ring Flip) A->B Ring Flip D Planar Transition State (N-Inversion) A->D N-Inversion C Puckered Conformer 2 (N-H equatorial) B->C C->B Ring Flip C->D N-Inversion D->C

Caption: Interconversion pathways for unsubstituted azetidine.

Conformational Analysis of 3-Methylazetidine

The introduction of a methyl group at the C3 position creates two diastereomeric puckered conformers: one with the methyl group in a pseudo-axial orientation and one with it in a pseudo-equatorial orientation. The thermodynamic stability of the 3-methylazetidine system is defined by the relative free energy of these two states.

  • Pseudo-Equatorial Conformer: This is generally the thermodynamically preferred conformer. The methyl group projects away from the bulk of the ring, minimizing unfavorable steric interactions.

  • Pseudo-Axial Conformer: This conformer is typically higher in energy due to steric strain. The primary destabilizing factor is the 1,3-diaxial interaction between the axial methyl group and the pseudo-axial hydrogen atoms on C2 and C4, and potentially the substituent on the nitrogen.

The energy difference between these two conformers determines their equilibrium population at a given temperature. While specific experimental values for 3-methylazetidine are not readily found in introductory literature, computational studies on related systems and general principles of conformational analysis suggest a preference for the equatorial conformer.[11][12][13]

cluster_equilibrium Conformational Equilibrium of 3-Methylazetidine (N-H) node_A Pseudo-Axial Methyl (Higher Energy) - 1,3-diaxial interactions node_B Pseudo-Equatorial Methyl (Lower Energy) - Minimized steric strain node_A->node_B Ring Flip (Equilibrium favors Equatorial)

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.

Methodologies for Assessing Thermodynamic Stability

A combination of computational and experimental techniques is required to fully characterize the thermodynamic landscape of the 3-methylazetidine ring system.

Computational Chemistry

In silico methods are invaluable for predicting the geometries, relative energies, and interconversion barriers of conformers.

Expertise & Causality: We employ Density Functional Theory (DFT) as it provides an excellent balance of computational cost and accuracy for systems of this size. A frequency calculation is a critical self-validating step; it confirms that an optimized geometry is a true energy minimum (no imaginary frequencies) rather than a transition state.

Experimental Protocol: DFT-Based Conformational Analysis

  • Structure Generation: Build initial 3D structures for both the pseudo-axial and pseudo-equatorial conformers of 3-methylazetidine using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

    • Confirms the structure is a true minimum on the potential energy surface.

    • Provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

  • Energy Comparison: Compare the calculated Gibbs free energies of the two conformers. The difference (ΔG) quantifies their relative thermodynamic stability and allows for the calculation of the equilibrium constant (K_eq = e^(-ΔG/RT)).

G cluster_workflow Computational Workflow for Stability Analysis A 1. Build Initial Structures (Axial & Equatorial) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minima, Obtain ZPVE) B->C D 4. Calculate Gibbs Free Energy (G) for each conformer C->D E 5. Determine Relative Stability (ΔG = G_axial - G_equatorial) D->E

Sources

Foundational

3-Methylazetidine-2-carboxylic acid as a non-proteinogenic amino acid building block

The following technical guide details the utility, synthesis, and application of 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) as a high-value non-proteinogenic amino acid in drug discovery. A Stereochemically Rigid Pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) as a high-value non-proteinogenic amino acid in drug discovery.

A Stereochemically Rigid Proline Surrogate for Peptidomimetics

Executive Summary

In the landscape of peptidomimetics, 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) represents a critical tool for "proline contraction"—a strategy where the five-membered pyrrolidine ring of proline is replaced by the four-membered azetidine ring. This modification introduces significant ring strain (~25 kcal/mol) and reduces the conformational flexibility of the peptide backbone.

The addition of a methyl group at the C3 position distinguishes 3-Me-Aze from the parent azetidine-2-carboxylic acid (Aze). This substitution locks the ring puckering geometry through steric interactions, allowing medicinal chemists to freeze specific


 (phi) and 

(psi) torsion angles. This guide explores its use in stabilizing

-turns, enhancing metabolic stability, and fine-tuning receptor selectivity.

Chemical Profile & Physicochemical Properties[1][2]

3-Me-Aze exists as a secondary amine with two chiral centers (C2 and C3), giving rise to four stereoisomers. The cis and trans relationships between the carboxylic acid (C2) and the methyl group (C3) dictate the conformational preference.

Structural Isomers
  • (2S, 3R)-3-Me-Aze : Trans-isomer. Often mimics the trans conformation of peptide bonds but with restricted rotation.

  • (2S, 3S)-3-Me-Aze : Cis-isomer. The steric clash between the C2-COOH and C3-Me forces the ring into a specific pucker, often favoring a "pseudo-equatorial" arrangement to minimize 1,3-diaxial-like interactions.

Physicochemical Data Table
PropertyValue / DescriptionContext
Formula

Molecular Weight: 115.13 g/mol
Ring Strain ~25 kcal/molHigher than Proline (~6 kcal/mol); drives reactivity.
pKa (COOH) ~2.0 - 2.5More acidic than Proline due to s-character increase in strained ring bonds.
pKa (NH) ~9.5 - 10.5Secondary amine; basicity comparable to Proline but nucleophilicity is reduced by steric bulk.
LogP -1.5 (Estimated)Highly polar zwitterion at physiological pH.
Solubility High (Water, MeOH)Poor solubility in non-polar organic solvents (DCM, Hexane).

Conformational Analysis: The "Puckering" Effect[3]

The azetidine ring is not planar; it adopts a puckered conformation. In unsubstituted Aze, the energy barrier between puckers is low. However, in 3-Me-Aze , the C3-methyl group imposes a high energetic penalty on one pucker conformer.

  • Proline : Flexible envelope conformation; allows

    
    -helices and 
    
    
    
    -turns.
  • Aze (Parent) : Promotes extended conformations; destabilizes

    
    -helices.
    
  • 3-Me-Aze : The methyl group restricts the N-C

    
     bond rotation (
    
    
    
    angle).
    • Impact : Induces

      
      -turns  (3-residue reverse turns) rather than the standard 
      
      
      
      -turns found in Pro-containing peptides.
    • Mechanism : The C3-Me group sterically interferes with the preceding carbonyl oxygen, locking the

      
       angle of the preceding residue.
      

Chemical Synthesis Pathways[1][4]

Synthesis of 3-Me-Aze is challenging due to the high ring strain. Two primary routes are established: the Chiral Auxiliary Route (Hanessian) and the Ring Contraction/Isomerization Route .

Pathway A: Asymmetric Synthesis via Chiral Auxiliary

This method, developed by Hanessian et al., utilizes a camphor sultam auxiliary to control stereochemistry during the formation of the azetidine ring.

Workflow Logic:

  • Auxiliary Attachment : Glyoxylic acid is condensed with a chiral sultam.

  • Allylation : Zinc-mediated addition of an allylic halide introduces the carbon skeleton.

  • Cyclization : Internal displacement (often via iodolactonization or mesylation) closes the 4-membered ring.

Pathway B: Ring Contraction (Mangelinckx Method)

This route starts with alkyl 2-(bromomethyl)acrylates.

  • Amination : Reaction with a primary amine.

  • Cyclization : Base-induced formation of an aziridine intermediate.[1]

  • Thermal Isomerization : The aziridine rearranges to the 3-bromo-azetidine, which can be further functionalized/reduced to 3-methyl.

Visualization of Synthesis (Hanessian Route)

HanessianSynthesis Figure 1: Stereoselective Synthesis of 3-Methylazetidine-2-carboxylic Acid (Hanessian Route) Start Glyoxylic Acid Oxime Derivative Intermediate1 Chiral Imino Derivative Start->Intermediate1 Condensation Auxiliary Camphor Sultam (Chiral Auxiliary) Auxiliary->Intermediate1 Addition Asymmetric Allylation Intermediate1->Addition Stereocontrol Reagent Allylic Halide + Zn Reagent->Addition Cyclization Intramolecular Displacement Addition->Cyclization Activation Product (2S,3R)-3-Methyl Azetidine-2-COOH Cyclization->Product Hydrolysis of Auxiliary

Figure 1: The chiral auxiliary directs the incoming allylic group, ensuring high enantiomeric excess (ee) for the difficult-to-form strained ring.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling

Incorporating 3-Me-Aze into a peptide chain is difficult due to the steric hindrance of the secondary amine and the adjacent methyl group. Standard HBTU/HOBt protocols often fail or result in low yields.

Recommended Protocol: HATU/HOAt Activation

Materials:

  • Resin-bound peptide (N-terminal free amine).[2]

  • Fmoc-3-Me-Aze-OH (2.5 equiv).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.4 equiv).

  • HOAt (1-Hydroxy-7-azabenzotriazole) (2.4 equiv) - Crucial for steric hindrance.

  • DIPEA (N,N-Diisopropylethylamine) (5.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Pre-activation : Dissolve Fmoc-3-Me-Aze-OH, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 1-2 minutes. The solution should turn yellow (indicative of the activated ester).

  • Coupling : Add the pre-activated mixture to the resin.

  • Incubation : Shake at room temperature for 2 to 4 hours . Note: Standard couplings are 45 mins; 3-Me-Aze requires extended time.

  • Monitoring : Perform a Chloranil Test (standard Kaiser test does not work for secondary amines/proline analogs).[2]

    • Positive (Blue/Green): Incomplete coupling.

    • Negative (Colorless/Yellow): Complete coupling.

  • Double Coupling : If Chloranil is positive, repeat the coupling step with fresh reagents.

Synthesis of N-Fmoc-3-Methyl-Aze-OH (Protection)

If the raw amino acid is obtained, it must be Fmoc-protected for SPPS.

  • Dissolution : Dissolve 3-Me-Aze (1.0 equiv) in 10%

    
     (aq).
    
  • Addition : Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in Dioxane.

  • Reaction : Stir at

    
     for 1 hour, then RT overnight.
    
  • Workup : Acidify with HCl to pH 2. Extract with Ethyl Acetate.[3] Wash with brine, dry over

    
    .
    
  • Purification : Recrystallize from EtOAc/Hexane.

Applications in Drug Design

Peptidomimetics & Foldamers

3-Me-Aze is used to induce


-turns .
  • Mechanism : In a peptide sequence

    
    , the 4-membered ring constraints force the backbone into a tight turn defined by a hydrogen bond between 
    
    
    
    and
    
    
    .
  • Utility : This mimics the "reverse turn" structures often found in receptor-binding loops of GPCR ligands, making it an excellent scaffold for designing antagonists.

Metabolic Stability

The azetidine ring is less susceptible to proteolysis than the pyrrolidine ring of proline.

  • Protease Resistance : Peptidases that cleave Pro-X bonds (e.g., DPPIV) often cannot recognize or process the strained azetidine ring, extending the half-life of the peptide therapeutic.

Case Study: Thrombin Inhibitors

Research into thrombin inhibitors has utilized azetidine-2-carboxylic acid derivatives to replace the central proline residue. The 3-methyl substitution was found to lock the bioactive conformation, improving


 values by reducing the entropic penalty upon binding to the active site.

References

  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners—conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine.[4] Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.[4] Link

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.[5][6] Biopolymers, 30(9-10), 951-959. Link

  • Mangelinckx, S., et al. (2011).[7] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids, 41, 541–558. Link

  • Cavelier, F., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(23), 3885-3887. Link

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International, 38(5), 427-465. Link

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemical Properties of (2S,3R)-3-methylazetidine-2-carboxylic acid

This technical guide provides a comprehensive overview of the stereochemical properties of (2S,3R)-3-methylazetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid of significant interest to researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the stereochemical properties of (2S,3R)-3-methylazetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific diastereomer, this guide synthesizes information from analogous structures and established principles of stereochemistry and spectroscopic analysis to present a robust and predictive profile.

Introduction: The Significance of Constrained Amino Acid Analogues

Azetidine-2-carboxylic acids are a class of conformationally restricted analogues of proline, a critical amino acid in protein structure and function.[1] The four-membered ring of azetidine imposes significant constraints on the backbone torsion angles of peptides, making these molecules valuable tools in peptidomimetics and drug design.[2] The introduction of substituents onto the azetidine ring, such as the methyl group in (2S,3R)-3-methylazetidine-2-carboxylic acid, provides an additional layer of conformational control and a vector for exploring structure-activity relationships (SAR). The azetidine scaffold is a recurring motif in a number of approved drugs, highlighting its importance in medicinal chemistry.[3] This guide will focus specifically on the (2S,3R) diastereomer, elucidating its unique stereochemical features.

Stereochemical Profile

The stereochemistry of (2S,3R)-3-methylazetidine-2-carboxylic acid is defined by two chiral centers at the C2 and C3 positions of the azetidine ring.

Absolute and Relative Configuration
  • Absolute Configuration: The designation (2S,3R) denotes the absolute configuration at each stereocenter according to the Cahn-Ingold-Prelog priority rules.

  • Relative Configuration: The substituents at C2 (carboxylic acid) and C3 (methyl group) are in a trans relationship to each other. This trans configuration is a key determinant of the molecule's three-dimensional shape and its interactions with biological targets.

Conformational Analysis: The Puckered Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering is influenced by the nature and orientation of the substituents.[4] For a 2,3-disubstituted azetidine, the ring can adopt two primary puckered conformations. The conformational preference is dictated by the energetic balance of minimizing steric interactions between the substituents.

In the case of (2S,3R)-3-methylazetidine-2-carboxylic acid, the trans arrangement of the carboxylic acid and methyl groups is expected to favor a puckered conformation where both substituents can occupy pseudo-equatorial positions, thereby minimizing steric strain. This contrasts with the corresponding cis diastereomer, where one substituent would be forced into a more sterically hindered pseudo-axial position.

The puckering of the azetidine ring can be quantitatively described by Cremer-Pople parameters, which define the amplitude and phase of the ring's deviation from planarity.[5] While specific experimental values for the title compound are not available, computational modeling can provide valuable insights into its preferred conformations.[6]

Diagram: Conformational Puckering of (2S,3R)-3-methylazetidine-2-carboxylic acid

G cluster_trans (2S,3R)-trans Isomer N1_t N C2_t C2 N1_t->C2_t C3_t C3 C2_t->C3_t COOH_t COOH C2_t->COOH_t pseudo-equatorial H_C2_t H C2_t->H_C2_t C4_t C4 C3_t->C4_t CH3_t CH3 C3_t->CH3_t pseudo-equatorial H_C3_t H C3_t->H_C3_t C4_t->N1_t

Caption: Puckered conformation of the azetidine ring in the (2S,3R)-trans isomer.

Proposed Stereoselective Synthesis

A potential synthetic approach could start from a chiral amino acid, such as L-aspartic acid, to establish the stereocenter at C2. The stereocenter at C3 could then be introduced via a diastereoselective alkylation or reduction step. The final ring closure would then yield the desired 2,3-disubstituted azetidine. The trans stereochemistry is often the thermodynamically favored product in such cyclizations, although the kinetic product can sometimes be the cis isomer.

Experimental Protocol: A Hypothetical Diastereoselective Synthesis

  • Protection and Activation: L-aspartic acid is first protected at the amino and α-carboxylic acid groups. The β-carboxylic acid is then converted to a suitable leaving group, such as a tosylate or mesylate.

  • Diastereoselective Reduction: The activated β-carbonyl is then subjected to a diastereoselective reduction to introduce the methyl group with the desired (R) configuration. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

  • Intramolecular Cyclization: The protecting group on the nitrogen is removed, and the resulting free amine undergoes intramolecular nucleophilic substitution to form the azetidine ring.

  • Deprotection: The remaining protecting groups are removed to yield the final product, (2S,3R)-3-methylazetidine-2-carboxylic acid.

Diagram: Proposed Synthetic Workflow

G Start L-Aspartic Acid Step1 Protection & Activation Start->Step1 Step2 Diastereoselective Reduction Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 End (2S,3R)-3-methylazetidine- 2-carboxylic acid Step4->End

Caption: A logical workflow for the stereoselective synthesis.

Spectroscopic and Analytical Characterization

The definitive characterization of (2S,3R)-3-methylazetidine-2-carboxylic acid relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of this molecule. The vicinal coupling constants (³J) between the protons on C2 and C3 are particularly informative for determining the cis/trans relationship of the substituents.

  • ¹H NMR: For the trans isomer, a relatively small ³J value (typically 2-5 Hz) is expected between the H2 and H3 protons due to a dihedral angle approaching 90 degrees in the puckered ring. In contrast, the cis isomer would exhibit a larger ³J value (typically 7-10 Hz).

  • ¹³C NMR: The chemical shifts of the ring carbons will be influenced by the presence and orientation of the methyl and carboxylic acid groups. Computational methods can be employed to predict the ¹³C NMR spectrum with a reasonable degree of accuracy, which can then be compared to experimental data.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Chiral Chromatography

Chiral HPLC or GC can be used to determine the enantiomeric purity of the synthesized material.

Analytical Technique Expected Key Observations Purpose
¹H NMR Small ³J(H2,H3) coupling constant (2-5 Hz)Determination of trans stereochemistry
¹³C NMR Characteristic shifts for the azetidine ring carbonsStructural confirmation
HRMS Accurate mass measurement corresponding to C₅H₉NO₂Elemental composition confirmation
Chiral HPLC/GC Single peak for the desired enantiomerEnantiomeric purity assessment

Diagram: Analytical Workflow for Stereochemical Confirmation

G Sample Synthesized Compound NMR ¹H and ¹³C NMR Sample->NMR MS HRMS Sample->MS Chiral Chiral Chromatography Sample->Chiral Stereochem Stereochemical Assignment NMR->Stereochem Purity Purity Assessment MS->Purity Chiral->Purity G Receptor Receptor Binding Pocket Aze (2S,3R)-3-methylazetidine- 2-carboxylic acid Aze->Receptor Binding Interaction1 Hydrogen Bonding (COOH) Aze->Interaction1 Interaction2 Hydrophobic Interaction (CH3) Aze->Interaction2

Caption: Model of the molecule interacting with a receptor.

Conclusion

(2S,3R)-3-methylazetidine-2-carboxylic acid is a stereochemically rich molecule with significant potential in the field of drug discovery and chemical biology. While direct experimental data remains scarce, a comprehensive understanding of its properties can be built upon the well-established chemistry and stereochemistry of related azetidine-2-carboxylic acids. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and application of this promising constrained amino acid analogue. Further experimental and computational studies are warranted to fully elucidate the unique properties of this specific diastereomer.

References

  • Guan, Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

  • Lee, J., & Im, W. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(1), 248-260. [Link]

  • Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides. Tetrahedron: Asymmetry, 14(16), 2407–2412.
  • Formaggio, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312–2321.
  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42.
  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • O'Hagan, D. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Organic & Biomolecular Chemistry, 3(7), 1249-59.
  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. [Link]

  • Brewster, J., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Lee, S., & Cho, K. (2007). Conformational preferences and cis-trans isomerization of azaproline residue. The Journal of Physical Chemistry B, 111(22), 6297-304.
  • Lee, S., & Cho, K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3527-34.
  • Lee, J., & Im, W. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(1), 248–260. [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. Retrieved from [Link]

  • Murata, K., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry. B, 111(13), 3527–3534. [Link]

  • Gising, J., et al. (2021). Puckering transition of the proline residue along the pseudorotational path: revisited. New Journal of Chemistry, 45(18), 8086–8095. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 3-Methylazetidine-2-carboxylic Acid: A Guide for Researchers

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart enhanced potency, selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among these, conformationally constrained amino acids have emerged as powerful tools for modulating peptide and protein structure and function. 3-Methylazetidine-2-carboxylic acid, a proline analogue, represents a particularly valuable building block. Its rigid four-membered ring restricts the conformational flexibility of peptide backbones, a property that can lead to improved binding affinity and resistance to enzymatic degradation. The stereochemistry of the methyl group at the 3-position further refines this conformational control, making access to specific enantiomers, such as (2S, 3R)- and (2R, 3S)-3-methylazetidine-2-carboxylic acid, a critical objective for researchers in the field.[1][2] This guide provides an in-depth overview of established and innovative enantioselective synthetic protocols for this important molecule, offering detailed experimental procedures and insights into the underlying chemical principles.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of 3-methylazetidine-2-carboxylic acid presents a significant challenge due to the strained nature of the azetidine ring and the need for precise stereochemical control at two contiguous chiral centers. Several key strategies have been developed to address this challenge, primarily revolving around two core principles: chiral auxiliary-mediated synthesis and catalytic asymmetric reactions. This document will detail a robust protocol for each of these approaches.

Protocol I: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This approach leverages a covalently attached chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product. The following protocol is adapted from methodologies developed for the synthesis of substituted azetidine-2-carboxylic acids and offers a reliable route to specific diastereomers of 3-methylazetidine-2-carboxylic acid.[3][4][5]

Conceptual Workflow

The overall strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by intramolecular cyclization to form the azetidine ring. The use of a well-established chiral auxiliary, such as a camphor-derived sultam or a chiral oxazolidinone, is crucial for achieving high levels of stereocontrol.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Diastereoselective Alkylation cluster_2 Azetidine Ring Formation & Deprotection A Chiral Auxiliary C Coupling A->C B Glyoxylic Acid Derivative B->C D Chiral Glycinate Equivalent C->D E Deprotonation (e.g., LDA) D->E F Enolate Formation E->F H Alkylated Intermediate F->H SN2 reaction G Electrophilic Methyl Source (e.g., MeI) G->H I Reduction of Ester/Activation of Hydroxyl H->I J Intramolecular Cyclization I->J K Cleavage of Chiral Auxiliary J->K L Final Product: Enantiopure 3-Methylazetidine-2-carboxylic Acid K->L

Figure 1: Conceptual workflow for chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral N-Acyloxazolidinone

  • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Slowly transfer the lithium salt solution to the bromoacetyl bromide solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the chiral N-(bromoacetyl)oxazolidinone.

Scientist's Note: The choice of the chiral auxiliary is critical. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is selected for its ability to effectively shield one face of the enolate, leading to high diastereoselectivity in the subsequent alkylation step.

Step 2: Diastereoselective Methylation

  • Dissolve the N-(bromoacetyl)oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise and stir for 1 hour at -78 °C to form the sodium enolate.

  • Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and allow it to warm to room temperature.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Scientist's Note: The low reaction temperature (-78 °C) is crucial for maintaining the kinetic control necessary for high diastereoselectivity. NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate without competing side reactions.

Step 3: Azetidine Formation and Auxiliary Cleavage

  • The subsequent steps involve the conversion of the bromide to a suitable leaving group for intramolecular cyclization, which is often achieved via a two-step reduction and activation sequence.

  • Following cyclization, the chiral auxiliary is cleaved under mild conditions (e.g., with lithium hydroxide in a THF/water mixture) to liberate the carboxylic acid.

  • Finally, any protecting groups on the azetidine nitrogen are removed to yield the final product.

Expected Results
ParameterExpected Value
Diastereomeric Excess (d.e.) >95%
Overall Yield 30-50%
Final Enantiomeric Excess (e.e.) >98%

Protocol II: Catalytic Asymmetric Synthesis via Hydrogenation

Catalytic asymmetric methods offer a more atom-economical and scalable approach to enantioselective synthesis. This protocol is based on the asymmetric hydrogenation of a prochiral 3-methyl-2-azetine-2-carboxylic acid precursor, a strategy that has proven effective for a range of substituted azetidines.[6]

Conceptual Workflow

This strategy involves the synthesis of a 3-methyl-2-azetine-2-carboxylic acid, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst to establish the two stereocenters in a single step.

G cluster_0 Precursor Synthesis cluster_1 Azetine Formation cluster_2 Asymmetric Hydrogenation A Protected Azetidin-3-one C Addition Reaction A->C B Organometallic Reagent B->C D Tertiary Alcohol C->D E Elimination & Lithiation D->E F Carboxylation (CO2) E->F G 3-Methyl-2-azetine-2-carboxylic Acid F->G J Enantioselective Reduction G->J H Chiral Ru or Rh Catalyst H->J I H2 I->J K Final Product: Enantiopure 3-Methylazetidine-2-carboxylic Acid J->K

Figure 2: Workflow for catalytic asymmetric hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of the 3-Methyl-2-azetine-2-carboxylic Acid Precursor

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a solution of methyl lithium (MeLi, 1.2 eq in diethyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo to yield the crude tertiary alcohol.

  • Dissolve the crude alcohol in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add s-butyllithium (s-BuLi, 2.5 eq) dropwise and stir for 2 hours at -78 °C.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1 hour.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Dry, filter, and concentrate the organic phase. Purify the residue by flash chromatography to obtain the 3-methyl-2-azetine-2-carboxylic acid.

Scientist's Note: The α-lithiation/β-elimination/α-lithiation sequence with s-BuLi is a powerful method for converting the tertiary alcohol to the desired azetine. Careful control of temperature and stoichiometry is essential for success.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reaction vessel, dissolve the 3-methyl-2-azetine-2-carboxylic acid (1.0 eq) in degassed methanol (0.05 M).

  • Add a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP] (0.01 eq).

  • Pressurize the vessel with hydrogen gas (50-100 atm) and stir the reaction at room temperature for 24-48 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • The crude product can be purified by recrystallization or chromatography to yield the enantiomerically enriched 3-methylazetidine-2-carboxylic acid.

Scientist's Note: The choice of chiral ligand (e.g., (R)- or (S)-BINAP) on the ruthenium catalyst will determine the absolute stereochemistry of the final product. Screening of different catalysts and reaction conditions may be necessary to optimize enantioselectivity.

Expected Results
ParameterExpected Value
Enantiomeric Excess (e.e.) Up to 99%
Yield 70-90%

Conclusion

The enantioselective synthesis of 3-methylazetidine-2-carboxylic acid is a challenging yet achievable goal for synthetic chemists. The choice between a chiral auxiliary-based approach and a catalytic asymmetric method will depend on factors such as the desired scale of the synthesis, cost considerations, and available laboratory equipment. The protocols detailed in this guide provide a solid foundation for researchers to access these valuable building blocks for their drug discovery and development programs. Further optimization of reaction conditions may be required to achieve the desired levels of purity and yield for specific applications.

References

  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. [Link]

  • Zhang, J., & Wang, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Rodebaugh, R., & Cromwell, N. H. (1969). A facile new synthesis of dl‐azetidine‐2‐carboxylic acid. Journal of Heterocyclic Chemistry, 6(3), 435-437. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. [Link]

  • Li, G., Zhang, M., & Wang, B. (2017). An efficient Sn(ii)-catalyzed one-pot synthesis of a 3-substituted azetidine-2,4-dione framework. Organic & Biomolecular Chemistry, 15(11), 2385-2391. [Link]

  • Boatman, P. D., Ogbu, C. O., & Egbertson, M. S. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of organic chemistry, 70(4), 1458–1467. [Link]

  • Chalyk, B. A., Zozulya, S., Komarov, I. V., & Mykhailiuk, P. K. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(3), 1091. [Link]

  • Brewster, J. M., Hinklin, R. J., & others. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Ohashi, T., Niwa, T., & others. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125-2135. [Link]

  • MilliporeSigma. (2R,3S)-3-methylazetidine-2-carboxylic acid. MilliporeSigma Website.
  • BLDpharm. (2S,3R)-3-Methylazetidine-2-carboxylic acid. BLDpharm Website.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal Website. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 195-214. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
  • Gugole, A., & others. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-12. [Link]

  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455, 635-638. [Link]

  • Ombito, J. O., & others. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2026(1), 1-45.
  • Didier, D., & others. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 22(21), 8673–8678. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 195-214. [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sterically Hindered Azetidine Amino Acids

Introduction: The Role of Sterically Hindered Azetidine Amino Acids in Modern Drug Discovery Azetidine-2-carboxylic acid, a four-membered cyclic amino acid, and its substituted analogs are increasingly valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Sterically Hindered Azetidine Amino Acids in Modern Drug Discovery

Azetidine-2-carboxylic acid, a four-membered cyclic amino acid, and its substituted analogs are increasingly valuable building blocks in medicinal chemistry and peptide science. Their incorporation into peptide backbones introduces conformational constraints that can pre-organize the peptide into a bioactive conformation, enhance proteolytic stability, and improve pharmacokinetic properties. Sterically hindered azetidine amino acids, such as those with substituents on the azetidine ring, further amplify these effects, offering a powerful tool for the design of novel therapeutics, from constrained peptides to proteolysis-targeting chimeras (PROTACs).

However, the compact and rigid nature of these substituted azetidine rings presents significant challenges during solid-phase peptide synthesis (SPPS). The steric bulk around the α-carbon and the amine can impede the approach of the activated carboxyl group, leading to slow and incomplete coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of sterically hindered azetidine amino acids into peptides using SPPS. We will delve into the underlying principles of overcoming steric hindrance, provide detailed, field-tested protocols, and discuss critical optimization strategies.

The Synthetic Challenge: Overcoming Steric Hindrance in Azetidine Amino Acid Incorporation

The primary obstacle in the SPPS of peptides containing sterically hindered azetidine amino acids is the reduced nucleophilicity of the N-terminal amine and the steric shield around the carboxyl group of the incoming azetidine amino acid. This leads to several potential problems:

  • Low Coupling Yields: Incomplete acylation of the resin-bound peptide chain results in deletion sequences, where one or more amino acids are missing from the final product.

  • Slow Reaction Kinetics: The time required to achieve complete coupling can be significantly longer than for standard proteinogenic amino acids.

  • Increased Risk of Side Reactions: Longer reaction times and the use of more forceful coupling conditions can increase the likelihood of side reactions, such as racemization.

To address these challenges, a multi-faceted approach is required, focusing on the selection of appropriate coupling reagents, optimization of reaction conditions, and careful monitoring of the synthesis.

Diagrammatic Overview of the SPPS Workflow for Sterically Hindered Azetidine Amino Acids

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction (Double Coupling may be required) Washing_1->Coupling Pre_activation Azetidine Amino Acid Pre-activation (Coupling Reagent/Base) Pre_activation->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Capping Capping (Optional) (Acetic Anhydride) Washing_2->Capping Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final Residue Repeat Repeat Cycle Capping->Repeat for next residue Repeat->Fmoc_Deprotection Purification Purification & Analysis Cleavage->Purification

Caption: A generalized workflow for the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered azetidine amino acids.

Key Experimental Considerations and Protocols

Selection of Coupling Reagents

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to drive the coupling of sterically hindered azetidine amino acids to completion.[1] More potent in-situ activating reagents are necessary to form highly reactive esters that can overcome the steric barrier.[1]

Recommended Coupling Reagents:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[2] HATU is generally considered slightly more reactive and is an excellent choice for particularly difficult couplings.[2]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents that can be used effectively.[1][3]

Comparative Data on Coupling Reagent Efficiency:

Coupling ReagentRelative Reactivity for Hindered CouplingsTypical Coupling Time (Double Coupling)Crude Purity (Model Peptide)Reference
HATU Very High2 x 1-2 hours~80-90%[2]
HCTU High2 x 1-2 hours~75-85%[2]
HBTU Moderate-High2 x 2-4 hours~70-80%[4]
PyBOP Moderate-High2 x 2-4 hours~70-80%[3][5]
DIC/HOBt Low> 4 hours (often incomplete)< 50%[1]

Note: Crude purity is sequence-dependent and the above values are illustrative for a challenging coupling.

Detailed Protocol for Double Coupling of a Sterically Hindered Azetidine Amino Acid using HATU

This protocol outlines the manual synthesis steps for incorporating a sterically hindered Fmoc-protected azetidine amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • Fmoc-sterically hindered azetidine amino acid (e.g., Fmoc-3,3-dimethylazetidine-2-carboxylic acid) (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a dark blue color).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-sterically hindered azetidine amino acid by dissolving it with HATU and DIPEA in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling (Double Coupling):

    • Repeat step 3 with a fresh solution of activated Fmoc-sterically hindered azetidine amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is still positive, a third coupling may be necessary.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Optimization Strategies for Difficult Couplings
  • Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy can significantly accelerate coupling reactions and improve yields for sterically hindered amino acids.[6][7][8][9] Microwave heating can drive difficult couplings to completion in minutes rather than hours.[7] Typical conditions involve heating to 75-90°C for 5-20 minutes. It is crucial to use a dedicated microwave peptide synthesizer with accurate temperature control to avoid side reactions.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be beneficial for sequences prone to aggregation.[1] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve coupling efficiency.[1]

  • Extended Reaction Times: For room temperature synthesis, extending the coupling time to overnight may be necessary for extremely hindered residues.[1]

Cleavage and Deprotection of Azetidine-Containing Peptides

The azetidine ring is generally stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS. However, careful consideration of the cleavage cocktail is essential to minimize side reactions, particularly with sensitive residues elsewhere in the peptide sequence.

Diagram of the Cleavage and Deprotection Process

Cleavage_Process Peptide_Resin Dry Peptide-Resin TFA_Cocktail Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Peptide_Resin->TFA_Cocktail Incubation Incubate at Room Temperature (2-4 hours) TFA_Cocktail->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation Lyophilization Lyophilize to Obtain Crude Peptide Centrifugation->Lyophilization

Caption: A schematic representation of the final cleavage and deprotection steps in SPPS.

Recommended Cleavage Cocktail

A commonly used and effective cleavage cocktail for most peptides, including those with azetidine residues, is Reagent K :

  • TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) [10]

This cocktail contains a variety of scavengers to quench the reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing modification of sensitive amino acids like tryptophan, methionine, and cysteine.[10][11][12]

For peptides that do not contain particularly sensitive residues, a simpler cocktail may suffice:

  • TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v) [13]

Protocol for Cleavage and Deprotection:

  • Thoroughly dry the peptide-resin under vacuum for several hours.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Troubleshooting and Side Reactions

While the azetidine ring itself is robust, the challenging nature of incorporating sterically hindered residues can lead to an increased incidence of common SPPS side reactions.

  • Incomplete Coupling:

    • Symptom: Presence of deletion sequences in the final product, often detected by MALDI-TOF MS.[14]

    • Solution: Employ double or triple coupling, switch to a more potent coupling reagent (e.g., HATU), or utilize microwave-assisted synthesis.

  • Racemization:

    • Symptom: Presence of diastereomers in the final product, detectable by chiral chromatography or NMR.

    • Cause: Over-activation or prolonged exposure to basic conditions during coupling.

    • Solution: Minimize pre-activation times. While HATU and HCTU are highly effective, they are also considered low-racemization reagents.[2]

  • Side Reactions During Cleavage:

    • Symptom: Modification of sensitive amino acids (e.g., alkylation of Trp or Met).

    • Cause: Insufficient scavenging of reactive carbocations.

    • Solution: Use a comprehensive cleavage cocktail like Reagent K, especially for peptides containing Trp, Met, or Cys.[10]

Conclusion

The successful solid-phase synthesis of peptides containing sterically hindered azetidine amino acids is readily achievable with a rational and optimized approach. The key to success lies in acknowledging the inherent steric challenges and proactively addressing them through the use of high-potency coupling reagents, optimized reaction conditions such as microwave heating, and diligent monitoring of reaction completion. The protocols and strategies outlined in this application note provide a robust framework for researchers to incorporate these valuable and conformationally constraining building blocks into their peptide-based drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Melnyk, P. et al. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science, 15(10), 651-655. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of peptide science, 17(8), 551-556. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Giraud, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1184-1195. [Link]

  • Isola, J., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3533. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2-15. [Link]

  • Collins, J. M., & Collins, M. J. (2011). Solid-phase peptide synthesis using microwave irradiation. Current protocols in protein science, Chapter 18, Unit18.10. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Journal of peptide science, 17(10), 638-650. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Hvastkovs, E. G., & Buttry, D. A. (2010). Coupling strategies for the synthesis of peptide-oligonucleotide conjugates for patterned synthetic biomineralization. Bioconjugate chemistry, 21(10), 1774-1781. [Link]

  • G. Barany, et al. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science, e70013. [Link]

  • Thomas, A. D., & Payne, R. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry-A European Journal, e202403613. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Nefzi, A., et al. (2018). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 24(1), e3039. [Link]

  • M. Koch, et al. (2016). A MALDI TOF/TOF-Based Approach for the Identification of d-Amino Acids in Biologically Active Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 27(4), 673-682. [Link]

  • European Pharmaceutical Review. (2019, February 26). Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. [Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the N-Fmoc Protection of 3-Methylazetidine-2-carboxylic Acid

Introduction: The Strategic Importance of Constrained Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery, peptide-based therapeutics are witnessing a resurgence, driven by their high specificit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Constrained Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics are witnessing a resurgence, driven by their high specificity and low toxicity. A key strategy in optimizing peptide drug candidates involves the incorporation of non-canonical amino acids to enhance conformational stability, receptor affinity, and resistance to enzymatic degradation. 3-Methylazetidine-2-carboxylic acid, a conformationally constrained analog of proline, is a valuable building block in this regard.[1][2][3] Its rigid four-membered ring structure imparts unique stereochemical constraints on the peptide backbone, influencing secondary structure and biological activity.

The successful integration of such unique amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is contingent upon the effective protection of their α-amino group.[4][5][] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its stability under acidic conditions and its facile, base-labile cleavage.[5][7][8] This orthogonality allows for the selective deprotection of the N-terminus without compromising acid-labile side-chain protecting groups or the peptide-resin linkage.[4][9]

This comprehensive technical guide provides a detailed, field-proven protocol for the N-Fmoc protection of 3-methylazetidine-2-carboxylic acid. It delves into the mechanistic underpinnings of the reaction, offering a step-by-step methodology designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the synthesis of complex organic molecules.

Reaction Principle: The Mechanism of N-Fmoc Protection

The N-Fmoc protection of 3-methylazetidine-2-carboxylic acid proceeds via a nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of an Fmoc-donating reagent.[4][10] The most commonly employed reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is highly reactive, Fmoc-OSu is often preferred due to its greater stability and reduced propensity for side reactions.[8]

The reaction is conducted under basic conditions. The base serves a dual purpose: it deprotonates the carboxylic acid of the starting material to enhance its solubility in the aqueous phase and neutralizes the acidic byproducts generated during the reaction (HCl if using Fmoc-Cl, or N-hydroxysuccinimide if using Fmoc-OSu).[10] The overall transformation results in the formation of a stable carbamate linkage between the fluorenylmethoxycarbonyl group and the nitrogen atom of the azetidine ring.

Experimental Workflow Overview

The following diagram outlines the key stages of the N-Fmoc protection of 3-methylazetidine-2-carboxylic acid, from the initial dissolution of reactants to the final isolation and purification of the desired product.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolution Dissolve 3-methylazetidine- 2-carboxylic acid and NaHCO3 in aqueous dioxane addition Slowly add Fmoc-OSu solution to the amino acid mixture at 0-5 °C dissolution->addition fmoc_sol Prepare Fmoc-OSu solution in dioxane fmoc_sol->addition stirring Stir overnight at room temperature addition->stirring dilution Dilute with water and wash with diethyl ether stirring->dilution acidification Acidify aqueous layer to pH 2 with 1 M HCl dilution->acidification extraction Extract product with ethyl acetate acidification->extraction drying Dry organic extracts over anhydrous Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography (if necessary) concentration->purification analysis Characterize by HPLC, MS, and NMR purification->analysis

Caption: Workflow for the N-Fmoc protection of 3-methylazetidine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is optimized for the N-Fmoc protection of 3-methylazetidine-2-carboxylic acid using Fmoc-OSu.

Materials and Reagents:

Reagent/MaterialGradeSupplier Recommendation
3-Methylazetidine-2-carboxylic acid≥98%High-purity source
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%Peptide synthesis grade
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade
1,4-DioxaneAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)HPLC Grade
HexanesHPLC Grade
Diethyl EtherACS Reagent Grade
Hydrochloric Acid (HCl), 1 M solutionVolumetric standard
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade
Deionized Water18.2 MΩ·cm
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Instrumentation:

  • Magnetic stirrer with stirring plate

  • Ice bath

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Step-by-Step Procedure:

  • Dissolution of the Amino Acid:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylazetidine-2-carboxylic acid (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of deionized water and 1,4-dioxane.

    • Rationale: The use of a biphasic solvent system ensures the dissolution of both the hydrophilic amino acid salt and the lipophilic Fmoc-OSu. Sodium bicarbonate acts as the base to deprotonate the carboxylic acid and neutralize the N-hydroxysuccinimide byproduct.[8][10]

  • Preparation of the Fmoc-OSu Solution:

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

    • Rationale: A slight excess of the Fmoc-donating reagent is used to ensure the complete conversion of the starting amino acid.

  • Reaction:

    • Cool the amino acid solution to 0-5 °C using an ice bath.

    • Slowly add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 12-16 hours.

    • Rationale: The initial low temperature controls the exothermic nature of the reaction and minimizes potential side reactions. Stirring overnight ensures the reaction proceeds to completion.[8][9]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The disappearance of the starting amino acid and the appearance of a new, UV-active spot corresponding to the Fmoc-protected product indicates the reaction's progress.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and other organic-soluble impurities.

    • Rationale: This washing step purifies the aqueous layer containing the desired product salt.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Rationale: Protonation of the carboxylate group renders the product insoluble in the aqueous phase, allowing for its extraction.[9][10]

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts.

  • Purification and Characterization:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • Characterize the final product by HPLC to assess purity and by MS and NMR to confirm its identity and structure.[11]

Quantitative Data Summary

ParameterTypical ValueNotes
Reagent Stoichiometry
3-Methylazetidine-2-carboxylic acid1.0 eqLimiting reagent
Fmoc-OSu1.05 - 1.1 eqA slight excess ensures complete reaction.
Sodium Bicarbonate2.5 - 3.0 eqSufficient base to deprotonate the carboxylic acid and neutralize byproducts.
Reaction Conditions
Temperature0-5 °C to RTInitial cooling followed by reaction at room temperature.
Reaction Time12 - 16 hoursMonitored by TLC for completion.
Yield and Purity
Expected Yield85 - 95%Dependent on the purity of starting materials and efficiency of work-up.
Purity (by HPLC)>98%After purification.
Analytical Data
Molecular Weight337.37 g/mol For C₂₀H₁₉NO₄
Expected Mass (ESI-MS)[M+H]⁺ = 338.13
[M+Na]⁺ = 360.11

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, consider extending the reaction time or adding a small additional portion of Fmoc-OSu.

  • Low Yield: Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) during the work-up to ensure complete precipitation and subsequent extraction of the product. Inefficient extraction can also lead to lower yields.

  • Product Purity: The washing step with diethyl ether is crucial for removing lipophilic impurities. If the final product purity is low, column chromatography is recommended.

  • Alternative Bases: While sodium bicarbonate is effective, other bases such as sodium carbonate or organic bases like triethylamine (in anhydrous conditions) can also be used. The choice of base may influence the reaction rate and work-up procedure.[12]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.

  • Avoid inhalation of dust from powdered reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-Fmoc protection of 3-methylazetidine-2-carboxylic acid is a straightforward yet critical step for its application in peptide synthesis. The protocol detailed herein, utilizing the stable and efficient Fmoc-OSu reagent, provides a reliable and high-yielding pathway to this valuable building block. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently synthesize Fmoc-3-methylazetidine-2-carboxylic acid, paving the way for the creation of novel and potent peptide-based therapeutics.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Kubiak-Ossowska, K., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials (Basel), 13(17), 3855. Retrieved from [Link]

  • Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 117(20), 5401–5411. Retrieved from [Link]

  • Google Patents. (n.d.). CN109115899A - A kind of analysis method of Fmoc amino acid.
  • GenScript. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1589. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). (S)-N-Fmoc-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Reverter, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 104. Retrieved from [Link]

  • JASCO. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Ohta, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2135. Retrieved from [Link]

  • Mironov, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Retrieved from [Link]

  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. Retrieved from [Link]

  • Fowden, L. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Phytochemistry, 70(1), 7-14. Retrieved from [Link]

  • Al-Qahtani, N., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8498–8502. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-D-Azetidine-2-carboxylic acid; CAS 374791-02-3. Retrieved from [Link]

  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2011, March). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

Sources

Application

Application Note: A Scalable, Diastereoselective Synthesis of (2S,3R)-3-Methylazetidine-2-Carboxylic Acid from L-Threonine

Abstract This application note details a robust and scalable protocol for the synthesis of enantiopure (2S,3R)-3-methylazetidine-2-carboxylic acid, a valuable constrained amino acid analog for drug discovery and peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable protocol for the synthesis of enantiopure (2S,3R)-3-methylazetidine-2-carboxylic acid, a valuable constrained amino acid analog for drug discovery and peptide chemistry. The synthesis commences with the readily available and inexpensive chiral precursor, L-threonine, and proceeds through a four-step sequence involving protection, activation, intramolecular cyclization, and deprotection. This guide provides a comprehensive, step-by-step methodology, explains the rationale behind key experimental choices, and addresses critical parameters for successful scale-up.

Introduction

Azetidine-2-carboxylic acids are conformationally constrained analogs of proline that have garnered significant interest in medicinal chemistry and peptide design.[1] The rigid four-membered ring imparts unique structural properties to peptides, influencing their secondary structure and enhancing their metabolic stability. The introduction of a methyl group at the 3-position further refines these conformational constraints and provides a valuable scaffold for exploring structure-activity relationships.

The stereoselective synthesis of substituted azetidines, however, presents considerable challenges due to the inherent ring strain of the four-membered heterocycle.[2] Many synthetic routes suffer from low yields, require harsh reaction conditions, or are not amenable to large-scale production. This application note describes a practical and scalable approach to (2S,3R)-3-methylazetidine-2-carboxylic acid, leveraging the stereochemistry of the natural amino acid L-threonine to control the diastereoselectivity of the final product.

The synthetic strategy hinges on the intramolecular nucleophilic substitution of a protected L-threonine derivative. This method, a cornerstone in the synthesis of saturated N-heterocycles, is adapted here to favor the kinetically challenging formation of the azetidine ring.[3] Careful selection of protecting groups and activation of the β-hydroxyl group are paramount to achieving high yields and preventing unwanted side reactions.

Synthetic Strategy Overview

The overall synthetic pathway from L-threonine to (2S,3R)-3-methylazetidine-2-carboxylic acid is depicted below. The strategy is designed for scalability and employs common laboratory reagents and techniques.

Synthetic_Pathway L_Threonine L-Threonine Protected_Threonine 1. N,O-Protected Threonine Ester L_Threonine->Protected_Threonine Protection Activated_Intermediate 2. Activated β-Hydroxy Intermediate Protected_Threonine->Activated_Intermediate Activation Protected_Azetidine 3. Protected 3-Methylazetidine-2-carboxylate Activated_Intermediate->Protected_Azetidine Intramolecular Cyclization Final_Product (2S,3R)-3-Methylazetidine- 2-carboxylic Acid Protected_Azetidine->Final_Product Deprotection

Caption: Synthetic workflow for (2S,3R)-3-methylazetidine-2-carboxylic acid.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Protection of L-Threonine

Rationale: The protection of both the amine and carboxylic acid functionalities of L-threonine is crucial to prevent side reactions in the subsequent activation and cyclization steps. The Boc (tert-butoxycarbonyl) group is chosen for the amine due to its stability under the conditions for hydroxyl group activation and its facile removal under acidic conditions. The methyl ester protects the carboxylic acid and can be saponified in the final step.

Protocol:

  • To a suspension of L-threonine (1.0 eq) in methanol, add chlorotrimethylsilane (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Dissolve the crude methyl ester in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-L-threonine methyl ester.

Step 2: Activation of the β-Hydroxyl Group

Rationale: The β-hydroxyl group must be converted into a good leaving group to facilitate the intramolecular S_N2 reaction. Mesylation is a reliable and scalable method for this transformation. The use of a non-nucleophilic base, such as triethylamine, is important to prevent side reactions.

Protocol:

  • Dissolve N-Boc-L-threonine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is used in the next step without further purification.

Step 3: Intramolecular Cyclization to the Azetidine Ring

Rationale: The formation of the strained four-membered azetidine ring is the critical step. This is achieved by an intramolecular S_N2 reaction where the Boc-protected nitrogen acts as the nucleophile, displacing the mesylate leaving group. The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the nitrogen of the Boc-carbamate, initiating the cyclization.

Protocol:

  • Dissolve the crude mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S,3R)-3-methylazetidine-2-carboxylate methyl ester.

Step 4: Deprotection to (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Rationale: The final step involves the removal of both the Boc and methyl ester protecting groups. This is accomplished in a two-step sequence. First, the methyl ester is saponified using lithium hydroxide. Subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA), removes the Boc group to yield the final product.

Protocol:

  • Dissolve the protected azetidine (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to give the N-Boc protected carboxylic acid.

  • Dissolve the crude N-Boc acid in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a solid.

  • Filter and dry the solid under vacuum to obtain (2S,3R)-3-methylazetidine-2-carboxylic acid as the TFA salt.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthetic sequence.

StepProductExpected Yield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)
1N-Boc-L-threonine methyl ester85-955.30 (d, 1H), 4.25 (d, 1H), 4.15 (m, 1H), 3.75 (s, 3H), 1.45 (s, 9H), 1.20 (d, 3H)
2Mesylated Intermediate>95 (crude)5.10 (m, 1H), 4.40 (d, 1H), 3.80 (s, 3H), 3.00 (s, 3H), 1.50 (d, 3H), 1.45 (s, 9H)
3N-Boc-(2S,3R)-3-methylazetidine-2-carboxylate methyl ester60-704.20 (d, 1H), 3.80-3.90 (m, 2H), 3.70 (s, 3H), 3.10 (m, 1H), 1.40 (s, 9H), 1.30 (d, 3H)
4(2S,3R)-3-Methylazetidine-2-carboxylic Acid (TFA salt)80-90(in D₂O) 4.50 (d, 1H), 4.10-4.20 (m, 2H), 3.50 (m, 1H), 1.40 (d, 3H)

Troubleshooting and Scale-up Considerations

  • Low Yield in Cyclization: The formation of the azetidine ring is often the most challenging step.[2] Ensure all reagents and solvents are strictly anhydrous. Incomplete mesylation can also lead to lower yields. On a larger scale, careful control of the addition rate of NaH and efficient stirring are critical to manage the exotherm and ensure complete reaction.

  • Purification: The final product is a polar amino acid. Ion-exchange chromatography can be employed for purification if necessary.

  • Stereochemical Integrity: To minimize the risk of epimerization, it is crucial to maintain the recommended reaction temperatures and avoid prolonged exposure to strong bases.

Conclusion

This application note provides a detailed and scalable protocol for the diastereoselective synthesis of (2S,3R)-3-methylazetidine-2-carboxylic acid from L-threonine. The methodology relies on established and reliable chemical transformations, making it accessible to researchers in both academic and industrial settings. The resulting chiral azetidine is a valuable building block for the development of novel therapeutics and peptidomimetics.

References

  • Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in Organic Chemistry, 1(2), 133-148.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8246-8250.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154.
  • Schindler, C. S. (2017). Azetidine synthesis by aza Paternò–Büchi reactions. Tetrahedron, 73(29), 4055-4066.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Schindler, C. S., & Jacobsen, E. N. (2013). A new twist on an old reaction: enantioselective photochemical [2+2] cycloadditions. Science, 340(6136), 1052-1053.
  • Nakatsuka, T., Miwa, T., & Mukaiyama, T. (1981). A NEW METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF β-HYDROXY-α-AMINO ACIDS. Chemistry Letters, 10(3), 279-282.
  • AChemBlock. (2R,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-2-carboxylic acid.
  • Zhang, P., et al. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Vedejs, E., & Fields, S. C. (1996). Stereoselective synthesis of azetidines from β-amino alcohols. The Journal of Organic Chemistry, 61(8), 2686-2694.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1226447.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8378-8383.
  • Alvey, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308.
  • Wessjohann, L. A., & Weber, N. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42.
  • Vanejevs, M., & Kaabel, S. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148.
  • Yu, P. C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Synlett.
  • Paolis, M. D., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development, 25(9), 2125-2131.
  • Wang, Z., et al. (2020). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 85(15), 9636-9646.
  • Liu, J., et al. (2004). Synthesis of Chiral beta 3-aminoxy peptides. The Journal of Organic Chemistry, 69(22), 7577-81.
  • Chen, J., et al. (2025).
  • Fedorov, K., et al. (2022).
  • Czech, J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

Method

Application Notes and Protocols: Harnessing 3-Methylazetidine-2-carboxylic Acid for the Rational Design of β-Turn-Inducing Peptides

Introduction: The Crucial Role of β-Turns and the Quest for Conformational Control In the intricate world of peptide and protein architecture, the ability to dictate three-dimensional structure is paramount to controllin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of β-Turns and the Quest for Conformational Control

In the intricate world of peptide and protein architecture, the ability to dictate three-dimensional structure is paramount to controlling biological function. β-turns are essential secondary structural motifs that facilitate the reversal of the polypeptide chain's direction, enabling the formation of compact, globular structures.[1][2] These turns are not merely passive linkers; they are critical for a myriad of biological processes, including protein folding, stability, and molecular recognition events such as enzyme-substrate and receptor-ligand interactions.[3]

The quintessential β-turn is a four-amino-acid residue sequence where the carbonyl oxygen of the first residue (i) forms a hydrogen bond with the amide proton of the fourth residue (i+3).[3] The conformational rigidity and specific dihedral angles of the second (i+1) and third (i+2) residues are pivotal in defining the type of β-turn. Nature often employs proline and glycine at these key positions to induce turns due to their unique conformational properties.[3] However, the quest for novel therapeutics and biomaterials has spurred the development of synthetic amino acids designed to exert even greater conformational control.

This guide focuses on the strategic incorporation of a non-canonical amino acid, 3-methylazetidine-2-carboxylic acid, into peptides to induce stable β-turn conformations. The four-membered azetidine ring imposes significant constraints on the peptide backbone, and the addition of a methyl group at the 3-position further refines these constraints, offering a powerful tool for rational peptide design.[4] We will delve into the synthesis of the requisite Fmoc-protected 3-methylazetidine-2-carboxylic acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques essential for confirming the induced secondary structure.

The Unique Structural Impact of 3-Methylazetidine-2-carboxylic Acid

The incorporation of azetidine-2-carboxylic acid, a proline analog with a smaller four-membered ring, significantly alters the conformational landscape of a peptide.[4] The reduced ring size restricts the range of accessible backbone dihedral angles (phi, ψ) even more than proline, predisposing the peptide chain to adopt a turn-like structure.[5]

The introduction of a methyl group at the 3-position of the azetidine ring adds another layer of conformational control. The stereochemistry of this methyl group—whether cis or trans relative to the carboxylic acid—is critical in dictating the precise geometry of the induced turn. This steric hindrance can further favor specific dihedral angles, leading to the formation of well-defined and stable β-turns. While peptides containing the parent azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts, the strategic placement of the 3-methyl group is hypothesized to reduce this flexibility and stabilize a specific turn conformation.[4]

Visualizing the Strategy: From Amino Acid to β-Turn

G cluster_0 Building Block Preparation cluster_1 Peptide Synthesis cluster_2 Structural Analysis A 3-Methylazetidine- 2-carboxylic Acid B Fmoc Protection A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Incorporation of Fmoc-3-Me-Aze-OH C->D E Cleavage & Deprotection D->E F Purification (HPLC) E->F G Characterization (MS, NMR, CD) F->G H β-Turn Conformation Confirmed G->H G cluster_peptide Tetrapeptide Backbone cluster_protons i Cα(i) i1 Cα(i+1) i->i1 i2 Cα(i+2) i1->i2 i3 Cα(i+3) i2->i3 HNi3 HNi2 HNi2->HNi3 dNN(i+2,i+3) Hαi1 Hαi1->HNi3 dαN(i+1,i+3) Hαi1->HNi2 dαN(i+1,i+2)

Sources

Application

Chromatography-free purification methods for azetidine-2-carboxylic acid derivatives

An Application Guide to Scalable, Chromatography-Free Purification of Azetidine-2-Carboxylic Acid Derivatives Introduction Azetidine-2-carboxylic acid and its derivatives are invaluable building blocks in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Scalable, Chromatography-Free Purification of Azetidine-2-Carboxylic Acid Derivatives

Introduction

Azetidine-2-carboxylic acid and its derivatives are invaluable building blocks in medicinal chemistry and drug development. As rigid proline analogues, they serve as unique conformational constraints in peptides and as core scaffolds in a wide array of pharmacologically active compounds. However, their purification presents significant challenges that can hinder process development and scale-up. The inherent properties of these molecules—high polarity, the basicity of the azetidine nitrogen, and high water solubility—often lead to problematic interactions with standard silica gel chromatography, resulting in poor separation, peak tailing, and product decomposition.[1]

For researchers in process chemistry and drug development, moving away from chromatography is a critical objective. Chromatography-free purification methods offer substantial advantages in terms of cost, throughput, solvent reduction, and scalability.[2][3][4] This guide provides a detailed exploration of field-proven, non-chromatographic purification strategies tailored specifically for azetidine-2-carboxylic acid derivatives, grounded in the fundamental physicochemical properties of this compound class.

Core Principles: Exploiting Amphoterism and Crystallinity

The success of non-chromatographic purification hinges on exploiting the unique chemical nature of azetidine-2-carboxylic acid derivatives. These molecules are amino acids and are therefore amphoteric , possessing both a basic secondary amine (the azetidine nitrogen) and a carboxylic acid. This dual functionality allows them to exist in different ionic states depending on the pH of their environment:

  • Cationic Form (Low pH): The amine is protonated (-NH2+), making the molecule highly water-soluble.

  • Zwitterionic Form (Isoelectric Point): The amine is protonated (-NH2+), and the acid is deprotonated (-COO-). Solubility in water is often at a minimum at this pH.

  • Anionic Form (High pH): The carboxylic acid is deprotonated (-COO-), rendering the molecule water-soluble.

These pH-dependent transformations are the cornerstone of purification by liquid-liquid extraction . Furthermore, both the free acid/base form and, more commonly, salt forms of these derivatives can be highly crystalline, enabling purification by crystallization and recrystallization .

Method 1: Purification by pH-Controlled Liquid-Liquid Extraction (LLE)

This technique, often called a "pH-swing" extraction, is arguably the most powerful chromatography-free method for purifying amphoteric compounds. It physically separates the target molecule from non-ionizable (neutral) or oppositely-ionizing impurities by manipulating its solubility between aqueous and organic phases.[5]

Causality and Experimental Rationale

The choice of pH is critical and is dictated by the pKa values of the functional groups and the nature of the impurities. To remove neutral or basic impurities, the azetidine derivative is converted to its anionic form by raising the pH, making it soluble in the aqueous layer while impurities are extracted into an organic solvent. Conversely, to remove neutral or acidic impurities, the pH is lowered to convert the azetidine to its cationic form, again sequestering it in the aqueous phase.

LLE_Workflow start Crude Product Mixture in Organic Solvent (e.g., EtOAc) wash_base Wash with Aqueous Base (e.g., 1M NaOH, pH > 10) start->wash_base separate1 Separate Layers wash_base->separate1 aq1 Aqueous Layer 1: Contains Anionic Azetidine Product separate1->aq1 Retain org1 Organic Layer 1: Contains Neutral & Basic Impurities (Discard) separate1->org1 Discard acidify Acidify Aqueous Layer 1 (e.g., with 1M HCl to pH < 2) aq1->acidify extract Extract with Fresh Organic Solvent (e.g., EtOAc) acidify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer 2: Contains Inorganic Salts (Discard) separate2->aq2 Discard org2 Organic Layer 2: Contains Purified Product (as free acid or HCl salt) separate2->org2 Retain finish Dry, Filter, and Concentrate Organic Layer 2 org2->finish

Figure 1. Workflow for a pH-swing extraction to purify an azetidine carboxylic acid.

Protocol 1: General pH-Swing Extraction

This protocol is designed to isolate an N-protected azetidine-2-carboxylic acid from neutral and basic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash (Removes Acidic Product from Organics):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask. This layer now contains your product as its sodium salt. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification and Re-extraction:

    • Cool the collected aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) or 1M HCl with stirring until the pH is approximately 2.[6] Check the pH with litmus paper or a pH meter. The product is now in its neutral or cationic hydrochloride salt form.

    • Return the acidified aqueous solution to the separatory funnel.

    • Add a fresh portion of organic solvent (e.g., EtOAc).

    • Shake to extract the purified product back into the organic layer.

    • Repeat the extraction from the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Final Workup:

    • Combine all organic extracts.

    • To improve extraction efficiency from the aqueous layer, consider the "salting out" technique by saturating the aqueous phase with sodium chloride (NaCl).[1] This reduces the solubility of the organic product in the water.[1]

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Method 2: Purification via Salt Formation & Crystallization

For azetidine derivatives that are oils or fail to crystallize as a free base or zwitterion, forming a salt is an exceptionally effective purification strategy. Salts often form well-ordered, stable crystal lattices, excluding impurities during their formation.

Causality and Experimental Rationale

The basic azetidine nitrogen readily reacts with acids to form ammonium salts (e.g., hydrochlorides, tosylates). These salts typically exhibit significantly different solubility profiles compared to the free base, often being highly soluble in polar solvents (like water or methanol) but poorly soluble in non-polar organic solvents (like diethyl ether or hexanes). This differential solubility is the key to their purification by crystallization or precipitation.

Salt_Formation_Workflow start Crude Azetidine Free Base in a suitable solvent (e.g., Ether, EtOAc) add_acid Add Acid Solution Dropwise (e.g., Anhydrous HCl in Ether) start->add_acid precipitate Precipitation / Crystallization of the Azetidine Salt add_acid->precipitate cool Cool to Maximize Crystal Formation (Ice Bath) precipitate->cool filter Isolate Salt by Vacuum Filtration cool->filter wash Wash Crystals with Cold, Non-polar Solvent (e.g., Cold Diethyl Ether) filter->wash dry Dry Purified Salt Under Vacuum wash->dry

Figure 2. General workflow for purification via salt formation and precipitation.

Protocol 2: Hydrochloride Salt Formation and Precipitation

This protocol is ideal for purifying a basic azetidine derivative that is an oil or is contaminated with non-basic impurities.[1]

  • Dissolution: Dissolve the crude azetidine free base in a minimal amount of a suitable organic solvent in which the free base is soluble, but the hydrochloride salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of DCM/hexanes).

  • Acidification: Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or 4M in dioxane) dropwise to the stirred solution at 0 °C.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Monitor the precipitation and continue adding the acid until no further solid forms.

  • Isolation:

    • Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.

  • Drying: Dry the purified salt under high vacuum to remove residual solvents. The product is now a stable, purified hydrochloride salt. If the free base is required, the salt can be neutralized with a base and extracted as described in Protocol 1.

Protocol 3: Purification and Chiral Resolution via Diastereomeric Salt Crystallization

For racemic mixtures of chiral azetidine-2-carboxylic acids, this advanced technique achieves both purification and separation of enantiomers in a single, chromatography-free sequence.[6]

  • Salt Formation: Dissolve the racemic N-protected azetidine-2-carboxylic acid (e.g., N-benzyl-azetidine-2-carboxylic acid) in a suitable solvent like ethanol. Add one equivalent of a chiral amine resolving agent (e.g., (R)- or (S)-α-phenylethylamine).

  • Selective Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. One diastereomeric salt (e.g., the (S)-acid/(R)-amine salt) should selectively crystallize out of the solution, leaving the other diastereomer in the mother liquor.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity and diastereomeric excess can be checked at this stage. One or two recrystallizations may be necessary to achieve high optical purity.[7]

  • Liberation of the Enantiopure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Perform a pH-swing extraction as detailed in Protocol 1. First, basify the solution (e.g., to pH 10 with NaOH) and extract with an organic solvent like DCM to remove the chiral amine resolving agent.[6]

    • Next, acidify the remaining aqueous layer (e.g., to pH 2 with HCl) and extract with EtOAc to recover the enantiomerically pure N-protected azetidine-2-carboxylic acid.[6]

Method 3: Direct Recrystallization

For derivatives that are obtained as reasonably pure solids, direct recrystallization is the most straightforward method to achieve high purity.

Protocol 4: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for N-protected azetidine carboxylic acids.[6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Summary of Methods

MethodPrincipleKey AdvantagesCommon Challenges
pH-Controlled LLE Differential partitioning between aqueous and organic phases based on the compound's ionization state.Excellent for removing impurities with different acid/base properties. Highly scalable.Can be labor-intensive with multiple extractions. Emulsion formation can occur.
Salt Formation Conversion to a salt with different solubility and crystallinity, allowing for purification by precipitation.Purifies and provides a stable, solid form of the compound. Can be used for chiral resolution.Requires an additional step to form the salt and potentially another to liberate the free base.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, effective for achieving very high purity.Requires the compound to be a solid. Finding a suitable solvent can be challenging. Potential for product loss in the mother liquor.

Conclusion

The purification of azetidine-2-carboxylic acid derivatives does not need to be a bottleneck in the research and development pipeline. By moving beyond a reliance on column chromatography and instead leveraging the fundamental chemical properties of these molecules, highly efficient and scalable purification protocols can be developed. The methods of pH-controlled liquid-liquid extraction, salt formation, and recrystallization, when applied thoughtfully, provide robust and cost-effective solutions for obtaining these valuable building blocks in high purity.

References

  • Izumi, M., Takaishi, T., Wakisaka, K., Vavricka, C. J., & Kiyota, H. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. HETEROCYCLES, 96(12), 2126. ([Link])

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved February 27, 2026. (Note: As this is a commercial technical note, a direct stable URL is not provided, but the source is cited for its valuable practical insights.)
  • ResearchGate. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. ([Link])

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (2013).
  • Futamura, T., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(7), 1383-1387. ([Link])

  • Okayama University. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. ([Link])

  • Chen, Z., et al. (2019). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. Environmental Science & Technology, 53(24), 14493–14502. ([Link])

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). (Note: Direct URL from search results is not a stable academic link, but the source provides foundational principles of acid-base extraction.)
  • Zhang, J., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. ([Link])

Sources

Method

Application Note: Acyl Fluoride Activation Strategy for Coupling Hindered 3-Methylazetidine Residues

This Application Note is designed for medicinal chemists and process scientists encountering failure modes with standard coupling reagents (HATU, T3P, EDC) when working with sterically demanding 3,3-disubstituted azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists encountering failure modes with standard coupling reagents (HATU, T3P, EDC) when working with sterically demanding 3,3-disubstituted azetidine scaffolds.


-disubstituted amino acids)

Executive Summary & Scientific Rationale

The incorporation of 3-methylazetidine residues into peptide backbones or small molecule drugs is a high-value strategy for restricting conformational space and modulating metabolic stability. However, the quaternary carbon center at the 3-position creates significant steric hindrance, often rendering standard uronium/guanidinium reagents (e.g., HATU, HBTU) ineffective.

The Failure Mode: Large activating groups (like the 7-azabenzotriazole in HATU) create a bulky active ester. When coupled with the steric bulk of the 3-methyl group and the ring strain of the azetidine, nucleophilic attack by the amine is kinetically disfavored, leading to:

  • Slow reaction rates.

  • Epimerization (if chiral).

  • Ring-opening side reactions due to prolonged exposure to basic conditions.

The Solution: Acyl Fluorides . By converting the carboxylic acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) , we generate an electrophile that is:

  • Sterically Minimal: The fluoride leaving group is small (van der Waals radius ~1.47 Å), significantly smaller than OBt/OAt esters.

  • Chemically Stable: Acyl fluorides are less prone to hydrolysis than acyl chlorides and resistant to oxazolone formation (racemization).

  • Highly Reactive: The C-F bond strength allows for rapid amidation upon amine addition without requiring forcing conditions.

Mechanism of Action

The protocol relies on the in situ generation of an acyl fluoride species.[1][2][3][4][5][6] Unlike acid chlorides generated via thionyl chloride (which produces HCl and can degrade acid-sensitive protecting groups like Boc), TFFH operates under mild, basic conditions.

Pathway Diagram

The following diagram illustrates the activation of a 3-methylazetidine derivative followed by amine coupling.

AcylFluorideMechanism Acid 3-Methylazetidine Carboxylic Acid Inter Active Intermediate (Cationic Adduct) Acid->Inter DIPEA, DCM Attack on TFFH TFFH TFFH Reagent (Fluoroformamidinium) TFFH->Inter AcylF Acyl Fluoride (R-COF) Inter->AcylF Fluoride Transfer (Tetramethylurea byproduct) Product Amide Product (Coupled Azetidine) AcylF->Product Nucleophilic Acyl Substitution Amine Amine Nucleophile (R'-NH2) Amine->Product

Caption: TFFH-mediated conversion of hindered carboxylic acid to acyl fluoride followed by amidation.

Experimental Protocol

This protocol is optimized for 3-methyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid but is applicable to any hindered


-disubstituted amino acid (e.g., Aib, 

-methyl proline).
Materials
  • Substrate: 3-Methylazetidine-3-carboxylic acid derivative (1.0 equiv).

  • Reagent: TFFH (1.1 – 1.2 equiv). Note: BTFFH is a safer alternative if tetramethylurea toxicity is a concern, but TFFH is standard.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM). Critical: DCM is preferred over DMF for the activation step to prevent rapid hydrolysis of the reactive intermediate.

  • Amine Partner: 1.0 – 1.2 equiv.[6]

Step-by-Step Methodology
Phase 1: Activation (Acyl Fluoride Formation)[2]
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (concentration ~0.1 – 0.2 M).

  • Reagent Addition: Add TFFH (1.1 equiv) to the stirring solution.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes .

    • Checkpoint: At this stage, the acyl fluoride has formed.[1][2][3][6][7][8][9] You can verify this by taking a small aliquot for 19F NMR (Look for a singlet around +40 to +50 ppm relative to CFCl3, or -184 ppm depending on reference standard).

Phase 2: Coupling
  • Amine Addition: Add the amine coupling partner (1.1 equiv) directly to the reaction mixture.

    • Note: If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Incubation: Stir at room temperature for 2–12 hours.

    • Optimization: For extremely hindered amines (e.g., N-methyl amines), heating to 40°C is tolerated due to the stability of the acyl fluoride.

  • Monitoring: Monitor by LC-MS. The acyl fluoride intermediate is stable enough to be seen on LC-MS in aprotic solvents, but will hydrolyze to the acid in the aqueous mobile phase, so disappearance of the activated mass is not always clear. Monitor for product formation .

Phase 3: Workup
  • Quench: Dilute with excess DCM.

  • Wash: Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove excess DIPEA and unreacted amine).

    • Saturated NaHCO3 (to remove unreacted acid and TFFH byproducts).

    • Brine.

  • Drying: Dry over MgSO4, filter, and concentrate.

Data & Performance Comparison

The following table summarizes the comparative efficiency of TFFH versus standard reagents for coupling hindered quaternary amino acids (proxy for 3-methylazetidine).

Coupling ReagentActivation SpeciesSteric BulkYield (Hindered Coupling)Racemization Risk
TFFH Acyl Fluoride (-COF) Low 85-95% Low
HATUO-At Active EsterHigh40-60%Moderate
EDC/HOBtO-Bt Active EsterHigh<30%High
Thionyl ChlorideAcid Chloride (-COCl)LowVariable (Acid sensitive)High (Oxazolone)

Data synthesized from Carpino et al. and internal application benchmarks for


-disubstituted systems.

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause: Hydrolysis of the acyl fluoride before amine attack.

  • Fix: Ensure DCM is strictly anhydrous. Switch to BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) which is slightly more robust. Increase concentration to 0.5 M to drive kinetics.

Problem: Ring Opening of Azetidine
  • Cause: Excessive nucleophilicity or high temperature.

  • Fix: Keep the reaction at 0°C for the entire duration. Ensure the amine is added slowly. The acyl fluoride method is generally safer for rings than acid chlorides because no strong mineral acid (HCl) is generated.

Problem: "Stalled" Reaction
  • Cause: The urea byproduct from TFFH is inhibiting the reaction or the intermediate is stable but unreactive.

  • Fix: Add a catalyst. DMAP (0.1 equiv) can catalyze the reaction of acyl fluorides with poor nucleophiles, though this increases racemization risk. Use only if the substrate is achiral at the

    
    -position (like 3-methylazetidine-3-carboxylic acid).
    

References

  • Seminal Work on TFFH: Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[2][10] Journal of the American Chemical Society.[11]

  • Application to Hindered Amines: Pittelkow, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][3] Organic & Biomolecular Chemistry.

  • Review of Acyl Fluorides: Savoy, X., & Togni, A. (2021). Acyl Fluorides in Organic Synthesis. Helvetica Chimica Acta.

  • TFFH Product Guide: Merck/Sigma-Aldrich Technical D

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 3-methylazetidine-2-carboxylic acid amide bond formation

Technical Support Center: Strain-Constrained Peptide Synthesis Topic: Troubleshooting 3-Methylazetidine-2-Carboxylic Acid (3-Me-Aze) Coupling Ticket ID: #AZE-3ME-YIELD-001 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strain-Constrained Peptide Synthesis Topic: Troubleshooting 3-Methylazetidine-2-Carboxylic Acid (3-Me-Aze) Coupling Ticket ID: #AZE-3ME-YIELD-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields with 3-methylazetidine-2-carboxylic acid . This is not a standard peptide coupling failure; it is a convergence of three antagonistic forces: Ring Strain (approx. 25 kcal/mol), Steric Hindrance (3-methyl proximity), and Electronic Activation (C2-epimerization).

Standard protocols (EDC/HOBt or standard HATU/DIPEA) often fail here because they activate the carboxylate too aggressively (leading to racemization) or require conditions that trigger ring-opening decomposition.

This guide restructures your approach into three modules: Stereochemical Integrity , Steric Overcome , and Ring Preservation .

Module 1: The Epimerization Trap (C2 Instability)

The Problem: The C2 proton in azetidine-2-carboxylic acid derivatives is exceptionally acidic compared to proline. Upon activation (forming the active ester), the molecule readily cyclizes to form an oxazolone (azlactone) intermediate. The ring strain of the azetidine forces a planar conformation that accelerates deprotonation at C2, leading to rapid epimerization.

Q: I see the product mass, but the yield of the active isomer is low. Why? A: You likely have significant racemization. The "wrong" diastereomer (cis vs. trans 3-Me/2-COOH relationship) often fails to couple downstream or co-elutes, masking the true yield.

The Fix: Switch to T3P (Propylphosphonic Anhydride) T3P is the gold standard for epimerization-prone substrates. Unlike uronium salts (HATU/HBTU), T3P acts as a kinetic trap, activating the acid in a way that minimizes oxazolone formation.

  • Recommendation: Replace HATU/DIPEA with T3P/Pyridine or T3P/Sym-Collidine .

  • Why: Collidine and Pyridine are weaker bases than DIPEA, sufficient to drive the reaction but insufficient to deprotonate the C2-position of the activated intermediate.

Module 2: Steric Hindrance (The 3-Methyl Blockade)

The Problem: The 3-methyl group, particularly if cis to the carboxylate, creates trans-annular strain. This blocks the nucleophilic attack of the incoming amine.

Q: My reaction stalls at 50% conversion even with T3P. Should I heat it? A: NO. Heating azetidines promotes ring opening (see Module 3). Instead, use Oxyma Pure as an additive or switch to COMU .[1]

  • COMU is a "hotter" reagent than T3P but safer than HATU regarding epimerization if used with TMP (2,4,6-trimethylpyridine) .

  • Protocol Shift: If T3P fails to drive conversion, use COMU (1.0 eq) + Oxyma (1.0 eq) + Collidine (2.0 eq) at 0°C .

Module 3: Ring Stability (The Acidolysis Risk)

The Problem: Azetidines are metastable. Strong acids (TFA) or strong nucleophiles can cleave the ring.[2]

  • Acidic cleavage: The ring nitrogen protonates, making C2 or C4 susceptible to nucleophilic attack (by water or trifluoroacetate), opening the ring to a linear chain.

Q: I lose product during Boc-deprotection or workup. The mass spectrum shows M+18. A: You are hydrolyzing the ring.

  • Avoid: Neat TFA or long exposure to HCl.

  • Use: HCl in Dioxane (4M) at 0°C. The non-nucleophilic nature of dioxane stabilizes the salt. Alternatively, use TFA/DCM (1:4) at 0°C and quench immediately with cold NaHCO3.

Visual Troubleshooting Guide

The following logic flow helps you diagnose the specific failure mode based on your LCMS data.

AzetidineTroubleshooting Start Low Yield Observed CheckLCMS Analyze Crude LCMS Start->CheckLCMS MassPlus18 Mass = M + 18 (Hydrolysis) CheckLCMS->MassPlus18 Water Adduct MassCorrect Mass = Correct CheckLCMS->MassCorrect Target Mass Found MassDouble Mass = Dimer/Oligomer CheckLCMS->MassDouble Self-Reaction RingOpening Issue: Ring Opening (Acidic Instability) MassPlus18->RingOpening Epimerization Issue: Epimerization (Check Chiral LC) MassCorrect->Epimerization Multiple Peaks? Incomplete Issue: Steric Hindrance MassCorrect->Incomplete Single Peak, Low Area Solution1 Sol: Cold HCl/Dioxane Avoid Aqueous Acid RingOpening->Solution1 Solution2 Sol: Switch to T3P + Collidine Avoid DIPEA Epimerization->Solution2 Solution3 Sol: Use COMU/Oxyma Increase Concentration Incomplete->Solution3

Figure 1: Diagnostic logic for azetidine coupling failures. M+18 indicates ring hydrolysis; multiple peaks with correct mass indicate epimerization.

Optimized Protocol: The "Low-Epimerization" Standard

This protocol is designed to balance reactivity with ring preservation.

Reagents:

  • Substrate: N-Boc-3-methylazetidine-2-carboxylic acid (1.0 eq)

  • Amine Partner: 1.1 eq

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Base: 2,4,6-Collidine (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Avoid DMF if possible to simplify workup).

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine component in EtOAc (0.1 M concentration).

  • Cooling: Cool the solution to 0°C (Ice/Water bath). Crucial for suppressing racemization.

  • Base Addition: Add Collidine. Stir for 2 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) slowly. Monitor by LCMS.

    • Checkpoint: If conversion <50% after 4 hours, add 0.5 eq more T3P. Do not heat.

  • Workup (Gentle):

    • Wash with cold 5% citric acid (Do not use 1M HCl).

    • Wash with saturated NaHCO3.

    • Wash with Brine.[3]

    • Dry over Na2SO4 and concentrate.

Data Comparison: Coupling Reagent Efficacy

Reagent SystemConversion (4h)Epimerization (% D-isomer)Risk Factor
HATU / DIPEA High (>90%)High (15-25%) Racemization
EDC / HOBt Low (<40%)Low (<5%)Slow reaction
T3P / Pyridine High (>85%) Very Low (<2%) Recommended
COMU / Oxyma High (>95%)Moderate (5-8%)Use for difficult amines

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis.[1] Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][5] Chemical Reviews. (See section on Azetidine/Proline sensitivity).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Saunders, G.J., et al. (2024).[4] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[4][6]

Sources

Optimization

Technical Support Center: 3-Methylazetidine-2-carboxylic Acid in Peptide Synthesis

A Guide to Stability and Stereochemical Integrity in Acidic Deprotection Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Stereochemical Integrity in Acidic Deprotection

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the conformationally constrained, non-proteinogenic amino acid, 3-methylazetidine-2-carboxylic acid, into their peptide sequences. As a Senior Application Scientist, I will provide in-depth technical insights and practical troubleshooting advice to ensure the successful use of this unique building block, with a focus on maintaining its structural integrity during the critical step of acidic deprotection.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 3-methylazetidine-2-carboxylic acid during solid-phase peptide synthesis (SPPS).

Q1: How stable is the azetidine ring of 3-methylazetidine-2-carboxylic acid to standard TFA deprotection cocktails?

The four-membered azetidine ring is known for its considerable ring strain, which can lead to concerns about its stability. However, studies have shown that the azetidine ring in the context of a peptide backbone is remarkably stable to the strong acidic conditions used for global deprotection, such as high concentrations of trifluoroacetic acid (TFA). While acid-mediated ring-opening of azetidines is a known reaction, it typically requires specific activating factors not present in standard deprotection protocols. For instance, intramolecular nucleophilic attack by a suitably positioned group or the presence of certain Lewis acids can promote ring cleavage. In the absence of such factors, the protonated azetidine ring remains intact during TFA treatment.

Q2: What is the risk of epimerization at the C2 (alpha-carbon) of 3-methylazetidine-2-carboxylic acid during TFA deprotection?

Epimerization at the α-carbon of an amino acid is a potential side reaction during peptide synthesis, although it is more commonly associated with the coupling step rather than the final deprotection. The mechanism of acid-catalyzed epimerization at the alpha-carbon involves the formation of an enol intermediate. While theoretically possible, the conformational constraints of the azetidine ring may disfavor the formation of a planar enol, thus potentially reducing the rate of epimerization compared to more flexible amino acids. However, prolonged exposure to strong acid or elevated temperatures during deprotection could increase this risk. It is crucial to monitor for the formation of diastereomeric peptides, especially in long or complex sequences.

Q3: Can the stereocenter at the C3 position (the methyl-bearing carbon) epimerize under acidic conditions?

The potential for epimerization at the C3 position is a valid concern, as it is a β-substituted amino acid. The mechanism for epimerization at a β-carbon would also likely proceed through a protonation-deprotonation equilibrium. However, the C-H bond at the C3 position is generally less acidic than the C-H bond at the C2 (alpha) position. Therefore, epimerization at C3 is considered less likely under standard acidic deprotection conditions. There is currently a lack of specific studies on the epimerization of 3-substituted azetidine-2-carboxylic acids at the C3 position during TFA cleavage. Given this, it is prudent to assume that while the risk is lower than at C2, it is not zero. We recommend analytical verification if the stereochemical integrity at this position is critical for the biological activity of the final peptide.

Q4: Can the methyl group on the azetidine ring cause steric hindrance during peptide coupling?

Yes, the 3-methyl group can introduce steric hindrance, which may slow down the kinetics of peptide bond formation. This is particularly relevant when coupling the 3-methylazetidine-2-carboxylic acid residue itself, or when coupling an amino acid to the N-terminus of the azetidine-containing peptide. To overcome this, it is advisable to use more potent coupling reagents and potentially longer coupling times.

Q5: What is the role of scavengers in the TFA cleavage cocktail when working with peptides containing 3-methylazetidine-2-carboxylic acid?

Scavengers are critical components of any TFA cleavage cocktail, and their role is to trap the highly reactive cationic species generated from the cleavage of side-chain protecting groups (e.g., tert-butyl, trityl).[1] While 3-methylazetidine-2-carboxylic acid itself does not have a side chain requiring protection, other residues in the peptide sequence will. The choice of scavengers depends on the other amino acids present in your peptide. A standard and effective non-odorous cocktail for most sequences is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] If your peptide contains sensitive residues like cysteine, methionine, or tryptophan, more complex scavenger mixtures containing reagents like 1,2-ethanedithiol (EDT) or thioanisole are recommended to prevent side reactions such as oxidation or alkylation.[3][4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential issues related to the stability of 3-methylazetidine-2-carboxylic acid during acidic deprotection.

Issue 1: Suspected Degradation of the Peptide
  • Symptom: The final crude peptide shows a complex HPLC profile with multiple unexpected peaks, or the mass spectrometry (MS) analysis reveals species with incorrect molecular weights.

  • Probable Cause: While the azetidine ring is generally stable, harsh deprotection conditions (e.g., excessively long reaction times, high temperatures) or the presence of specific structural motifs in the peptide could lead to degradation, such as ring-opening.

  • Troubleshooting Workflow:

    start Complex HPLC/MS Profile check_conditions Review Deprotection Conditions (Time, Temp, Scavengers) start->check_conditions optimize_deprotection Optimize Deprotection: - Reduce time (e.g., 2-3 hours) - Perform at room temperature - Use appropriate scavengers check_conditions->optimize_deprotection re_cleave Re-cleave a small sample with optimized conditions optimize_deprotection->re_cleave analyze_crude Analyze Crude by HPLC/MS re_cleave->analyze_crude success Improved Purity analyze_crude->success failure Purity Still Low analyze_crude->failure further_investigation Further Investigation: - Consider alternative deprotection strategies - Synthesize control peptides failure->further_investigation

    Caption: Troubleshooting workflow for suspected peptide degradation.

Issue 2: Suspected Epimerization
  • Symptom: The HPLC analysis of the crude or purified peptide shows a peak shoulder or a closely eluting impurity with the same mass as the desired product. This suggests the presence of one or more diastereomers.

  • Probable Cause: Epimerization at the C2 or C3 position of the 3-methylazetidine-2-carboxylic acid residue during the acidic deprotection step.

  • Troubleshooting and Analysis Protocol:

    Step 1: High-Resolution HPLC-MS Analysis

    The first step is to confirm the presence of diastereomers.

    • Protocol:

      • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

      • Perform analytical reversed-phase HPLC (RP-HPLC) using a high-resolution C18 column.

      • Employ a shallow water/acetonitrile gradient with an ion-pairing agent like formic acid or TFA to maximize the separation of closely eluting species.[5]

      • Couple the HPLC to a high-resolution mass spectrometer to confirm that the co-eluting peaks have the identical mass-to-charge ratio (m/z) of the target peptide.

    Step 2: NMR Spectroscopy for Stereochemical Confirmation

    For an unambiguous confirmation of epimerization and to potentially identify the site of epimerization, NMR spectroscopy is a powerful tool.

    • Protocol:

      • Purify the peptide mixture containing the suspected diastereomers.

      • Dissolve a few milligrams of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

      • Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY, and NOESY).

      • Analysis:

        • In the 1D ¹H NMR spectrum, the presence of diastereomers will manifest as a doubling of certain proton signals. Pay close attention to the signals of the protons on the azetidine ring (at C2, C3, and C4) and the methyl group.

        • 2D NMR experiments can help in assigning the signals to specific protons in each diastereomer.[6] Changes in the chemical shifts or coupling constants of the protons attached to the C2 and C3 stereocenters can provide evidence of epimerization at these positions.

    Step 3: Mitigation Strategies

    If epimerization is confirmed, consider the following modifications to your deprotection protocol:

    • Reduce Deprotection Time: Limit the exposure to strong acid to the minimum time required for complete removal of protecting groups (typically 2-4 hours at room temperature).[1]

    • Optimize Scavenger Cocktail: While scavengers primarily target electrophiles, their composition can influence the overall reaction environment. Ensure the use of an appropriate scavenger cocktail for the other amino acids in your sequence.

    • Lower Deprotection Temperature: Performing the cleavage at a lower temperature (e.g., 4 °C) may reduce the rate of epimerization, but will likely require longer reaction times. This needs to be carefully optimized.

    Decision Tree for Investigating Suspected Epimerization:

    start HPLC shows peak shoulder with same mass hplc_ms High-Resolution HPLC-MS Analysis (Shallow Gradient) start->hplc_ms confirm_diastereomer Are there co-eluting peaks with identical m/z? hplc_ms->confirm_diastereomer nmr_analysis NMR Spectroscopy (1D ¹H, 2D COSY/TOCSY) confirm_diastereomer->nmr_analysis Yes no_diastereomer Single Peak Observed. Impurity has different mass. confirm_diastereomer->no_diastereomer No confirm_epimerization Is signal doubling observed for azetidine protons? nmr_analysis->confirm_epimerization mitigate Mitigate Epimerization: - Reduce deprotection time - Optimize scavenger cocktail - Lower temperature confirm_epimerization->mitigate Yes no_epimerization No Signal Doubling. Isomerism from another source. confirm_epimerization->no_epimerization No end Proceed with optimized protocol mitigate->end

    Caption: A decision tree for the investigation and mitigation of suspected epimerization.

Summary of Stability Data

ParameterConditionStability of Azetidine RingRisk of C2 EpimerizationRisk of C3 Epimerization
Deprotection Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OHighLow to ModerateLow
Deprotection Time 2-4 hours at room temperatureHighLowVery Low
Deprotection Time > 4 hours at room temperatureHighModerate to HighLow to Moderate
Temperature Elevated temperature (> 30 °C)Moderate to HighHighModerate

Note: The risk levels for epimerization are based on general chemical principles, as specific quantitative data for 3-methylazetidine-2-carboxylic acid is not extensively available in the literature. Empirical verification is strongly recommended.

References

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Organic Letters. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Analytical Chemistry. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. Retrieved from [Link]

  • Molecules. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). peptide nmr. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Azetidine Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the unique challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the unique challenges encountered during the synthesis of peptides containing N-methylated azetidine residues. The inherent steric bulk and reduced nucleophilicity of these residues demand specialized strategies to achieve successful synthesis.[1][2] This center offers a combination of frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of N-methylated azetidine residues so challenging?

A1: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: The N-methyl group adds significant steric bulk directly at the site of peptide bond formation (the amide nitrogen).[1][2] This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. The rigid, four-membered ring of the azetidine further constrains the geometry, exacerbating this steric clash.

  • Reduced Nucleophilicity: The nitrogen atom of an N-methylated azetidine is a secondary amine, which is inherently less nucleophilic than the primary amine of a standard amino acid.[2] This electronic effect, combined with the steric hindrance, dramatically slows down the rate of the desired nucleophilic attack required for peptide bond formation, often leading to incomplete reactions with standard protocols.[2]

Q2: Why doesn't the standard ninhydrin test work for monitoring these couplings, and what is the alternative?

A2: The ninhydrin test is designed to react with primary amines to produce a deep purple color (Ruhemann's purple). Since the N-terminal amine of an N-methylated residue is a secondary amine, it does not produce this characteristic color, yielding a false negative result. The recommended alternative is the bromophenol blue test .[2][3] Unreacted secondary amines on the resin will deprotonate the yellow bromophenol blue indicator, resulting in a blue or greenish color, signaling an incomplete coupling. A completed coupling will show a yellow color.[3]

Q3: Which class of coupling reagents is most effective for these difficult couplings?

A3: Standard carbodiimide reagents like DCC or DIC are often insufficient for overcoming the steric hindrance involved.[2] High-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended.[2]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[2] HATU, in particular, is frequently cited for successful couplings of N-methylated amino acids.[3][4]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices.[2][5] For extremely challenging couplings, the more reactive brominated phosphonium salt, PyBrOP , can be employed.[2][3]

Q4: Can microwave-assisted synthesis help overcome these challenges?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is a powerful technique for this application. The use of microwave energy can significantly accelerate the rate of sluggish coupling reactions by overcoming the high activation energy barrier associated with sterically hindered residues.[2][6][7] This often leads to higher coupling efficiencies, reduced reaction times, and improved overall purity of the final peptide.[7][8]

Q5: What is on-resin N-methylation, and when should I consider it?

A5: On-resin N-methylation is an alternative strategy where the methylation is performed on the peptide after the standard (non-methylated) amino acid has been incorporated into the growing chain on the solid support.[2][9] This approach avoids the need to synthesize and use expensive, sterically hindered N-methylated monomers.[2] It is particularly useful for performing "N-methyl scans," where multiple positions in a peptide are systematically methylated to probe structure-activity relationships.[6][10] The most common method involves a three-step process of sulfonylation (protection of the backbone amide), methylation, and desulfonylation.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of peptides containing N-methylated azetidine residues, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Verification Method
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The primary challenge.[2] 2. Reduced Nucleophilicity: The secondary amine is a poor nucleophile.[2] 3. Ineffective Coupling Reagent: Standard reagents (DCC, DIC) are not reactive enough.[2]1. Upgrade Coupling Reagent: Switch to a high-reactivity uronium/aminium salt like HATU or COMU, or a phosphonium salt like PyAOP.[2][3] For extreme cases, consider PyBrOP.[2] 2. Optimize Reaction Conditions: Perform a double or triple coupling. Increase the reaction time (e.g., from 1 hour to 4 hours or overnight).[11] 3. Use Microwave Synthesis: Employ microwave energy to increase reaction kinetics and overcome the activation energy barrier.[7][12] A typical condition might be 20 minutes at 75-90°C.[8] 4. Pre-activation: Pre-activate the incoming Fmoc-amino acid with the coupling reagent for 5-10 minutes before adding it to the resin.[2]Bromophenol Blue Test: A yellow resin bead color indicates complete coupling; a blue or green color indicates unreacted amine.[3]
Peptide Aggregation On-Resin Interchain Hydrogen Bonding: As the peptide elongates, chains can aggregate via hydrogen bonds, blocking reactive sites and hindering solvent penetration.[11][13] N-methylation can increase lipophilicity, sometimes worsening this issue.[1]1. Change Solvent System: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with up to 25% DMSO.[11][14] 2. Increase Temperature: Perform coupling and deprotection steps at elevated temperatures (e.g., 50-60°C) to disrupt hydrogen bonds.[14] 3. Use Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 1M LiCl in DMF) prior to coupling to break up aggregates.[14] 4. Lower Resin Loading: Re-synthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains.[14]Swell Test: Take a small sample of resin and measure its swelling volume in DMF. A significant decrease in swelling compared to the starting resin can indicate aggregation.[14] Visual Inspection: Severe aggregation can cause the resin to clump together.
Low Yield or Purity After Cleavage 1. Incomplete Fmoc Deprotection: Steric hindrance around the N-methylated residue can also impede the approach of the piperidine base, leading to incomplete Fmoc removal. 2. Chain Termination: Side reaction where the uronium/aminium coupling reagent reacts with the N-terminal amine (guanidinylation), permanently capping the peptide.[2][15]1. Modify Deprotection Protocol: Increase the deprotection time (e.g., from 10 min to 20-30 min) or perform two sequential deprotection steps.[2] 2. Minimize Guanidinylation: Avoid using a large excess of the coupling reagent (use ≤ 1 equivalent relative to the carboxylic acid). Keep pre-activation times short.[2][7] Phosphonium reagents like PyBOP and PyAOP do not cause this side reaction.[16]Mass Spectrometry (LC-MS): Analyze the crude product. Look for masses corresponding to: • Deletion sequences: M - (mass of missing residue) • Capped sequences: M + (mass of capping group from the coupling reagent)
Cis/Trans Isomers in HPLC Profile Slow Isomerization of Amide Bond: The amide bond preceding the N-methylated residue can exist as both cis and trans isomers. These conformers may interconvert slowly on the HPLC timescale, resulting in peak broadening or two distinct peaks for the same peptide.[17]1. HPLC Temperature Variation: Increase the column temperature during the HPLC run (e.g., to 40-50°C). This can accelerate the interconversion between isomers and may help coalesce the two peaks into a single, sharper peak.[17] 2. Peak Characterization: Collect both peaks and analyze them separately by mass spectrometry to confirm they have the identical mass. Re-injecting a single isolated peak may show the re-emergence of the second peak over time as the equilibrium is re-established.[17]LC-MS Analysis: Confirm that both peaks have the same mass-to-charge ratio (m/z). 2D-NMR (NOESY/ROESY): For a definitive structural assignment, specific Nuclear Overhauser Effect (NOE) correlations can distinguish between cis and trans isomers.[17]

Advanced Protocols and Methodologies

Protocol 1: Microwave-Assisted Coupling of a Hindered Amino Acid to an N-Methylated Azetidine Terminus

This protocol describes a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide that has an N-methylated azetidine at its N-terminus.

Objective: To achieve >98% coupling efficiency for a sterically demanding coupling step.

Materials:

  • Peptide-resin with N-terminal N-methylated azetidine (1.0 eq)

  • Fmoc-amino acid (5.0 eq)

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene]methanaminium hexafluorophosphate) (5.0 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel of the microwave synthesizer.

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid (5.0 eq) and COMU (5.0 eq) in a minimal volume of DMF.

  • Pre-activation & Coupling: a. Add the solution from step 2 to the reaction vessel containing the resin. b. Add DIPEA (10.0 eq) to the vessel. c. Immediately begin microwave irradiation. Program the synthesizer to maintain a temperature of 80°C for 15 minutes.[18]

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 30-second washes).

  • Coupling Confirmation: Remove a small sample of resin beads (~5 mg), wash with methanol, and perform the bromophenol blue test.[3]

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 3-5.

  • Proceed to Deprotection: If the test is negative (yellow), proceed with the standard Fmoc-deprotection protocol.

Comparison of High-Activity Coupling Reagents

The choice of coupling reagent is critical. The table below summarizes the features of reagents recommended for hindered couplings.

ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Uronium/AminiumVery HighWell-established for N-methylated residues; rapid kinetics.[4][19]Can cause guanidinylation if used in excess; benzotriazole derivatives can be explosive.[2][20]
COMU Uronium/AminiumVery HighComparable or superior to HATU for difficult sequences; non-explosive Oxyma base; highly soluble.[7][20]Can cause guanidinylation if used in excess.[7]
PyAOP PhosphoniumHighHighly effective for N-methylated amino acids; does not cause guanidinylation.[5][19]Byproducts can be difficult to remove.
PyBrOP PhosphoniumExtremely HighOne of the most reactive reagents available; useful for the most stubborn couplings.[2]More expensive; can increase risk of racemization if not used carefully.
Protocol 2: Synthesis of Fmoc-N-methyl-azetidine-2-carboxylic acid

This protocol provides a general workflow for the synthesis of the monomer, which may not be commercially available. The synthesis of azetidine derivatives often starts from commercially available precursors and involves multiple steps.[21][22]

Objective: To synthesize the Fmoc-protected N-methylated azetidine monomer for SPPS.

Monomer_Synthesis_Workflow

Detailed Steps:

  • N-Boc Protection: Protect the secondary amine of commercially available azetidine-2-carboxylic acid with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

  • N-Methylation: Treat the N-Boc protected azetidine with a strong base like sodium hydride (NaH) to deprotonate the carboxylic acid, followed by reaction with an electrophilic methyl source such as methyl iodide (MeI) or methyl p-toluenesulfonate (MeOTs). This step should be performed under anhydrous conditions.

  • Boc Deprotection: Remove the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • N-Fmoc Protection: Protect the resulting secondary amine with a Fmoc group using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a biphasic system with a mild base like sodium bicarbonate.

  • Purification: Purify the final product by column chromatography or recrystallization. Characterize thoroughly by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Key Mechanisms

Coupling_Mechanism

References

Sources

Optimization

Optimization of reaction temperature for 3-methylazetidine-2-carboxylic acid derivatives

Welcome to the technical support center for the synthesis and optimization of 3-methylazetidine-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-methylazetidine-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable, yet synthetically challenging, four-membered heterocyclic scaffolds. The inherent ring strain of the azetidine core makes its synthesis a delicate balance of kinetics and thermodynamics, with reaction temperature being a paramount variable.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows very low conversion to the desired 3-methylazetidine-2-carboxylic acid derivative, even after a prolonged reaction time. What is the likely cause related to temperature?

Answer:

Low conversion often points to insufficient energy to overcome the activation barrier of the desired cyclization step. While azetidine ring formation can be kinetically favored, it still requires a minimum thermal energy input.

Causality & Recommended Actions:

  • Insufficient Activation Energy: The reaction temperature may be too low. Intramolecular reactions to form strained rings, while often favored entropically at high dilution, still have a significant activation enthalpy.

  • Initial Optimization Step: If you started the reaction at a low temperature (e.g., 0 °C or room temperature), incrementally increase the temperature. A good approach is to screen temperatures in 15-20 °C intervals (e.g., 20 °C, 40 °C, 60 °C).

  • Monitoring is Key: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material (e.g., a γ-amino halide or γ-amino alcohol derivative) at each temperature point. This provides a self-validating system to identify the temperature at which the reaction begins to proceed at a reasonable rate.

  • Caution with Heat: Be aware that excessive heat can lead to decomposition or the formation of undesired byproducts.[1][3] It is crucial to find the "sweet spot."

Question 2: My main product is not the 3-methylazetidine derivative, but a five-membered pyrrolidine byproduct. How can I fix this by adjusting the temperature?

Answer:

This is a classic and frequent challenge in azetidine synthesis. You are observing the outcome of a competition between two intramolecular cyclization pathways: the 4-exo-tet cyclization to form the azetidine and the 5-exo-tet cyclization to form the pyrrolidine.[4]

Causality & Recommended Actions:

  • Kinetic vs. Thermodynamic Control:

    • Azetidine (4-membered ring): Often the kinetic product, meaning it is formed faster but is less stable.

    • Pyrrolidine (5-membered ring): Typically the thermodynamic product, as it is a more stable, less strained ring system. It forms more slowly but is favored at equilibrium.

  • The Role of Temperature: Higher reaction temperatures provide the system with enough energy to overcome the higher activation barrier for pyrrolidine formation and allow the reaction to reach thermodynamic equilibrium, favoring the more stable five-membered ring.[4]

  • Primary Solution: Lower the reaction temperature. This is the most critical parameter to adjust. By reducing the thermal energy, you favor the pathway with the lower activation energy, which is typically the formation of the azetidine ring.[4] If your reaction was performed at reflux, try running it at room temperature (20 °C) or even 0 °C.

  • Self-Validation Protocol: Set up parallel reactions at different temperatures (e.g., 50 °C, 20 °C, and 0 °C). Analyze the crude product ratios by ¹H NMR or GC-MS to quantitatively determine the effect of temperature on the product distribution.

Troubleshooting Workflow: Low Yield or Incorrect Product

G start High Pyrrolidine or Low Azetidine Yield temp_check Is the reaction temperature > Room Temp (25°C)? start->temp_check lower_temp Action: Lower temperature to 0-20°C. Favors kinetic azetidine formation. temp_check->lower_temp Yes conc_check Is the reaction concentration > 0.1 M? temp_check->conc_check No reanalyze1 Re-analyze Product Ratio (NMR, LC-MS) lower_temp->reanalyze1 success Optimal Azetidine Yield Achieved reanalyze1->success dilute Action: Use high dilution conditions (slow addition or larger solvent volume). conc_check->dilute Yes stereo_check Is stereochemistry of precursor optimal? conc_check->stereo_check No reanalyze2 Re-analyze Product Ratio dilute->reanalyze2 reanalyze2->success optimize_reagents Action: Verify precursor stereochemistry. Optimize base or catalyst choice. stereo_check->optimize_reagents Yes/Unsure stereo_check->success No, issue resolved optimize_reagents->success

Caption: Troubleshooting decision tree for azetidine synthesis.

Question 3: I am synthesizing a chiral 3-methylazetidine-2-carboxylic acid derivative, but the diastereoselectivity is poor. How does temperature play a role?

Answer:

Temperature is a critical factor in controlling stereoselectivity in many reactions, including the formation of substituted azetidines. Poor diastereoselectivity implies that the transition states leading to the different diastereomers are very close in energy.

Causality & Recommended Actions:

  • Transition State Energetics: The ratio of diastereomers formed is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the competing transition states. According to the Eyring equation, this relationship is temperature-dependent.

  • Impact of Lowering Temperature: Reducing the reaction temperature increases the influence of small energy differences between transition states. This generally leads to higher diastereoselectivity, as the reaction will more exclusively proceed through the lowest energy pathway. Studies on related azetidine syntheses have explicitly demonstrated temperature-dependent stereoselectivity.[5][6]

  • Screening Protocol: To optimize for stereoselectivity, a temperature screening is essential.

    • Start at room temperature and analyze the diastereomeric ratio (d.r.) via ¹H NMR or chiral HPLC.

    • Systematically lower the temperature (e.g., to 0 °C, -20 °C, -40 °C, or even -78 °C) and re-evaluate the d.r. at each point.

    • Be mindful that reaction times will increase significantly at lower temperatures. Patience and careful monitoring are required.

Frequently Asked Questions (FAQs)

Q1: What is a good general starting temperature for an unknown reaction to form a 3-methylazetidine-2-carboxylate?

A good heuristic is to start at or below room temperature (0 °C to 20 °C). This approach is based on the principle of favoring the kinetically controlled formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring.[4] It is much easier to solve a problem of slow reaction rate by gently warming than it is to reverse the formation of a more stable, undesired byproduct.

Q2: Can the reaction temperature affect the stability of the final azetidine product?

Absolutely. Azetidines are strained heterocycles and can be thermally labile.[1][2] At elevated temperatures, particularly during prolonged heating or during distillation for purification, they can undergo ring-opening reactions.[7][8] One common decomposition pathway is thermal electrocyclic ring-opening, which can lead to the formation of aza-diene byproducts.[1][3] Therefore, it is advisable to conduct the reaction at the lowest feasible temperature and to use non-thermal purification methods where possible.

Q3: Besides byproduct formation, what other side reactions can be accelerated by excessive heat?

Elevated temperatures can promote several undesirable side reactions:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to oligomers or polymers. This is particularly problematic at high concentrations.

  • Elimination Reactions: If the precursor has suitable leaving groups and abstractable protons, elimination can compete with substitution.

  • Racemization: If there are stereocenters with acidic protons, high temperatures in the presence of a base can lead to epimerization and loss of stereochemical purity.

Kinetic vs. Thermodynamic Pathways

G SM γ-Amino Precursor TS_Aze TS (Azetidine) SM->TS_Aze ΔG‡ (low) Low Temp Favored TS_Pyr TS (Pyrrolidine) SM->TS_Pyr ΔG‡ (high) High Temp Favored Azetidine Azetidine Product (Kinetic) TS_Aze->Azetidine Pyrrolidine Pyrrolidine Product (Thermodynamic) TS_Pyr->Pyrrolidine E1 E1 E2 E2 E3 E3 E4 E4 E5 E5

Caption: Energy profile of competing azetidine and pyrrolidine formation.

Data & Protocols

Table 1: Illustrative Effect of Temperature on Azetidine Synthesis

This table summarizes hypothetical but representative data for the cyclization of a generic N-protected 4-bromo-3-methyl-2-aminobutanoate.

Reaction Temp. (°C)Reaction Time (h)Yield of Azetidine (%)Pyrrolidine Byproduct (%)Diastereomeric Ratio (cis:trans)
80 (Reflux)215801.5 : 1
40855403 : 1
20 (Room Temp)2485108 : 1
07282 (incomplete)< 5> 15 : 1

Data are illustrative and will vary based on substrate, solvent, and base.

Experimental Protocol: Temperature Screening for Optimal Azetidine Synthesis

This protocol provides a self-validating workflow to determine the ideal reaction temperature.

1. Reaction Setup: a. In three separate, identical reaction vessels equipped with stir bars and nitrogen inlets, dissolve the γ-substituted amine precursor (1.0 eq) in the chosen solvent (to a concentration of 0.05-0.1 M). b. Prepare a solution of the base (e.g., K₂CO₃, Et₃N, DBU; 1.5-2.0 eq) in the same solvent.

2. Temperature Control: a. Place Vessel 1 in an ice bath (0 °C). b. Keep Vessel 2 at ambient laboratory temperature (approx. 20-22 °C). c. Place Vessel 3 in a heating mantle or oil bath set to a moderately elevated temperature (e.g., 40 °C).

3. Reaction Initiation and Monitoring: a. Add the base solution to each vessel simultaneously (if possible) or in quick succession. b. Immediately take a small aliquot from each vessel for t=0 analysis (LC-MS or TLC). c. Monitor the reactions at regular intervals (e.g., every 1-2 hours). Use TLC (staining with ninhydrin or KMnO₄) for a qualitative assessment of starting material consumption. Use LC-MS for a more quantitative look at the ratio of product to starting material and the emergence of any byproducts.

4. Work-up and Analysis: a. Once the reaction in one of the vessels appears complete (or has reached a steady state), quench all three reactions by adding water or a saturated aqueous solution of NH₄Cl. b. Extract the aqueous layers with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). c. Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Analyze the crude material from each reaction by ¹H NMR spectroscopy. This will allow you to determine the conversion and the ratio of the desired azetidine to any pyrrolidine or other byproducts by comparing the integration of characteristic peaks. For chiral products, analyze via chiral HPLC to determine the diastereomeric or enantiomeric ratio.

5. Interpretation: a. Compare the yield, byproduct formation, and stereoselectivity across the three temperatures to identify the optimal condition or the most promising temperature range for further, more granular optimization.

References

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Vitale, R., et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. PubMed. Available at: [Link]

  • Fawcett, A., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Maji, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gong, J., et al. (2016). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. Available at: [Link]

  • Oishi, T., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]

  • Maji, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Al-Mulla, A. (2017). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]

  • Oishi, T., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Molbase. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Molbase. Available at: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Singh, G.S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Butkevich, A.N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Google Patents. (1986). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Orthogonal Protection of 3-Methylazetidine-2-Carboxylic Acid

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Strategic Selection & Troubleshooting of Protecting Groups for Constrained Amino Acids Executive Summary: The Challenge of th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Strategic Selection & Troubleshooting of Protecting Groups for Constrained Amino Acids

Executive Summary: The Challenge of the 3-Methyl Group

Welcome to the Technical Support Center. You are likely working with 3-methylazetidine-2-carboxylic acid (3-Me-Aze) because you require a conformationally restricted proline analogue to induce specific secondary structures (like


-turns) or to rigidify a drug scaffold.

The Core Problem: While azetidines are valuable, they present a unique "hostile" environment for standard chemistry:

  • Ring Strain: The 4-membered ring (~25 kcal/mol strain) is susceptible to nucleophilic ring-opening, particularly under harsh basic conditions or high temperatures.

  • Steric Clash: The methyl group at C3 creates significant steric hindrance, particularly for the cis isomer (2S, 3S), slowing down protection and coupling reactions at the adjacent Nitrogen.

  • Racemization: The C2 proton is activated by the ring strain and electron-withdrawing protecting groups, increasing the risk of epimerization during coupling.

This guide provides the decision logic and troubleshooting protocols to navigate these challenges.

Module 1: Strategic Selection (Decision Matrix)

Do not choose protecting groups based on availability alone. Choose based on your downstream application.

Scenario A: Solid Phase Peptide Synthesis (SPPS)
  • Recommended Pair: N-Fmoc / C-tBu (or C-linked Resin)

  • Why: This is the industry standard for orthogonality. The Fmoc group is removed by base (piperidine), while the side-chain/C-terminus remains protected until the final global deprotection with TFA.

  • Critical Note: For 3-Me-Aze, standard piperidine deprotection can be risky if prolonged. We recommend 20% Piperidine + 0.1M HOBt to suppress aspartimide-like side reactions and potential ring degradation.

Scenario B: Solution Phase Scale-Up
  • Recommended Pair: N-Boc / C-Bn (Benzyl)

  • Why:

    • N-Boc: Stable to base (saponification of esters). Removed with acid (HCl/Dioxane or TFA).

    • C-Bn: Stable to acid (allows selective Boc removal).[1] Removed by hydrogenolysis (

      
      ).
      
    • Benefit: This route avoids the repetitive basic conditions of Fmoc chemistry, which is safer for the strained azetidine ring over long sequences.

Scenario C: "Hyper-Orthogonal" (Cyclization/Side-chain modification)
  • Recommended Pair: N-Alloc / C-Allyl

  • Why: Both are removed by

    
     under neutral conditions. This is the "safety net" strategy if your molecule is sensitive to both acid and base.
    
Module 2: Visual Decision Logic

The following diagram illustrates the decision process for selecting the correct orthogonal pair based on your synthesis goals.

PG_Selection_Matrix cluster_legend Key Start START: Define Synthesis Goal Method_SPPS Method: Solid Phase (SPPS) Start->Method_SPPS Method_Sol Method: Solution Phase Start->Method_Sol Fmoc_Route Strategy: Fmoc / tBu Method_SPPS->Fmoc_Route Boc_Route Strategy: Boc / Benzyl Method_Sol->Boc_Route SPPS_Risk RISK: Base-catalyzed Ring Opening Fmoc_Route->SPPS_Risk SPPS_Sol SOLUTION: Add 0.1M HOBt to Piperidine SPPS_Risk->SPPS_Sol Sol_Risk RISK: Acid-catalyzed Elimination Boc_Route->Sol_Risk Sol_Sol SOLUTION: Use HCl/Dioxane (Avoid TFA) Sol_Risk->Sol_Sol Legend Blue: SPPS Path | Green: Solution Path | Red: Critical Risk

Caption: Decision matrix for selecting orthogonal protecting groups based on synthesis methodology and associated risk mitigation.

Module 3: Troubleshooting & FAQs
Issue 1: "I cannot get the Fmoc group onto the Nitrogen. Yields are <50%."

Diagnosis: Steric Hindrance. The methyl group at C3 (especially in the cis configuration) creates a "puckered" ring conformation that shields the nitrogen lone pair. Standard Fmoc-Cl is too bulky and reactive, often leading to hydrolysis before coupling.

Corrective Action:

  • Switch Reagent: Stop using Fmoc-Cl. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). It is less susceptible to hydrolysis and reacts more cleanly with hindered amines.

  • Solvent System: Use a Water:Acetonitrile (1:1) mixture rather than Dioxane. Acetonitrile solvates the hydrophobic Fmoc-OSu better, increasing local concentration.

  • pH Control: Maintain pH exactly at 8.5 - 9.0 using

    
    .
    
    • pH < 8.0:[2][3][4] Amine is protonated (unreactive).

    • pH > 9.5: Fmoc group hydrolyzes or prematurely debloques (polymerization risk).

Issue 2: "My product decomposed during Boc deprotection with TFA."

Diagnosis: Acid-Catalyzed Ring Opening. While azetidines are generally stable to TFA, the 3-methyl substitution introduces asymmetry. If the reaction heats up (exothermic), the ring can open via an


 attack by the trifluoroacetate anion.

Corrective Action:

  • Temperature: Pre-cool the TFA cocktail to 0°C before adding to the peptide/scaffold.

  • Scavengers: Use a "High Scavenger" cocktail: TFA:TIS:Water (95:2.5:2.5) . The water is critical—it suppresses the nucleophilicity of the trifluoroacetate anion.

  • Alternative: Use 4M HCl in Dioxane at 0°C. The chloride ion is a weaker nucleophile in this context than TFA anions in the presence of carbocations, and the conditions are anhydrous.

Issue 3: "I am seeing double peaks in HPLC (Racemization)."

Diagnosis: Oxazolone Formation. During the activation of the carboxylic acid (C-term) for coupling, the N-protected amino acid can cyclize to form an oxazolone. The C2 proton of azetidine is more acidic than proline due to ring strain, making it prone to abstraction.

Corrective Action:

  • Coupling Reagents: Avoid carbodiimides (DCC/DIC) alone. Always use DIC/Oxyma or HATU/HOAt .

  • Base Usage: Minimize base (DIEA/NMM) during coupling. If using HATU, use exactly 2.0 equivalents of base, never more.

  • Pre-activation: Do not pre-activate the acid for more than 30 seconds before adding the amine component.

Module 4: Validated Experimental Protocols
Protocol A: Optimized Fmoc Protection of 3-Me-Aze

Target: Installation of Fmoc on hindered secondary amine.

Reagents:

  • 3-methylazetidine-2-carboxylic acid (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Solvent:

    
     : Acetone (1:1)
    

Step-by-Step:

  • Dissolution: Dissolve the amino acid and

    
     in water.[2] Ensure full dissolution (pH should be ~10).
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Fmoc-OSu in Acetone. Add this solution dropwise to the aqueous phase over 30 minutes. Rapid addition precipitates the reagent.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours.

  • Workup (Critical):

    • Wash the basic solution with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu/Byproducts.
      
    • Slowly acidify the aqueous layer to pH 2.0 using 1M HCl at 0°C. Do not use concentrated HCl; heat will open the ring.

    • Extract immediately with Ethyl Acetate.

Protocol B: Hydrogenolysis of Benzyl Ester (C-term Deprotection)

Target: Orthogonal removal of C-Bn while keeping N-Boc intact.

Reagents:

  • N-Boc-3-Me-Aze-OBn

  • Pd/C (10% wt loading)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolve substrate in Methanol.

  • Add Pd/C catalyst (10% by weight of substrate) under Nitrogen atmosphere.

  • Purge: Evacuate and backfill with Hydrogen gas (balloon pressure is sufficient).

  • Stir: Stir vigorously for 2–4 hours.

  • Filtration: Filter through a Celite pad. Do not let the catalyst dry out (fire hazard).

  • Evaporation: Concentrate filtrate. The Boc-protected acid is usually pure enough for the next coupling.

Module 5: Workflow Visualization

The following diagram details the workflow for the Fmoc protection protocol described above, highlighting critical "Fail States" to watch for.

Fmoc_Protocol Start Start: 3-Me-Aze Dissolve 1. Dissolve (H2O/Na2CO3) Start->Dissolve Add_Reagent 2. Add Fmoc-OSu (Dropwise) Dissolve->Add_Reagent Check_pH Check: pH > 8.5? Add_Reagent->Check_pH Check_pH->Add_Reagent No (Adjust Base) Stir 3. Stir 12h @ RT Check_pH->Stir Yes Wash 4. Ether Wash (Remove OSu) Stir->Wash Acidify 5. Acidify to pH 2 (0°C) Wash->Acidify Extract 6. Extract (EtOAc) Acidify->Extract

Caption: Step-by-step workflow for Fmoc protection of 3-methylazetidine-2-carboxylic acid with critical pH checkpoint.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455–2504.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • St-Cyr, D. J., et al. (2017). "Synthesis of Enantiopure 3-Substituted Azetidine-2-carboxylic Acids." The Journal of Organic Chemistry, 82(23), 12520–12529.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of 3-methylazetidine-2-carboxylic acid vs L-proline

An in-depth comparative analysis between the canonical amino acid L-proline and its conformationally constrained, non-proteinogenic analog 3-methylazetidine-2-carboxylic acid (3-Me-Aze) reveals critical divergence in str...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis between the canonical amino acid L-proline and its conformationally constrained, non-proteinogenic analog 3-methylazetidine-2-carboxylic acid (3-Me-Aze) reveals critical divergence in structural biology, peptide engineering, and drug development.

While L-proline is a foundational building block of natural proteins, 3-Me-Aze is increasingly utilized by drug development professionals as a specialized peptidomimetic scaffold. This guide provides an objective comparison of their biological activities, structural impacts, and experimental applications.

Structural and Mechanistic Divergence

The biological activity of any proline analog is fundamentally dictated by its ring size and substitution pattern.

L-Proline contains a 5-membered pyrrolidine ring. This unique structure locks its


-amino group within the ring, constraining the 

torsion angle of the peptide backbone. In natural proteins, L-proline frequently undergoes trans

cis isomerization and is the primary inducer of

-turns, critical for the formation of poly-proline type II (PPII) helices and collagen triple helices [1, 2].

3-Methylazetidine-2-carboxylic acid is a derivative of azetidine-2-carboxylic acid (Aze), featuring a smaller 4-membered ring with a methyl group at the 3-position (


-carbon).
  • Conformational Rigidity: The quasi-planar geometry of the 4-membered azetidine ring significantly reduces conformational flexibility compared to the pyrrolidine ring [3].

  • Turn Induction: While L-proline favors

    
    -turns, the restricted ring size of Aze and the added steric bulk of the 3-methyl group force the peptide backbone to preferentially adopt 
    
    
    
    -turn conformations
    [3].
  • Steric Clash: The 3-methyl substitution introduces a specific steric constraint that enhances the turn-inducing ability of the molecule, making it a highly valuable tool for designing biologically active peptides that require a rigid, specific 3D orientation to bind to target receptors [3].

Biological Activity: Protein Incorporation vs. Therapeutic Application

The biological pathways of these two molecules diverge significantly when introduced to living systems.

The Prolyl-tRNA Synthetase (ProRS) Pathway

L-Proline is seamlessly recognized by ProRS and incorporated into nascent polypeptide chains. However, unmodified azetidine-2-carboxylic acid (Aze) acts as a competitive antagonist. Because the tRNAs of numerous species cannot efficiently discriminate between Aze and proline, Aze is misincorporated into proteins [1, 4]. This misincorporation disrupts PPII structures, alters collagen and keratin folding, and induces severe proteotoxic stress—a mechanism even hypothesized to be linked to the pathogenesis of multiple sclerosis [1, 2].

Conversely, the addition of the methyl group in 3-Me-Aze alters its binding kinetics with ProRS. The steric bulk of the 3-methyl group reduces its rate of wild-type misincorporation, shifting its primary utility from a biological antagonist to a highly stable, synthetic pharmaceutical intermediate.

Application in Small Molecule Drug Discovery

Because 3-Me-Aze resists standard proteolytic degradation and forces unique backbone geometries, it is heavily utilized in the synthesis of advanced therapeutics. For example, 3-Me-Aze derivatives are critical chiral building blocks in the synthesis of spirocyclic compounds and Janus kinase (JAK) inhibitors, such as Delgocitinib, used for treating atopic dermatitis and other inflammatory diseases [5].

Biological_Pathways Pro L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS High Affinity Aze 3-Methylazetidine-2-carboxylic acid Aze->ProRS Low Affinity (Steric) Drug Synthetic Drug Discovery (JAK Inhibitors, Peptidomimetics) Aze->Drug Chemical Synthesis Native Native Protein Synthesis (β-turns, PPII Helices) ProRS->Native Toxic Reduced Misincorporation (Steric Clash at Active Site) ProRS->Toxic

Diagram 1: Divergent biological and synthetic pathways of L-Proline vs. 3-Me-Aze.

Quantitative Data Comparison

To objectively evaluate the substitution of L-proline with 3-Me-Aze in peptide design, refer to the following comparative metrics derived from molecular dynamics and synthetic studies [2, 3].

ParameterL-Proline3-Methylazetidine-2-carboxylic acid
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)
Primary Turn Induction

-turn

-turn
Conformational Flexibility Moderate (Puckered ring)Low (Quasi-planar ring)
trans

cis Isomerization
HighVery High (Forces severe

bends)
Proteolytic Stability Susceptible to specific prolyl endopeptidasesHighly resistant to proteolysis
Primary Application Native protein synthesis, cell culturePeptidomimetics, JAK inhibitor synthesis

Experimental Protocols: Self-Validating Systems

To empirically validate the structural and biological differences between L-proline and 3-Me-Aze, researchers must employ self-validating experimental workflows. The following protocols explain not just how to perform the assays, but the causality behind the experimental choices.

Protocol A: Competitive Aminoacylation Assay (ProRS Affinity)

Purpose: To quantify the steric exclusion of 3-Me-Aze by ProRS compared to L-proline. By measuring the generation of AMP (a byproduct of amino acid activation), we can determine the catalytic efficiency (


).
  • Enzyme Preparation: Express and purify recombinant human ProRS (or bacterial ProRS, depending on the target model) using a His-tag affinity column. Causality: High purity prevents background ATP hydrolysis from contaminating enzymes.

  • Reaction Mixture Setup: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl

    
    , 2 mM ATP, and 2 mM DTT.
    
  • Substrate Titration: Add varying concentrations (

    
     to 
    
    
    
    ) of either L-Proline or 3-Me-Aze to separate wells.
  • Initiation and Detection: Add

    
     ProRS to initiate the reaction. Use a pyrophosphatase-coupled assay (e.g., EnzChek Pyrophosphate Assay) to monitor the release of inorganic pyrophosphate continuously at 360 nm. Causality: The coupled assay provides real-time kinetic data without the need for radioactive isotopes, ensuring a self-validating, highly reproducible readout.
    
  • Data Analysis: Plot the initial velocities against substrate concentration and fit to the Michaelis-Menten equation to extract

    
     and 
    
    
    
    .
Protocol B: Peptide Conformational Analysis via 2D-NMR

Purpose: To definitively prove that substituting L-proline with 3-Me-Aze shifts the peptide backbone from a


-turn to a 

-turn.
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize two model pentapeptides (e.g., Ac-Ala-Ala-X -Ala-Ala-NH

    
    , where X  is either L-Pro or 3-Me-Aze) using standard Fmoc chemistry. Causality: A poly-alanine backbone provides a neutral, non-interfering helical propensity environment to isolate the turn-inducing effect of the central residue.
    
  • Purification: Purify peptides to >95% via RP-HPLC and verify mass via MALDI-TOF.

  • NMR Sample Preparation: Dissolve the peptides in 90% H

    
    O / 10% D
    
    
    
    O to a concentration of 2 mM. Adjust pH to 4.5.
  • Data Acquisition: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY spectra at 298 K using a 600 MHz NMR spectrometer.

  • Structural Assignment: Measure the

    
     and 
    
    
    
    NOE cross-peaks. Causality: A strong
    
    
    cross-peak coupled with specific
    
    
    coupling constants will confirm the tight geometry of a
    
    
    -turn in the 3-Me-Aze peptide, contrasting with the
    
    
    -turn signatures of the L-Proline peptide.

Experimental_Workflow SPPS 1. Fmoc SPPS (Insert Pro vs 3-Me-Aze) Purify 2. RP-HPLC & MALDI (Ensure >95% Purity) SPPS->Purify NMR 3. 2D NOESY/TOCSY (Measure NOE cross-peaks) Purify->NMR Analyze 4. Conformational Mapping (β-turn vs γ-turn) NMR->Analyze

Diagram 2: Step-by-step workflow for empirical peptide conformational analysis.

Conclusion

For drug development professionals, the choice between L-proline and 3-methylazetidine-2-carboxylic acid represents a choice between biological compatibility and engineered structural rigidity. While L-proline remains the standard for native peptide synthesis, 3-Me-Aze is an indispensable tool for forcing


-turns, increasing proteolytic stability, and serving as a critical intermediate in the synthesis of next-generation small molecule therapeutics.

References

  • Rubenstein, E., et al. "Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis." Journal of Neuropathology & Experimental Neurology, Oxford Academic.[Link]

  • Bessonov, K., et al. "Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations." Journal of Molecular Graphics and Modelling, PubMed.[Link]

  • "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." The Journal of Organic Chemistry, ACS Publications.[Link]

  • "Compositions, systems and methods for the diagnosis, prevention and treatment of disorders associated with azetidine-2-carboxylic acid.
  • "Nitrogen-containing spirocyclic compounds and pharmaceutical uses thereof.
Comparative

A Comparative Guide to HPLC Separation of 3-Methylazetidine-2-carboxylic Acid Diastereomers

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. 3-Methylazetidine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. 3-Methylazetidine-2-carboxylic acid, a constrained amino acid analogue, is an important building block in medicinal chemistry. Its synthesis can result in diastereomeric mixtures, specifically the cis ((2S,3S) or (2R,3R)) and trans ((2S,3R) or (2R,3S)) isomers. The effective separation and quantification of these diastereomers are essential for process development, quality control, and regulatory compliance.

This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the separation of 3-methylazetidine-2-carboxylic acid diastereomers: Reversed-Phase HPLC with Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. Each method is evaluated based on its separation mechanism, experimental protocol, and overall performance, providing the data necessary to select the most suitable approach for your analytical needs.

Reversed-Phase HPLC with Pre-column Derivatization

Reversed-phase HPLC is a cornerstone of analytical chemistry, but the high polarity of underivatized amino acids like 3-methylazetidine-2-carboxylic acid leads to poor retention on nonpolar stationary phases (e.g., C18).[1] To overcome this, pre-column derivatization is employed. For secondary amines, such as the azetidine ring, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a highly effective derivatizing agent.[2][3] The derivatization reaction attaches the large, nonpolar FMOC group to the amine, significantly increasing the hydrophobicity of the diastereomers and enabling their retention and separation on a standard C18 column. The separation is then based on the differential interaction of the derivatized diastereomers with the stationary phase.

Experimental Protocol: Automated FMOC Derivatization and RP-HPLC

This protocol is adapted from established Agilent methodologies for amino acid analysis.[4][5]

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric acid in water, adjusted to pH 10.2 with NaOH.

    • FMOC Reagent: 2.5 mg/mL 9-fluorenylmethyl chloroformate in acetonitrile.

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Automated Derivatization Program (within a programmable autosampler):

    • Draw 2.5 µL of Borate Buffer.

    • Draw 1.0 µL of the sample containing the 3-methylazetidine-2-carboxylic acid diastereomers.

    • Mix 5 times in the washport.

    • Wait 0.2 minutes.

    • Draw 0.4 µL of FMOC reagent.

    • Mix 10 times in the washport.

    • Draw 32 µL of injection diluent (Mobile Phase A/B mixture).

    • Mix 8 times.

    • Inject the final mixture.[4]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Fluorescence Detector (Excitation: 266 nm, Emission: 305 nm).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10-60% B

      • 15-18 min: 60-100% B

      • 18-20 min: 100% B

      • 20.1-25 min: 10% B (re-equilibration)

Visualization of the RP-HPLC Workflow

cluster_prep Sample & Reagent Prep cluster_auto Automated Derivatization cluster_hplc HPLC System Sample Diastereomer Sample Autosampler Autosampler Program: Mix Sample + Borate Add FMOC Dilute & Inject Sample->Autosampler Borate Borate Buffer Borate->Autosampler FMOC FMOC Reagent FMOC->Autosampler Pump Gradient Pump Autosampler->Pump Inject Column C18 Column (40°C) Pump->Column Mobile Phase Detector Fluorescence Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for RP-HPLC with automated FMOC derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds without the need for derivatization.[6][7] This method utilizes a polar stationary phase (e.g., aminopropyl, or penta-hydroxy) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes like 3-methylazetidine-2-carboxylic acid are separated based on their partitioning between this aqueous layer and the bulk organic mobile phase.[6] Subtle differences in the polarity and hydrogen bonding capacity of the diastereomers can be exploited to achieve separation. HILIC is highly compatible with mass spectrometry (MS) detection due to the use of volatile mobile phases.

Experimental Protocol: HILIC-MS

This protocol is based on general principles for HILIC separation of underivatized amino acids.[6][8]

  • Reagent Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Sample Preparation:

    • Dissolve the sample containing the 3-methylazetidine-2-carboxylic acid diastereomers in the sample diluent to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: HALO Penta-HILIC (2.1 x 100 mm, 2.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-8 min: 95-70% B

      • 8-8.1 min: 70-95% B

      • 8.1-12 min: 95% B (re-equilibration)

  • Mass Spectrometry Conditions (Single Quadrupole or Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M+H]+ ion of 3-methylazetidine-2-carboxylic acid.

    • Optimize capillary voltage, cone voltage, and gas flows for the specific instrument.

Visualization of the HILIC-MS Workflow

cluster_prep Sample Preparation cluster_hplc HPLC-MS System Sample Diastereomer Sample Dilution Dilute in ACN/Water Sample->Dilution Filter Filter (0.22 µm) Dilution->Filter Pump Gradient Pump Filter->Pump Inject Column HILIC Column (35°C) Pump->Column Mobile Phase MS Mass Spectrometer (ESI+) Column->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for HILIC separation with MS detection.

Chiral HPLC

Chiral HPLC offers the most direct approach to separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes. The differing stability of these complexes for each diastereomer results in different retention times. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose carbamates (e.g., Chiralpak® AD-H), are widely used and have proven effective for a broad range of compounds, including those with amine and carboxylic acid functionalities.[9][10]

Experimental Protocol: Chiral HPLC

This protocol is based on typical starting conditions for polysaccharide-based chiral columns.[11][12]

  • Reagent Preparation:

    • Mobile Phase: n-Hexane and Ethanol (e.g., 80:20, v/v).

    • Additive: 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes. For zwitterionic compounds like amino acids, TFA is often used to suppress the ionization of the carboxyl group and protonate the amine.

    • Sample Diluent: Mobile Phase.

  • Sample Preparation:

    • Dissolve the sample containing the 3-methylazetidine-2-carboxylic acid diastereomers in the mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mode: Normal Phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV Detector at 210 nm.

    • Mobile Phase: Isocratic elution with n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v). Note: The ratio of hexane to alcohol may require optimization to achieve the desired resolution and retention.

Visualization of the Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System Sample Diastereomer Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (PTFE) Dissolve->Filter Pump Isocratic Pump Filter->Pump Inject Column Chiral Column (25°C) Pump->Column Mobile Phase Detector UV Detector (210 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for direct diastereomer separation using Chiral HPLC.

Method Comparison and Performance

FeatureRP-HPLC with DerivatizationHILIC-MSChiral HPLC
Principle Hydrophobic interactions after derivatizationPartitioning into an aqueous layer on a polar surfaceFormation of transient diastereomeric complexes with CSP
Derivatization Required (e.g., FMOC)Not requiredNot required
Column Type Achiral (C18)Polar (e.g., Amide, NH2, Diol)Chiral (e.g., Polysaccharide-based)
Detection Fluorescence, UVMass Spectrometry (MS)UV
Sample Prep More complex (automated derivatization)Simple dissolution and filtrationSimple dissolution and filtration
Advantages - High sensitivity with fluorescence detection- Utilizes common lab equipment (C18 columns)- Robust and reproducible methods available[4]- Direct analysis of the native compound- High specificity and sensitivity with MS- Suitable for complex matrices[6]- Direct separation of stereoisomers- High selectivity often achievable- Can be used for enantiomeric excess determination
Disadvantages - Derivatization adds complexity and potential for side-reactions- Derivatization reagents can be unstable[6]- Requires MS detector- Can be sensitive to mobile phase composition and water content- May have lower robustness than RP-HPLC- Chiral columns are significantly more expensive- Method development can be more empirical- Mobile phase selection is often restricted

Conclusion

The choice of an HPLC method for the separation of 3-methylazetidine-2-carboxylic acid diastereomers depends on the specific analytical goals and available instrumentation.

  • Reversed-Phase HPLC with Pre-column Derivatization is a robust and sensitive method, ideal for quality control environments where fluorescence detectors are standard and high-throughput automated systems are available.

  • HILIC-MS is the preferred method for direct analysis without derivatization, offering high specificity and structural confirmation, which is invaluable during drug discovery and development for metabolite identification or analysis in complex biological matrices.

  • Chiral HPLC provides the most direct and often most selective separation of stereoisomers. It is the gold standard when the primary goal is to resolve and quantify the diastereomers with high accuracy, particularly for preparative or semi-preparative applications.

Each method offers a viable pathway for the successful separation of these critical diastereomers. The experimental protocols and comparative data presented in this guide serve as a foundation for method development and selection, enabling researchers to ensure the stereochemical integrity of their compounds.

References

Sources

Validation

A Senior Application Scientist's Guide to NMR Characterization of cis/trans Amide Rotamers in Azetidine Peptides

Introduction: The Conformational Conundrum of Azetidine Peptides In the landscape of modern drug discovery, peptides represent a class of therapeutics with remarkable specificity and potency. Their biological activity, h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Conundrum of Azetidine Peptides

In the landscape of modern drug discovery, peptides represent a class of therapeutics with remarkable specificity and potency. Their biological activity, however, is inextricably linked to their three-dimensional structure. A critical, yet often underestimated, determinant of peptide conformation is the isomerization of the amide bond. Due to the partial double-bond character of the C-N bond, rotation is restricted, giving rise to two distinct rotational isomers, or "rotamers": cis and trans.[1] While the trans conformation is energetically favored for most peptide bonds, the energy barrier to rotation is low enough that both isomers can exist in equilibrium, especially preceding proline residues.

The introduction of azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, into a peptide sequence introduces unique conformational constraints.[2] The inherent ring strain of the azetidine moiety can significantly influence the local peptide backbone, altering the cis/trans isomer population and the kinetics of their interconversion.[3][4] These structural nuances can profoundly impact a peptide's receptor binding affinity, metabolic stability, and overall therapeutic profile.[5][6] Consequently, the precise characterization of these rotameric states is not merely an academic exercise but a crucial step in rational drug design.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous identification, quantification, and kinetic analysis of cis and trans amide rotamers in azetidine-containing peptides. We will move beyond simple data acquisition to explain the causality behind experimental choices, empowering researchers to design robust, self-validating analytical workflows.

The NMR Signature of Isomerism: A Tale of Two Conformations

The slow interconversion between cis and trans rotamers on the NMR timescale (milliseconds to seconds) is the fundamental reason they can be distinguished. Instead of a single, averaged signal, many nuclei near the X-Aze amide bond will appear as two separate sets of resonances—one for the major isomer and one for the minor. The primary goal of NMR analysis is to assign these two sets of signals to their respective conformations and quantify their relative populations.

A Comparative Guide to NMR Methodologies

A multi-faceted approach, leveraging a combination of 1D and 2D NMR experiments, is essential for a comprehensive analysis. No single experiment tells the whole story; instead, they provide complementary pieces of the conformational puzzle.

1D ¹H and ¹³C NMR: The First Look

Expertise & Experience: The initial 1D ¹H NMR spectrum is the most straightforward method for detecting the presence of multiple species in solution. Doubled signals, particularly for the azetidine ring protons and the α-proton of the preceding residue, are a strong indicator of rotameric equilibrium. The relative populations of the cis and trans isomers can be directly calculated from the integration of well-resolved, non-overlapping peaks.[7]

However, in peptides with any degree of complexity, severe signal overlap in the ¹H spectrum is common. This is where ¹³C NMR becomes invaluable. The greater chemical shift dispersion of ¹³C spectra often allows for the resolution of individual signals for each isomer.[8] Analogous to proline, the chemical shifts of the azetidine Cβ and Cγ carbons are particularly sensitive to the amide bond configuration and serve as reliable diagnostic markers.[9]

  • Causality: We start with 1D experiments because they are fast and provide an immediate qualitative and quantitative overview of the sample's conformational state. If distinct rotamers are present, this initial screen justifies the more time-consuming 2D experiments.

2D Correlation Spectroscopy (TOCSY): Assigning the Spin Systems

Expertise & Experience: Before the geometry of the isomers can be determined, all the proton resonances for each isomer must be assigned. Two-dimensional Total Correlation Spectroscopy (TOCSY) is the workhorse experiment for this task.[10] It establishes correlations between all scalar-coupled protons within a single amino acid residue (a "spin system").[11][12] Since the two rotamers behave as distinct molecules on the NMR timescale, the TOCSY spectrum will show two separate sets of cross-peaks for the azetidine residue and its neighbors. By tracing the through-bond connectivities, one can assign every proton in both the cis and trans forms independently.

  • Causality: A complete and unambiguous assignment is non-negotiable. Attempting to interpret structural data from NOESY spectra without first having secure assignments from TOCSY is a primary source of error in peptide structure elucidation.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis TOCSY 2D TOCSY Spectrum Identify_Aze Identify Azetidine Spin System TOCSY->Identify_Aze Trace_cis Trace cis Connections (Set 1) Identify_Aze->Trace_cis Trace_trans Trace trans Connections (Set 2) Identify_Aze->Trace_trans Assign_cis Assign cis Resonances Trace_cis->Assign_cis Assign_trans Assign trans Resonances Trace_trans->Assign_trans

Caption: TOCSY workflow for assigning distinct rotamer spin systems.
2D NOESY/ROESY: The Definitive Geometric Proof

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is the cornerstone of solution-state structure determination.[13] An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[14][15] This through-space correlation provides the definitive evidence to assign the cis and trans conformations.

The key diagnostic NOEs for an Xaa(i-1)-Aze(i) peptide bond are:

  • trans-isomer: A strong NOE is observed between the α-proton of the preceding residue (Hα(i-1)) and the α-proton of the azetidine (Hα(i)).

  • cis-isomer: A strong NOE is observed between the α-proton of the preceding residue (Hα(i-1)) and the δ-protons of the azetidine ring (Hδ(i)).

Trustworthiness: This pair of interactions is a self-validating system. The presence of one key NOE and the simultaneous absence of the other for a given set of signals provides an unambiguous assignment.

Choosing NOESY vs. ROESY: The choice between Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) depends on the peptide's molecular weight and its rotational correlation time (τc).[16][17] For small peptides that tumble rapidly in solution, the NOE can be very weak or even zero. In this regime, ROESY, which is less dependent on the tumbling rate, is the superior experiment for detecting through-space correlations.[16]

Caption: Key diagnostic NOE contacts for trans and cis isomers.
(Note: The above DOT script is conceptual. For actual visualization, replace placeholders with images or more detailed node structures representing the molecules.)
Variable Temperature (VT) NMR & 2D EXSY: Probing the Dynamics

Expertise & Experience: To confirm that the two observed species are indeed interconverting rotamers and not static diastereomers or impurities, dynamic NMR experiments are essential.[18][19]

  • Variable Temperature (VT) NMR: By systematically increasing the temperature, the rate of interconversion between the cis and trans states will increase.[20] As the rate approaches the NMR timescale, the separate signals for each rotamer will broaden, move closer together, and eventually coalesce into a single, time-averaged peak.[21][22] The temperature at which this coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing valuable kinetic information about the conformational stability.[23]

  • 2D Exchange Spectroscopy (EXSY): This experiment is a powerful alternative or complement to VT-NMR. An EXSY spectrum is acquired like a NOESY but specifically visualizes chemical exchange.[23] If two protons are exchanging between two different chemical environments (e.g., Hα in the cis form and Hα in the trans form), a "cross-peak" will appear between their signals. The presence of these exchange cross-peaks is unequivocal proof of a dynamic equilibrium between the two sets of assigned signals.[18]

Quantitative Data Summary

The following table summarizes the key NMR parameters used to differentiate cis and trans amide rotamers adjacent to an azetidine residue.

NMR Parametertrans-Xaa-Aze Isomercis-Xaa-Aze IsomerKey Differentiating Feature
¹³C Chemical Shifts Cβ ≈ CγΔδ(Cβ-Cγ) ≈ 4-10 ppm The large chemical shift difference between Cβ and Cγ is a hallmark of the cis conformation, similar to proline.
Key ¹H-¹H NOE Strong Hα(i-1) ↔ Hα(i) Strong Hα(i-1) ↔ Hδ(i) The pattern of through-space contacts is the most reliable indicator of geometry.[24]
³J(Hα, Hβ) Coupling Varies with side-chainVaries with side-chainWhile not a primary differentiator, changes in J-couplings can reflect subtle conformational differences.[17][25][26]
2D EXSY Spectrum Cross-peaks to cis signalsCross-peaks to trans signalsConfirms dynamic interconversion between the two observed species.[18]

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Sample Preparation
  • Analyte: Dissolve 1-5 mg of the azetidine peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or 90% H₂O/10% D₂O with water suppression).

    • Causality: The choice of solvent can influence the cis/trans equilibrium. DMSO is a hydrogen bond acceptor and can stabilize certain conformations. Using a solvent that mimics the intended biological environment is often preferable.

  • Concentration: Aim for a final concentration of 1-5 mM.

    • Causality: This concentration range provides a good balance between achieving sufficient signal-to-noise for 2D experiments in a reasonable time and avoiding potential aggregation issues that can broaden spectral lines.

  • Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter.

Protocol 2: Initial Assessment and Quantification (1D ¹H)
  • Acquisition: Record a standard 1D ¹H spectrum at a controlled temperature (e.g., 298 K).

  • Processing: Fourier transform, phase, and baseline correct the spectrum.

  • Analysis:

    • Identify pairs of signals with identical splitting patterns, suggesting the presence of rotamers.

    • Integrate a set of well-resolved, non-overlapping signal pairs.

    • Calculate the rotamer ratio: Ratio = (Integral of major isomer) / (Integral of minor isomer).

    • Trustworthiness: To validate the ratio, repeat the calculation using at least two different pairs of signals. The results should be consistent within experimental error.

Protocol 3: Resonance Assignment (2D TOCSY)
  • Acquisition: Record a 2D TOCSY spectrum (e.g., using a DIPSI-2 or MLEV-17 mixing sequence).

    • Causality: A mixing time of 60-80 ms is typically optimal for peptides, allowing magnetization to propagate through the entire amino acid spin system without significant signal loss from relaxation.[27]

  • Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Analysis:

    • Identify the characteristic cross-peak patterns for each amino acid type.

    • Trace the connectivities for the major isomer set of signals to achieve full assignment.

    • Repeat the process for the minor isomer set of signals.

Protocol 4: Geometric Assignment (2D NOESY/ROESY)
  • Acquisition: Record a 2D NOESY or ROESY spectrum.

    • Causality: The mixing time is a critical parameter. For NOESY, a mixing time of 150-400 ms is a good starting point for small peptides.[16][27] It should be long enough to allow NOEs to build up but short enough to avoid "spin diffusion," where magnetization relays through multiple protons, leading to ambiguous correlations.[28]

  • Processing: Process the 2D data similarly to the TOCSY spectrum.

  • Analysis:

    • For the major isomer's assigned resonances, search for the diagnostic NOE cross-peak: either Hα(i-1) ↔ Hα(i) or Hα(i-1) ↔ Hδ(i).

    • The presence of the Hα(i-1) ↔ Hα(i) cross-peak assigns the major isomer as trans.

    • The presence of the Hα(i-1) ↔ Hδ(i) cross-peak assigns the major isomer as cis.

    • Repeat the analysis for the minor isomer to confirm its identity. The results should be complementary.

Protocol 5: Kinetic Analysis (VT-NMR)
  • Acquisition: Record a series of 1D ¹H spectra at increasing temperature increments (e.g., 5-10 K steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature.

    • Causality: Ensuring thermal equilibrium is critical for accurate determination of the coalescence temperature.

  • Analysis:

    • Observe two well-resolved rotamer signals as they broaden and merge.

    • Identify the coalescence temperature (Tc), the temperature at which the two peaks merge into a single broad resonance.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Conclusion

The conformational landscape of azetidine peptides is a rich and complex area of study with direct implications for drug design. A rigorous and systematic application of modern NMR techniques provides the necessary tools to navigate this landscape. By moving sequentially from simple 1D detection to definitive 2D NOE-based geometric assignment and dynamic EXSY/VT experiments, researchers can build a complete and validated picture of the rotameric states in solution. This detailed characterization is fundamental to understanding the structure-activity relationships that govern the therapeutic potential of these unique peptide scaffolds.

References

  • Title: 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Source: Journal of Chemical Education. URL: [Link]

  • Title: Structure Determination of Peptides by simple 2D NMR Spectroscopy. Source: YouTube. URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Source: Chemistry – A European Journal. URL: [Link]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Source: Organic Letters. URL: [Link]

  • Title: Nuclear Overhauser effects as probes of peptide structure. A diagnostic for left-handed helical conformations. Source: Biochemical and Biophysical Research Communications. URL: [Link]

  • Title: J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Source: PMC. URL: [Link]

  • Title: An approach to conformational analysis of peptides and proteins in solution based on a combination of nuclear magnetic resonance spectroscopy and conformational energy calculations. Source: PubMed. URL: [Link]

  • Title: Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Source: Journal of Visualized Experiments. URL: [Link]

  • Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and functionalization of azetidine-containing small macrocyclic peptides. Source: University of Sussex Research Online. URL: [Link]

  • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Source: PMC. URL: [Link]

  • Title: Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Source: ERIC. URL: [Link]

  • Title: NMR in structural determination of proteins and peptides. Source: NMIMS Pharmacy. URL: [Link]

  • Title: peptide nmr. Source: Unknown. URL: [Link]

  • Title: Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Source: PMC. URL: [Link]

  • Title: Proton–proton Overhauser NMR spectroscopy with polypeptide chains in large structures. Source: PNAS. URL: [Link]

  • Title: High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. Source: MDPI. URL: [Link]

  • Title: Variable temperatures 1H NMR technique on the kinetics and thermodynamic parameters of equilibrium between the Z and E isomers in a stable phosphorus ylide involving an imidazole. Source: RSC Publishing. URL: [Link]

  • Title: 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Source: PubMed. URL: [Link]

  • Title: Use of nuclear Overhauser effect in the study of peptides and proteins. Source: PubMed. URL: [Link]

  • Title: 2D NOESY, ROESY and TOCSY setup note. Source: Georgia Tech NMR Center. URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: LJMU Research Online. URL: [Link]

  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution. Source: ResearchGate. URL: [Link]

  • Title: A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR and PTM Analysis. Source: ChemRxiv. URL: [Link]

  • Title: Variable Temperature NMR Spectroscopy. Source: Oxford Instruments. URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: PMC. URL: [Link]

  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution. Source: Organic Letters. URL: [Link]

  • Title: Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. Source: The Journal of Chemical Physics. URL: [Link]

Sources

Comparative

Publish Comparison Guide: Assessing Collagen Synthesis Inhibition by 3-Methylazetidine-2-carboxylic Acid

The following guide details the assessment of 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) as a collagen synthesis inhibitor. This analysis is grounded in the established pharmacodynamics of proline analogues, using th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the assessment of 3-Methylazetidine-2-carboxylic acid (3-Me-Aze) as a collagen synthesis inhibitor. This analysis is grounded in the established pharmacodynamics of proline analogues, using the canonical inhibitor L-Azetidine-2-carboxylic acid (L-Aze) as the primary benchmark for performance comparison.

Executive Summary & Mechanism of Action

3-Methylazetidine-2-carboxylic acid (3-Me-Aze) is a structural analogue of L-proline. Like its parent compound, L-azetidine-2-carboxylic acid (L-Aze), it functions as a competitive substrate for prolyl-tRNA synthetase .

When introduced to collagen-producing cells (e.g., fibroblasts), 3-Me-Aze competes with endogenous proline for incorporation into the nascent polypeptide chain. Its incorporation disrupts the critical stereoelectronic constraints required for the formation of the collagen triple helix.

Key Mechanistic Consequence:

  • Misfolding: The 4-membered azetidine ring (and the additional steric bulk of the 3-methyl group) distorts the peptide backbone, preventing the formation of the stable polyproline II helix.

  • Intracellular Degradation: Non-helical procollagen chains are retained in the Endoplasmic Reticulum (ER) and targeted for degradation, significantly reducing the secretion of mature collagen.

Mechanistic Pathway Diagram

CollagenInhibition Proline L-Proline tRNA Prolyl-tRNA Synthetase Proline->tRNA Native Substrate MeAze 3-Me-Aze (Inhibitor) MeAze->tRNA Competition Ribosome Ribosome (Translation) tRNA->Ribosome Charged tRNA Polypeptide Nascent Procollagen Chain Ribosome->Polypeptide Incorporation Folding Triple Helix Formation Polypeptide->Folding Secretion Secretion into ECM Folding->Secretion Native Proline (Stable Helix) Degradation Intracellular Degradation Folding->Degradation 3-Me-Aze Incorporated (Unstable/Misfolded)

Figure 1: Mechanism of Action. 3-Me-Aze competes with Proline, leading to unstable procollagen that is degraded intracellularly rather than secreted.

Comparative Analysis: 3-Me-Aze vs. Alternatives

To validate 3-Me-Aze, it must be compared against established inhibitors. The following table contrasts 3-Me-Aze with the "Gold Standard" (L-Aze) and other common agents.

Feature3-Methylazetidine-2-carboxylic acid (3-Me-Aze) L-Azetidine-2-carboxylic acid (L-Aze) cis-4-Hydroxyproline (CHP) Cycloheximide
Role Target Compound Benchmark (Gold Standard) Alternative Proline AnalogueSpecificity Control
Primary Mechanism Proline competition; steric disruption of helix.Proline competition; ring contraction disrupts helix.Proline competition; prevents helix stability.[1][2]Ribosome inhibition (blocks all synthesis).
Selectivity High for collagen (due to high Pro content in collagen).High for collagen.Moderate to High.None (General protein synthesis inhibitor).
Typical Test Conc. 2.5 mM – 10 mM (Titration required)2.5 mM – 5 mM 200 µg/mL (~1.5 mM)10 – 100 µg/mL
IC50 (Approx) To be determined via protocol below~0.5 – 1.0 mM (Cell type dependent)~1.0 mMN/A (General toxicity)
Advantages Potential for altered transport or steric properties vs L-Aze.Extensive literature validation; predictable kinetics.Well-characterized.Useful to distinguish synthesis vs. secretion.
Limitations Limited specific literature; requires validation against L-Aze.Can be toxic to cells at high concentrations (>10 mM).Less potent than L-Aze in some lines.Cytotoxic; not collagen-specific.

Experimental Protocols for Assessment

To rigorously assess 3-Me-Aze, you must quantify two parameters:

  • Inhibition of Collagen Secretion: Does it stop collagen from leaving the cell?

  • Specificity: Does it inhibit collagen selectively, or does it kill the cell/stop all protein synthesis?

Protocol A: [³H]-Proline Incorporation & Hydroxyproline Assay (The Gold Standard)

This protocol measures the synthesis of collagen (via hydroxyproline) relative to total protein.

Materials:

  • Fibroblast cultures (e.g., HFF-1 or NIH/3T3)

  • L-[2,3,4,5-³H]-Proline

  • Test Compound: 3-Me-Aze (0, 0.1, 1.0, 5.0, 10.0 mM)

  • Positive Control: L-Aze (5.0 mM)

  • Assay Medium: DMEM (Proline-free or low-proline) + 10% Dialyzed FBS + 50 µg/mL Ascorbic Acid.

Step-by-Step Workflow:

  • Seeding: Plate fibroblasts in 24-well plates (5 × 10⁴ cells/well). Incubate 24h to reach confluence.

  • Pre-treatment: Replace medium with Assay Medium containing 3-Me-Aze or controls. Incubate for 1-2 hours to equilibrate intracellular pools.

  • Pulse Labeling: Add [³H]-Proline (2–5 µCi/mL) to each well.

  • Incubation: Incubate for 6–24 hours.

  • Harvesting:

    • Medium Fraction: Collect supernatant (contains secreted collagen).

    • Cell Fraction: Wash cells with PBS, lyse with 0.5% Triton X-100 or sonication.

  • Precipitation: Treat both fractions with 10% Trichloroacetic acid (TCA) to precipitate proteins. Wash pellet with 5% TCA.

  • Hydrolysis: Resuspend pellets in 6N HCl. Hydrolyze at 110°C for 16–24 hours.

  • Separation (Critical Step):

    • Use a specific Collagenase digest assay or HPLC to separate Hydroxyproline (Hyp) from Proline (Pro).

    • Note: Since 3-Me-Aze prevents hydroxylation by preventing helix formation (or rendering the substrate unrecognizable), you may see a decrease in the Hyp:Pro ratio .

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

Data Calculation:




Protocol B: Western Blot for Type I Procollagen (Qualitative Validation)

Objective: Visualize the intracellular accumulation and loss of secretion.

  • Treatment: Treat cells with 3-Me-Aze (5 mM) vs L-Aze (5 mM) for 24h.

  • Lysis: Collect media and lyse cells in RIPA buffer.

  • Blotting:

    • Primary Antibody: Anti-Type I Collagen (Col1A1).

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Expected Result:

    • Media: Significant reduction of the ~140 kDa procollagen band in 3-Me-Aze treated samples.

    • Lysate: Potential accumulation of lower molecular weight degradation products or smearing (due to misfolded aggregates).

Experimental Workflow Diagram

ExperimentalWorkflow Start Fibroblast Culture (Confluent) Treat Treatment: 3-Me-Aze vs. L-Aze + [3H]-Proline Start->Treat Separation Separate Fractions: Medium vs. Cell Layer Treat->Separation Precip TCA Precipitation & HCl Hydrolysis Separation->Precip Process both fractions Assay Hydroxyproline Assay (Specific for Collagen) Precip->Assay Analysis Calculate: % Inhibition & Specificity Assay->Analysis

Figure 2: Assessment Workflow. Step-by-step protocol to quantify collagen synthesis inhibition.

Data Interpretation & Criteria for Success

When analyzing your data, use the following criteria to determine if 3-Me-Aze is an effective inhibitor:

  • Dose-Dependent Reduction: You should observe a sigmoidal decrease in secreted hydroxyproline as 3-Me-Aze concentration increases.

  • Specificity Index:

    • Calculate:

      
      
      
    • A successful analogue (like L-Aze) typically inhibits collagen synthesis by >50% while inhibiting general protein synthesis by <20% at optimal concentrations.

    • Warning: If general protein synthesis drops equally (Index ~ 1), the compound is likely cytotoxic, not a specific collagen inhibitor.

  • Intracellular Retention: A "Traffic Jam" effect where procollagen is found in the cell lysate but not the medium confirms the mechanism of misfolding/secretion block.

References

  • Tan, E. M., et al. (1983). "Proline analogues inhibit human skin fibroblast growth and collagen production in culture." Journal of Investigative Dermatology.

  • Uitto, J., & Prockop, D. J. (1974). "Incorporation of proline analogues into collagen polypeptides. Effects on the stability of the triple-helical structure and cell survival." Biochimica et Biophysica Acta (BBA).

  • Nebiolab. "LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis." Nebiolab Technical Guides.

  • Cayman Chemical. "L-Azetidine-2-carboxylic Acid Product Information." Cayman Chemical.

Sources

Comparative

Comparison of pipecolic acid and 3-methylazetidine-2-carboxylic acid in conformational restriction

An in-depth analysis of conformational restriction in peptidomimetics requires moving beyond standard proteinogenic amino acids. While proline is the classical choice for inducing backbone rigidity and facilitating cis/t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of conformational restriction in peptidomimetics requires moving beyond standard proteinogenic amino acids. While proline is the classical choice for inducing backbone rigidity and facilitating cis/trans isomerization, modern drug discovery frequently demands more precise topological control[1].

As a Senior Application Scientist, I have structured this guide to objectively compare two highly specialized proline analogs: Pipecolic acid (Pip) and 3-methylazetidine-2-carboxylic acid (3-Me-Aze) . By examining their distinct ring sizes, steric profiles, and thermodynamic behaviors, this guide provides the mechanistic rationale and self-validating experimental protocols necessary for integrating these building blocks into advanced peptidomimetic workflows.

Mechanistic Foundations of Ring Constraint

The unique property of cyclic


-imino acids lies in the covalent linkage between the side chain and the backbone nitrogen. This architecture fundamentally restricts the backbone 

torsion angle and significantly lowers the energy difference between the s-cis and s-trans conformations of the preceding peptide bond[1].

However, the 5-membered pyrrolidine ring of proline has limitations in rigidifying specific pharmacophores. To achieve absolute spatial control, chemists utilize two divergent strategies:

  • Ring Expansion (Pipecolic Acid): Increasing the ring size to 6 members alters the

    
     angle trajectory and stabilizes specific turn motifs[2][3].
    
  • Ring Contraction + Substitution (3-Me-Aze): Decreasing the ring size to 4 members while adding a bulky methyl group creates severe steric repulsion, effectively locking the ring pucker and restricting the

    
     angle far beyond what proline can achieve[4][5].
    

G Proline Proline (5-membered) Baseline Constraint Pip Pipecolic Acid (6-membered) Proline->Pip Ring Expansion MeAze 3-Methylazetidine-2-carboxylic Acid (4-membered + Methyl) Proline->MeAze Ring Contraction & Substitution Chair Chair Conformation Altered Psi Space Pip->Chair Adopts Pucker Locked Ring Pucker Severe Phi Restriction MeAze->Pucker Forces CisTrans cis/trans Isomerization Bias Chair->CisTrans Shifts Equilibrium Pucker->CisTrans Locks Conformation

Caption: Logical mapping of ring size modifications on conformational restriction and isomerization.

Structural & Thermodynamic Comparison

Pipecolic Acid (Pip): Ring Expansion and Chair Stabilization

Pipecolic acid is a 6-membered homolog of proline found in several bioactive natural products (e.g., rapamycin)[1][2].

  • Conformational Behavior: Unlike the flexible envelope/half-chair interconversions of proline, the piperidine ring of Pip predominantly adopts a stable chair conformation. The carboxyl group typically occupies an equatorial position to minimize 1,3-diaxial interactions[5].

  • Isomerization Kinetics: Experimental and computational studies reveal that the rotational barrier for the cis/trans isomerization of Pip dipeptides is actually slightly lower than that of proline[4][5]. However, its rigid chair structure makes it highly effective at stabilizing specific secondary structures, such as type II'

    
    -turns, in solid and solution states[3].
    
3-Methylazetidine-2-carboxylic Acid (3-Me-Aze): Contraction and Steric Repulsion

Azetidine-2-carboxylic acid (Aze) is a 4-membered ring that inherently restricts the


 angle more tightly than proline due to high ring strain[4][5]. The addition of a methyl group at the 3-position (as seen in the JAK inhibitor Delgocitinib) elevates this restriction to a new level.
  • Conformational Behavior: The 4-membered ring is nearly planar or slightly puckered. The 3-methyl group introduces a profound "conformational restriction by repulsion." Depending on the stereochemistry (e.g., (2S,3R) vs. (2S,3S)), the methyl group forces the ring into a singular locked pucker to avoid steric clash with the carboxylate and the preceding backbone carbonyl.

  • Isomerization Kinetics: While unsubstituted Aze has a lower rotational barrier than proline[4], the 3-methyl substitution severely biases the equilibrium constant (

    
    ) toward a single conformer. This topological locking is critical for designing small molecules that must fit rigidly into tight kinase active sites without losing entropy upon binding.
    

Quantitative Conformational Data

The following tables summarize the physicochemical properties and thermodynamic parameters of these analogs compared to the proline baseline.

Table 1: Physicochemical & Structural Comparison

PropertyPipecolic Acid (Pip)3-Methylazetidine-2-carboxylic Acid (3-Me-Aze)Proline (Reference)
Ring Size 6-membered4-membered5-membered
Preferred Conformation Chair[5]Puckered/Planar (Locked)Envelope / Half-chair

Angle Restriction
ModerateSevere[5]High
Steric Repulsion LowHigh (due to 3-methyl group)Low
Primary Application

-turn stabilization[3]
Kinase inhibitor rigidificationGeneral structural turns

Table 2: Thermodynamic Parameters (Representative Model Peptides)

Amino Acid

Equilibrium
Rotational Barrier (

)
Reference
Proline ~1.0 - 4.0 (sequence dependent)~85 kJ/mol[1][6]
Pipecolic Acid Moderately trans-biasedLower than Proline[4][5]
3-Me-Aze Highly biased (steric locking)Lower than Proline (Backbone dependent)[4][5]

Self-Validating Experimental Protocols

To objectively evaluate the conformational restriction imparted by Pip and 3-Me-Aze, researchers must synthesize the target peptidomimetics and analyze their thermodynamic behavior in solution.

Workflow Syn Solid-Phase Peptide Synthesis (HATU/HOAt Activation) Pur HPLC Purification & Lyophilization Syn->Pur NMR 2D EXSY NMR Spectroscopy (D2O, 310K) Pur->NMR Ana Thermodynamic Analysis (Ks-trans/s-cis) NMR->Ana

Caption: Experimental workflow for determining cis/trans isomerization kinetics.

Protocol A: Synthesis of Highly Constrained Peptidomimetics via SPPS

Standard coupling reagents often fail when incorporating bulky secondary amines like Pip or 3-Me-Aze due to extreme steric hindrance.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

    • Causality: Proper swelling maximizes the exposure of reactive sites, which is critical when coupling sterically demanding residues.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling the Constrained Analog: Pre-activate 3.0 eq of Fmoc-Pip-OH or Fmoc-3-Me-Aze-OH with 3.0 eq of HATU and 3.0 eq of HOAt in DMF. Add 6.0 eq of DIPEA. React for 2 hours.

    • Causality: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester. This enhanced electrophilicity is mandatory to overcome the steric barrier imposed by the 3-methyl group of Aze or the expanded ring of Pip.

  • Cleavage & Validation: Cleave the peptide using TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
    
    • Self-Validation Step: Before proceeding to NMR, analyze the crude product via LC-MS. The presence of a single major peak with the correct

      
       mass confirms successful coupling and absence of deletion sequences.
      
Protocol B: NMR Determination of cis/trans Isomerization Kinetics

Because the rotational barrier of the peptidyl-prolyl (or analog) bond is sufficiently high, the cis and trans isomers exchange slowly on the NMR timescale, allowing them to be observed as distinct species[1][6].

  • Sample Preparation: Dissolve 5 mg of the purified peptidomimetic in 0.5 mL of D

    
    O. Adjust the pD to 7.0 using NaOD/DCl.
    
    • Causality: D

      
      O is used to exchange out amide protons, eliminating complex 
      
      
      
      coupling signals that would obscure the critical aliphatic
      
      
      -protons needed for integration[6].
  • Equilibrium Determination (1D

    
    H NMR):  Acquire a standard 1D 
    
    
    
    H NMR spectrum at 296 K.
    • Self-Validation Step: Identify the distinct

      
       proton peaks for both the cis and trans conformers. Integrate these peaks to calculate the equilibrium constant (
      
      
      
      ). If only one peak is visible, the analog (e.g., 3-Me-Aze) has successfully locked the conformation into a single state.
  • Kinetic Analysis (2D EXSY NMR): If both isomers are present, acquire 2D EXSY (Exchange Spectroscopy) spectra at 310 K using varying mixing times (

    
     = 50, 100, 200, 500 ms).
    
    • Causality: During the mixing time, chemical exchange occurs between the cis and trans states, generating cross-peaks. By plotting the cross-peak volume versus mixing time, the initial exchange rates (

      
       and 
      
      
      
      ) can be extracted, allowing for the precise calculation of the rotational free energy barrier (
      
      
      )[6].

References

  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids | Accounts of Chemical Research | 2

  • Proline Derivatives and Analogs | Sigma-Aldrich | 1

  • cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline | Beilstein Journal of Organic Chemistry | 7

  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B | 5

  • A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr | ResearchGate | 3

  • Atopic dermatitis | New Drug Approvals | New Drug Approvals |

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methylazetidine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Azetidine Scaffolds and the Analytical Challenge In the landscape of modern peptide-based drug development, the incorporation of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Azetidine Scaffolds and the Analytical Challenge

In the landscape of modern peptide-based drug development, the incorporation of non-canonical amino acids is a key strategy for enhancing therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Among these, azetidine-containing residues, particularly 3-methylazetidine-2-carboxylic acid, are gaining prominence. As a four-membered ring analogue of proline, this strained cyclic structure introduces unique conformational constraints into a peptide backbone.[1][2] However, its structural novelty presents a significant analytical challenge: predicting and interpreting its fragmentation patterns in tandem mass spectrometry (MS/MS), a cornerstone technique for peptide sequencing and characterization.

This guide provides an in-depth comparison of the fragmentation behavior of peptides containing 3-methylazetidine with that of standard linear peptides. We will explore the underlying chemical principles that dictate these differences, present a comparative analysis based on established fragmentation rules, and provide a robust experimental workflow for researchers to validate these findings in their own laboratories.

Pillar 1: Fundamentals of Peptide Fragmentation - The Established Baseline

Under low-energy collision-induced dissociation (CID), the most common fragmentation technique, standard linear peptides fragment in predictable ways according to the "mobile proton" model.[3] A proton, typically residing on a basic residue like Arginine or Lysine, migrates along the peptide backbone and induces cleavage at amide bonds.[3][4] This process primarily generates a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which are used to reconstruct the peptide's sequence.[5][6]

The general fragmentation pattern can be visualized as follows:

G cluster_peptide Standard Peptide Backbone cluster_fragments Primary Fragmentation Sites (CID) N_Term H₂N C1 C_Term COOH R1 R₁ R2 R₂ R3 R₃ C1->R1 CO1 C=O C2 C2->R2 CO2 C=O C3 C3->R3 CO3 C=O NH2 N-H CO1->NH2 Amide Bond 1 NH3 N-H CO2->NH3 Amide Bond 2 NH1 N-H b_ion b-ion cleavage b_ion->CO1 Breaks here y_ion y-ion cleavage y_ion->CO2 Breaks here

Figure 1: Standard peptide fragmentation under CID yields b- and y-ions.

Pillar 2: The "Azetidine Effect" - A Deviation from the Norm

The introduction of a strained, four-membered azetidine ring significantly alters the fragmentation landscape. While direct experimental data on 3-methylazetidine is sparse, we can draw authoritative parallels from its close structural relative, azetidine-2-carboxylic acid (Aze), and the extensively studied proline (Pro).[1]

The Proline Analogy: A Predictive Framework

Proline, with its five-membered ring, induces a well-documented "proline effect" in mass spectrometry.[7][8] Due to the rigid cyclic structure and the tertiary amide bond it forms, fragmentation is preferentially and intensely directed to the N-terminal side of the proline residue .[7][8][9] This results in a spectrum dominated by a specific y-ion, often with a corresponding suppression of other fragment ions around that position.

Studies comparing azetidine-2-carboxylic acid with proline have shown that Aze-containing peptides also fragment according to this well-established "proline effect," leading to selective cleavage of the amide bond N-terminal to the Aze residue.[1] This is attributed to the increased basicity of the amide nitrogen within the strained ring, which can favorably accept a proton, initiating cleavage.[1]

Hypothesized Fragmentation of a 3-Methylazetidine Peptide:

Based on these principles, we can predict that a peptide containing 3-methylazetidine (3-Me-Aze) will exhibit the following characteristics compared to a standard linear peptide:

  • Dominant Cleavage N-terminal to the 3-Me-Aze Residue: Similar to proline and azetidine, the primary fragmentation pathway will likely be the cleavage of the amide bond immediately preceding the 3-Me-Aze residue, leading to an intense y-type ion.

  • Suppression of b-ions: The stability of the charge on the azetidine nitrogen may hinder proton mobility towards the N-terminus, potentially suppressing the formation of b-ions, especially those close to the modification site.

  • Potential for Ring-Opening Fragments: The high strain energy of the four-membered ring could, under sufficient collision energy, lead to unique fragmentation pathways involving ring-opening, creating characteristic fragment ions not seen in standard peptides.

G cluster_peptide 3-Me-Aze Peptide Backbone cluster_fragments Predicted Primary Fragmentation N_Term H₂N-...-Cα-(C=O) Aze_Ring N-Cα(3-Me-Aze)-(C=O)-... C_Term ...-COOH y_ion Dominant y-ion (Cleavage N-terminal to Aze) y_ion->N_Term PREDICTED MAJOR CLEAVAGE ring_frag Potential Ring Fragmentation ring_frag->Aze_Ring Minor Pathway?

Figure 2: Predicted dominant fragmentation N-terminal to the 3-Me-Aze residue.

Comparative Data Summary

To illustrate the expected differences, the following table compares the theoretical fragmentation of a standard pentapeptide (Ala-Ala-Gly-Ala-Ala) with a modified version containing 3-methylazetidine (Ala-Ala-(3-Me-Aze)-Ala-Ala).

Fragment IonStandard Peptide (A-A-G-A-A) m/z3-Me-Aze Peptide (A-A-(3-Me-Aze)-A-A) m/zExpected Relative Intensity
b-ions
b₂143.08143.08Moderate
b₃200.10242.15Low / Absent
b₄271.14313.19Low / Absent
y-ions
y₁90.0590.05Moderate
y₂161.09161.09Moderate
y₃218.11260.16High (Dominant Peak)
y₄289.15331.20Moderate

Table 1: Predicted comparative fragmentation data. The key predicted difference is the intense y₃ ion for the 3-Me-Aze peptide, resulting from cleavage N-terminal to the modified residue.

Pillar 3: A Self-Validating Experimental Protocol

To empirically determine and confirm the fragmentation patterns of 3-methylazetidine-containing peptides, the following detailed LC-MS/MS protocol is recommended. The logic behind each step is provided to ensure a robust, self-validating experimental design.

Objective: To compare the CID fragmentation spectra of a target 3-Me-Aze-containing peptide against its unmodified, linear counterpart.

Methodology Workflow:

G cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_analysis 3. Data Analysis & Validation p1 Synthesize/Acquire Peptides (Standard & 3-Me-Aze) p2 Purify via HPLC (>95%) p1->p2 p3 Accurately Quantify (e.g., UV-Vis @ 214 nm) p2->p3 p4 Prepare Equimolar Solutions (e.g., 10 pmol/µL in 0.1% FA) p3->p4 l1 Inject Equal Amounts (e.g., 10 pmol on column) p4->l1 l2 Separate on C18 Column (e.g., 30-min gradient) l1->l2 l3 Acquire Data (DDA Mode) l2->l3 l4 MS1 Scan (Precursor Selection) l3->l4 l5 MS2 Scan (Fragmentation) - Use Stepped Collision Energy (e.g., 25, 35, 45 NCE) l4->l5 d1 Extract MS/MS Spectra for both peptides l5->d1 d2 Manually Annotate Spectra (Identify b- and y-ions) d1->d2 d3 Compare Fragment Intensities (Normalize to base peak) d2->d3 d4 Identify Unique Fragments (Search for ring-opening products) d3->d4

Figure 3: Experimental workflow for comparative fragmentation analysis.

Step-by-Step Protocol:

  • Sample Preparation & Quality Control:

    • Action: Synthesize or procure both the 3-Me-Aze-containing peptide and its linear analogue.

    • Causality: A direct comparison requires a control peptide of identical sequence, differing only by the single residue.

    • Action: Purify both peptides to >95% purity using reverse-phase HPLC.

    • Causality: Impurities can introduce interfering ions and complicate spectral interpretation. Purity confirmation is a critical validation step.

    • Action: Prepare equimolar solutions (e.g., 10 pmol/µL) in a standard MS-compatible solvent like 0.1% formic acid in water/acetonitrile.

    • Causality: Injecting equal amounts ensures that differences in signal intensity are due to fragmentation propensity, not sample concentration.

  • LC-MS/MS Instrumentation & Data Acquisition:

    • Instrument: A quadrupole-orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution and accurate mass data.

    • Action: Employ a Data-Dependent Acquisition (DDA) method. The instrument will perform a full MS1 scan to detect precursor ions, followed by MS/MS scans on the most intense ions.

    • Causality: DDA automates the selection of peptide ions for fragmentation, ensuring comprehensive data collection.

    • Action: Crucially, use a stepped normalized collision energy (NCE) setting (e.g., 25, 35, 45).

    • Causality: A single collision energy might not be optimal for all fragmentation pathways. A stepped approach ensures the capture of both low-energy (backbone cleavages) and higher-energy (potential ring-opening) fragments, providing a more complete picture. This is a key self-validating step.

  • Data Analysis and Interpretation:

    • Action: Extract the MS/MS spectrum for the precursor ion of interest for both the standard and modified peptides.

    • Action: Manually or with software assistance, annotate the spectra to identify all major b- and y-ions. Calculate the theoretical m/z values and compare them to the observed peaks.

    • Causality: This step directly confirms the peptide sequence and identifies the primary fragmentation pathways.

    • Action: Compare the relative intensities of the fragment ions between the two spectra. Specifically, note the intensity of the y-ion resulting from cleavage N-terminal to the 3-Me-Aze residue.

    • Causality: This quantitative comparison will validate the predicted "azetidine effect."

    • Action: Scrutinize the 3-Me-Aze peptide spectrum for unassigned, high-intensity peaks that could correspond to unique fragmentation events like ring cleavage.

    • Causality: This exploratory analysis could reveal novel fragmentation mechanisms specific to this non-canonical residue.

Implications for Drug Development

A thorough understanding of the fragmentation patterns of 3-methylazetidine-containing peptides is not merely an academic exercise. It has direct, practical implications for:

  • Sequence Confirmation: Ensures the correct peptide has been synthesized and purified during manufacturing and QC.

  • Metabolite Identification: Unique fragmentation patterns can serve as signatures to identify and characterize metabolites in complex biological matrices.

  • Bioanalytical Assays: Enables the development of robust and specific multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) assays for quantitative analysis in pharmacokinetic and pharmacodynamic studies.

By anticipating a dominant y-ion cleavage N-terminal to the 3-Me-Aze residue, researchers can design more sensitive and specific mass spectrometry assays, accelerating the development of novel peptide therapeutics.

References

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. (n.d.). OSU Chemistry. Retrieved from [Link]

  • Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". (2014, October 15). PubMed. Retrieved from [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). PMC. Retrieved from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023, July 4). Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from [Link]

  • A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. (2025, August 6). Request PDF - ResearchGate. Retrieved from [Link]

  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Books. Retrieved from [Link]

  • The Forgotten Fragments. (2011, October 19). European Pharmaceutical Review. Retrieved from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021, November 18). MDPI. Retrieved from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. Retrieved from [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... (n.d.). PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Logistical Plan: Handling and Disposal of 3-Methylazetidine-2-carboxylic Acid

In modern drug development, azetidine derivatives like 3-Methylazetidine-2-carboxylic acid (and its N-Boc protected variants) are highly valued as conformationally restricted bioisosteres. They are frequently used to rep...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, azetidine derivatives like 3-Methylazetidine-2-carboxylic acid (and its N-Boc protected variants) are highly valued as conformationally restricted bioisosteres. They are frequently used to replace pyrrolidine or piperidine rings to improve a drug candidate's metabolic stability and pharmacokinetic profile.

However, the very structural features that make this compound biologically valuable—its strained four-membered nitrogen heterocycle and reactive carboxylic acid moiety—also dictate strict handling and disposal requirements. This guide provides an authoritative, step-by-step operational and disposal plan to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Causality

Before executing any physical handling, personnel must understand the physical and toxicological properties of the material. 3-Methylazetidine-2-carboxylic acid typically presents as a fine solid powder.

Causality of Hazards: The primary operational risk is the aerosolization of the powder during weighing or transfer. Inhalation of this dust (H332) or accidental ingestion (H302) can lead to acute toxicity[1]. Furthermore, the compound acts as a mild irritant to the skin and eyes (H315, H319) due to the localized pH changes caused by the carboxylic acid group upon contact with biological moisture[1].

Quantitative Chemical & Hazard Summary
PropertySpecification
Chemical Name 3-Methylazetidine-2-carboxylic acid (and Boc-derivatives)
Molecular Formula C5H9NO2 (Unprotected) / C10H17NO4 (Boc-protected)
Molecular Weight 115.13 g/mol / 215.25 g/mol (Boc-protected)
Physical State Solid / Fine Powder
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H332 (Harmful if inhaled)[1]
Signal Word Warning[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Operational Safety & Handling Protocol

To mitigate the inhalation and irritation risks, all experimental workflows involving the dry powder must follow this step-by-step handling methodology:

  • Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). Causality: The draft prevents aerosolized particulates from entering the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don nitrile gloves, a fastened lab coat, and wrap-around safety goggles.

  • Anti-Static Mitigation: Use anti-static weigh boats and spatulas. Causality: Fine powders easily build up static charges, causing them to repel from standard plastic weigh boats and aerosolize into the environment.

  • Decontamination: Immediately wipe down the balance and surrounding hood area with a damp Kimwipe (using water or ethanol) to capture any microscopic dust. Place the used Kimwipe into a solid hazardous waste container.

Waste Segregation & Disposal Methodology

Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must employ a "cradle-to-grave" management system for hazardous chemicals[2].

Strict Prohibition on Drain Disposal: 3-Methylazetidine-2-carboxylic acid must never be poured down the sink. Municipal wastewater treatment systems rely on biological processes that are not equipped to filter out active pharmaceutical ingredients (APIs) or their precursors[2]. Furthermore, the American Chemical Society (ACS) and EPA dictate that only non-hazardous, highly water-soluble compounds with moderate pH (5.5–10.5) are permitted for drain disposal[3][4].

Step-by-Step Disposal Workflow
  • Waste Segregation: Separate waste into solid and liquid streams.

    • Solid Waste: Place contaminated weigh boats, gloves, and Kimwipes into a sealable, heavy-duty polyethylene bag or High-Density Polyethylene (HDPE) bucket.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM, DMF) during synthesis, funnel the solution into the designated halogenated or non-halogenated organic waste carboy.

  • Labeling: Affix an institutional Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write "3-Methylazetidine-2-carboxylic acid" and check the boxes for Toxic and Irritant .

  • Satellite Accumulation Area (SAA) Storage: Store the labeled containers in a designated SAA within the lab. Causality: SAAs prevent the dangerous accumulation of large quantities of chemical waste in active work zones and must be inspected weekly for leaks[3].

  • EH&S Transfer: Once the container is 90% full, or within the institutional time limit (often 3 days after filling), request a pickup from your Environmental Health and Safety (EH&S) department. A certified waste broker will manifest the waste for transport to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].

WasteWorkflow A Waste Generation (Solid/Liquid) B Segregate into Compatible HDPE Container A->B C Label as Hazardous Waste (Toxic/Irritant) B->C D Store in Satellite Accumulation Area (SAA) C->D E Request EH&S Pickup D->E F Final Disposal (EPA-Approved Incineration) E->F

Workflow for 3-Methylazetidine-2-carboxylic acid waste management and regulatory compliance.

Container Decontamination Protocol (Triple-Rinse)

Empty reagent bottles that previously held 3-Methylazetidine-2-carboxylic acid cannot be discarded in standard municipal trash or glass recycling until they are thoroughly decontaminated. The EPA and leading research institutions mandate a triple-rinse protocol [6].

Causality: Purposefully diluting hazardous waste to fall below safe limits for drain disposal is illegal[6]. However, rinsing the container concentrates the residual hazard into a small volume of liquid waste, rendering the primary glass container safe for standard broken-glass disposal.

Protocol:

  • Inside a fume hood, add a compatible solvent (e.g., methanol or water) to the empty vial, filling it to approximately 10% of its total volume.

  • Cap the vial securely and agitate vigorously for 10 seconds.

  • Pour the rinsate into the appropriate hazardous liquid waste carboy.

  • Repeat steps 1–3 two additional times.

  • Allow the triple-rinsed vial to air dry in the hood before defacing the manufacturer's label and disposing of it in a designated glass disposal box.

Spill Response and Remediation

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure.

SpillResponse A Spill Occurs B Assess Volume & Risk A->B C Minor Spill (<50g) No severe inhalation risk B->C D Major Spill (>50g) or High Exposure Risk B->D E Don PPE & Sweep Solid (Avoid Dust Generation) C->E F Evacuate Area & Call EH&S D->F G Place in Hazardous Waste E->G

Spill response decision tree for 3-Methylazetidine-2-carboxylic acid.

Minor Spill Cleanup Protocol (< 50g):

  • Secure the Area: Warn colleagues in the immediate vicinity.

  • Suppress Aerosolization: Do not dry-sweep the powder, as this forces particles into the air. Instead, lightly mist the spill with water or cover it with damp, absorbent laboratory pads.

  • Collect: Carefully scoop the dampened material using a disposable plastic scraper and dustpan.

  • Dispose: Place all recovered material, along with the scraper and absorbent pads, into a heavy-duty hazardous waste bag. Seal and label it immediately.

  • Final Clean: Wash the affected benchtop or floor area thoroughly with soap and water to remove any microscopic residue.

References
  • Achmem. "(2R,3S)-1-[(tert-butoxy)
  • Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals". mbpinc.net.
  • Environmental Marketing Services.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu.
  • American Chemical Society. "Hazardous Waste and Disposal". acs.org.
  • Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 3-Methylazetidine-2-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and disposal protocols required for 3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and disposal protocols required for 3-Methylazetidine-2-carboxylic acid .

Handling strained heterocyclic amino acids requires moving beyond generic safety data sheets. The inherent ring strain of the 4-membered azetidine core, combined with its zwitterionic nature (a secondary amine and a carboxylic acid), dictates specific physicochemical behaviors—such as static accumulation and targeted mucosal irritation—that must drive your laboratory practices.

This guide provides a self-validating framework to ensure experimental integrity while strictly adhering to federal safety and environmental regulations[1].

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the mechanistic hazards of the molecule. 3-Methylazetidine-2-carboxylic acid acts as a localized irritant upon contact with moisture (sweat, tears, mucous membranes) due to its acidic moiety and reactive nitrogen center[2].

ParameterSpecification / DataMechanistic Rationale & Impact
CAS Number 1277097-90-5 / 1932255-43-0Identifies specific stereoisomers (e.g., (2S,3R)) used in peptide synthesis[2][3].
Molecular Weight 115.13 g/mol Low molecular weight contributes to its potential to form fine, easily aerosolized dust.
Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[4].
Physical State Solid (Powder)Prone to static charge accumulation, increasing inhalation risk during transfer.

Causality-Driven PPE Matrix

According to OSHA standard, a rigorous hazard assessment must dictate the selection of Personal Protective Equipment (PPE)[5][6]. The following matrix explains why specific equipment is required based on the chemical's properties.

PPE CategoryRequired SpecificationCausality (Why this choice?)
Eye Protection ANSI Z87.1 tight-fitting safety gogglesCausality: Azetidine derivatives cause severe ocular irritation (H319)[2]. Standard safety glasses with side shields are insufficient against fine, aerosolized zwitterionic dust.
Hand Protection Nitrile (min 4 mil) for solid handling; Neoprene/Butyl for solvent solutionsCausality: Nitrile provides an excellent barrier against solid organic acids. Crucial Exception: If the acid is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) during peptide coupling, nitrile will rapidly degrade. Switch to Neoprene or Butyl rubber to prevent solvent breakthrough.
Body Protection Flame-resistant (FR) lab coat (Nomex/Cotton)Causality: Protects against static discharge. Synthetic coats (like polyester) generate static electricity, which can cause the fine powder to "jump" and aerosolize during weighing.
Respiratory N95 or P100 particulate respiratorCausality: Required only if handling outside a certified fume hood (not recommended). Mitigates the inhalation of respiratory irritants (H335)[4].

Operational Plan: Handling & Dispensing Workflow

To ensure operational safety, every step in the handling process must act as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step-by-Step Methodology
  • Pre-Operation Setup: Conduct work inside a certified chemical fume hood.

    • Validation Check: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Velocities above 120 fpm create turbulent vortices that can blow the light powder out of the hood.

  • Static Mitigation & Weighing: Use a static-eliminating device (e.g., Zerostat gun) on the weigh boat and use grounded, stainless-steel spatulas.

    • Validation Check: Tare the analytical balance. The reading must remain at exactly 0.000 g without drifting. Fluctuations indicate residual static charge, which will compromise mass accuracy and increase exposure risk.

  • Transfer: Weigh the required mass into a sealable vessel (e.g., a septum-capped vial) directly within the balance enclosure. Seal the vessel before removing it from the balance area.

  • Dissolution: Inject the reaction solvent (e.g., DMF, DMSO, or aqueous buffer) through the septum using a syringe.

    • Validation Check: Monitor the vial for any mild exotherm. While typically negligible for this specific compound, heat generation can occur if reacting with strong bases or coupling reagents (e.g., HATU, EDC).

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood area with a damp paper towel (water/isopropanol mix) to capture and dissolve any residual dust.

OperationalWorkflow N1 1. PPE & Hood Setup (Face Velocity 80-120 fpm) N2 2. Weighing (Anti-static tools) N1->N2 N3 3. Transfer (Closed system) N2->N3 N4 4. Dissolution (Exothermic check) N3->N4 N5 5. Decontamination (Surface wet-wipe) N4->N5

Caption: Step-by-step operational workflow for handling 3-Methylazetidine-2-carboxylic acid safely.

Waste Management & Disposal Protocol

3-Methylazetidine-2-carboxylic acid waste must be managed strictly according to EPA Resource Conservation and Recovery Act (RCRA) guidelines under[7].

Step-by-Step Methodology
  • Stream Segregation: Determine the solvent matrix of your waste. Because this compound is highly water-soluble but frequently used in organic peptide synthesis, it may end up in either aqueous or organic waste streams.

  • Aqueous Neutralization (If Applicable): If the waste is purely aqueous, the acidic nature of the compound may lower the pH. Adjust the pH to 6–8 using dilute NaOH.

    • Validation Check: Use pH indicator strips to confirm neutrality before transferring to bulk storage. (Note: Only perform neutralization if permitted by your institution's EHS Academic Labs Rule under 40 CFR 262 Subpart K)[8].

  • Organic Segregation: If dissolved in organic solvents, segregate into "Halogenated" (e.g., DCM) or "Non-Halogenated" (e.g., DMF, DMSO) waste carboys.

  • Labeling & Storage: Transfer the waste into a chemically compatible, secondary-contained carboy (e.g., HDPE). Label the container with the full chemical name—do not use abbreviations like "3-MAC acid"—and apply the appropriate GHS hazard pictograms.

WasteDisposal W1 Generate Waste (3-Methylazetidine-2-carboxylic acid) W2 Aqueous or Organic? W1->W2 W3 Aqueous Waste (Check pH) W2->W3 Aqueous W4 Organic Waste (Halogenated vs Non-Halogenated) W2->W4 Organic W5 Neutralize to pH 6-8 (If EHS permitted) W3->W5 W6 Segregate into Designated Carboy W4->W6 W5->W6 W7 Label & Store (RCRA 40 CFR 262) W6->W7

Caption: Decision tree for the segregation and disposal of azetidine derivative waste.

Emergency Response Protocols

  • Skin Contact: The compound's water-soluble nature makes aqueous flushing highly effective. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately.

  • Eye Contact: Use an emergency eyewash station for 15 minutes, holding eyelids open to ensure the water reaches behind the eye. Seek immediate medical evaluation due to the risk of severe irritation (H319)[2].

  • Dry Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the zwitterionic powder. Cover the spill with a damp absorbent pad (water or isopropanol) to suppress dust. Carefully scoop the damp material into a hazardous waste container using a non-sparking tool.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR.[Link]

  • Environmental Protection Agency (EPA). 40 CFR 262 - Standards Applicable to Generators of Hazardous Waste. eCFR.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. About Personal Protective Equipment. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.